Rhod-FF AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H55F2N4O19+ |
|---|---|
Molecular Weight |
1066.0 g/mol |
IUPAC Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C51H55F2N4O19/c1-30(58)68-26-72-45(62)22-56(23-46(63)73-27-69-31(2)59)40-15-9-34(49-37-12-10-35(54(5)6)20-42(37)76-43-21-36(55(7)8)11-13-38(43)49)19-44(40)66-17-18-67-51-41(16-14-39(52)50(51)53)57(24-47(64)74-28-70-32(3)60)25-48(65)75-29-71-33(4)61/h9-16,19-21H,17-18,22-29H2,1-8H3/q+1 |
InChI Key |
ZCJSOVZCSGJNNU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Rhod-FF AM and how does it work?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a fluorescent, cell-permeant calcium indicator designed for the detection and quantification of intracellular calcium dynamics. As an acetoxymethyl (AM) ester derivative of Rhod-FF, it readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeant Rhod-FF molecule. Rhod-FF is a low-affinity calcium indicator, making it particularly well-suited for measuring high concentrations of calcium, such as those found within intracellular stores like the endoplasmic reticulum.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, key technical data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
The functionality of this compound is a multi-step process that begins with its passive diffusion across the plasma membrane into the cell. The lipophilic acetoxymethyl (AM) ester groups render the molecule hydrophobic, facilitating this transport.[2]
Once in the intracellular environment, ubiquitous esterases cleave the AM esters, releasing the hydrophilic, fluorescently active form of the indicator, Rhod-FF. This process effectively traps Rhod-FF within the cell.
The active Rhod-FF molecule is a derivative of Rhod-2 and contains a BAPTA-based chelator that selectively binds to calcium ions (Ca²⁺).[3] In its calcium-free state, Rhod-FF is essentially non-fluorescent. Upon binding to Ca²⁺, the molecule undergoes a conformational change that results in a significant enhancement of its fluorescence intensity, with a greater than 100-fold increase.[1] This fluorescence enhancement is directly proportional to the concentration of free calcium ions, allowing for the quantitative measurement of intracellular calcium levels.
Quantitative Data
The following table summarizes the key quantitative properties of Rhod-FF.
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | 552 nm | [1] |
| Emission Maximum (Ca²⁺-bound) | 580 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | 19 µM | [1] |
| Molar Extinction Coefficient (ε) | 78,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold | [1] |
| Solubility | DMSO | [1] |
Experimental Protocols
The following is a generalized protocol for loading cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]
-
Pluronic® F-127 Solution (Optional but Recommended): Prepare a 20% (w/v) solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.
-
This compound Working Solution: On the day of the experiment, dilute the this compound stock solution into a buffer of choice (e.g., Hanks and HEPES buffer) to a final concentration of 2 to 20 µM.[4] For most cell lines, a final concentration of 4-5 µM is recommended.[4] If using Pluronic® F-127, add it to the working solution at a final concentration of 0.04%.[4]
Cell Loading Procedure
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Remove the culture medium.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time may vary between cell lines.[4]
-
After incubation, wash the cells with a suitable buffer (e.g., Hanks and HEPES buffer) to remove excess, unhydrolyzed this compound.
-
The cells are now loaded with Rhod-FF and ready for fluorescence imaging.
Visualizations
Experimental Workflow for this compound
The following diagram illustrates the general workflow for using this compound in a cellular imaging experiment.
IP₃ Receptor-Mediated Calcium Signaling Pathway
This compound is often used to study intracellular calcium release from the endoplasmic reticulum (ER), a process frequently mediated by the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. The following diagram outlines this signaling cascade.
References
Rhod-FF AM: An In-depth Technical Guide for Measuring High Calcium Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent calcium indicator Rhod-FF AM, a vital tool for the quantitative analysis of high-concentration intracellular calcium dynamics. Its low affinity for Ca²⁺ makes it particularly well-suited for investigating cellular compartments and events associated with significant calcium fluxes, such as the endoplasmic reticulum and mitochondria, which would otherwise saturate high-affinity indicators.
Core Properties of this compound
This compound is the cell-permeant acetoxymethyl (AM) ester form of the red fluorescent indicator Rhod-FF. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Rhod-FF in the cytosol. Rhod-FF exhibits a dramatic increase in fluorescence intensity upon binding to Ca²⁺, with minimal spectral shift.
Chemical Transformation of this compound
The following diagram illustrates the intracellular activation of this compound.
Caption: Intracellular conversion of this compound to its active, calcium-sensitive form.
Quantitative Data
The key parameters of Rhod-FF are summarized below, alongside other members of the Rhodamine family for comparison. It is important to note that the dissociation constant (Kd) can vary depending on experimental conditions such as pH, temperature, and ionic strength[1].
| Indicator | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) | Primary Application |
| Rhod-FF | ~553 | ~577-580 | 19 µM - 320 µM[2][3][4] | High [Ca²⁺] (e.g., ER, mitochondria)[3][4] |
| Rhod-2 | ~552 | ~581 | ~570 nM | General cytosolic and mitochondrial [Ca²⁺] |
| Rhod-5N | ~552 | ~580 | ~320 µM[5] | Very high [Ca²⁺] |
| X-Rhod-1 | ~580 | ~600 | ~700 nM | Red-shifted general [Ca²⁺] measurements |
| X-Rhod-FF | ~580 | ~603 | ~17 µM[4] | Red-shifted high [Ca²⁺] measurements |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
A critical first step for successful cell loading is the proper preparation of the indicator solutions.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127
-
Buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS)
Protocol:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution to room temperature[6].
-
Prepare a working solution with a final concentration of 2 to 20 µM this compound in a buffer of your choice (e.g., HHBS)[6][7]. For many cell lines, a final concentration of 4-5 µM is a good starting point[6]. The optimal concentration should be determined empirically.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous medium, the addition of Pluronic® F-127 (final concentration of ~0.04%) is recommended[1][6].
-
Cell Loading with this compound
The following is a general protocol for loading adherent cells. Modifications may be necessary depending on the specific cell type and experimental conditions.
References
Rhod-FF AM: A Technical Guide to Spectral Properties and Calcium Dissociation Constant
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and the calcium dissociation constant (Kd) of Rhod-FF AM, a low-affinity fluorescent indicator for intracellular calcium. This document serves as a critical resource for professionals in cell biology, neuroscience, and drug discovery who employ fluorescent indicators to investigate cellular calcium dynamics, particularly in environments with high calcium concentrations.
Core Quantitative Data
The following tables summarize the key spectral and binding properties of Rhod-FF.
| Property | Value | Reference |
| Excitation Maximum (λex) | 553 nm | [1] |
| Emission Maximum (λem) | 577 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | 19 µM | [2][3][4] |
| Alternate Reported Kd | 320 µM (Note: This value is for Rhod-5N) | [2] |
Note: The dissociation constant can be influenced by factors such as pH, temperature, and ionic strength of the cellular environment.[5]
Understanding this compound
This compound is the acetoxymethyl (AM) ester form of the Rhod-FF dye. The AM ester modification renders the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Rhod-FF in the cytosol.[3][6] Rhod-FF is a low-affinity calcium indicator, making it particularly well-suited for measuring high concentrations of calcium that would saturate higher-affinity indicators. This property is advantageous for studying calcium dynamics within organelles such as mitochondria, where calcium levels are significantly higher than in the cytosol.[2][5]
Experimental Protocols
General Protocol for Loading this compound into Cultured Cells
This protocol provides a general guideline for loading this compound into adherent cells. Optimization of dye concentration, loading time, and temperature may be required for different cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 2-5 mM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.[7]
-
(Optional) Prepare a 25 mM stock solution of probenecid. Probenecid can be used to inhibit organic anion transporters, which may extrude the dye from the cells.[7]
Loading Protocol:
-
Culture cells on coverslips or in a suitable imaging dish.
-
Prepare a loading solution by diluting the this compound stock solution in HBSS to a final concentration of 1-5 µM.
-
To aid in the dispersion of the AM ester in the aqueous loading buffer, it is recommended to first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 in DMSO before diluting it in the buffer.[5]
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C. The optimal loading time and temperature should be determined empirically.[5]
-
After loading, wash the cells twice with HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature or 37°C.[4] This step is crucial for the complete cleavage of the AM esters and the activation of the calcium indicator.
-
The cells are now ready for fluorescence imaging.
In Vitro Determination of Spectral Properties
This protocol outlines a method for determining the excitation and emission spectra of Rhod-FF in a cuvette-based fluorometer.
Materials:
-
Rhod-FF (salt form)
-
Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2 with EGTA)
-
Calcium-saturating buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2 with CaCl₂)
-
Fluorometer
Procedure:
-
Prepare a dilute solution of Rhod-FF in the calcium-free buffer.
-
To determine the excitation spectrum, set the emission wavelength to the expected maximum (e.g., 580 nm) and scan a range of excitation wavelengths (e.g., 450-570 nm).
-
To determine the emission spectrum, set the excitation wavelength to the determined maximum (e.g., 550 nm) and scan a range of emission wavelengths (e.g., 560-650 nm).
-
Repeat the measurements with Rhod-FF in the calcium-saturating buffer to observe the fluorescence enhancement upon calcium binding.
Visualizing Cellular Calcium Signaling and Experimental Workflow
Intracellular Calcium Signaling Pathway
Caption: General intracellular calcium signaling pathway.
Experimental Workflow for Calcium Imaging with this compound
Caption: Workflow for a typical calcium imaging experiment.
References
- 1. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Rhod-FF AM: A Technical Guide to its Mechanism of Calcium Binding and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of calcium binding by Rhod-FF AM, a fluorescent indicator designed for the quantitative measurement of high-concentration intracellular calcium. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and key applications in cellular signaling research.
Introduction to this compound
This compound is a cell-permeant fluorescent calcium indicator belonging to the rhodamine family. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form, Rhod-FF, in the cytoplasm. A key feature of Rhod-FF is its relatively low affinity for Ca2+, making it an ideal probe for investigating cellular events associated with large and sustained increases in intracellular calcium concentration, such as those occurring within mitochondria or during specific signaling pathway activations.[1][2]
Core Mechanism of Calcium-Dependent Fluorescence
The fluorescence of rhodamine-based calcium indicators like Rhod-FF is governed by a process known as Photoinduced Electron Transfer (PeT) .[3][4] In its calcium-free state, the Rhod-FF molecule is essentially non-fluorescent. This is because, upon excitation by light, an electron from the electron-rich BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating moiety is transferred to the rhodamine fluorophore, quenching its fluorescence.
The binding of a calcium ion to the BAPTA chelator fundamentally alters the electronic properties of the molecule. This binding lowers the energy level of the highest occupied molecular orbital (HOMO) of the BAPTA portion.[4] Consequently, the photoinduced electron transfer from the chelator to the fluorophore is inhibited. This inhibition of quenching allows the rhodamine fluorophore to fluoresce intensely upon excitation. A significant characteristic of this mechanism is that the fluorescence intensity increases dramatically upon calcium binding without a corresponding shift in the emission wavelength.[2]
Signaling Pathway Diagram: Mechanism of Rhod-FF Fluorescence
References
Rhod-FF AM Versus High-Affinity Calcium Indicators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1][2] The ability to accurately measure and visualize fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore paramount in many areas of biological research and drug development.[3][4] Fluorescent indicators are indispensable tools for this purpose, allowing for real-time monitoring of Ca²⁺ dynamics in living cells and tissues.
This technical guide provides a comprehensive comparison of the low-affinity calcium indicator, Rhod-FF AM, with several commonly used high-affinity calcium indicators. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate indicator for their specific experimental needs. This guide delves into the core properties of these indicators, presents their quantitative data in a comparative format, provides detailed experimental protocols, and illustrates key concepts with signaling pathway and workflow diagrams.
The choice between a low-affinity and a high-affinity indicator is critical and depends on the expected range of Ca²⁺ concentrations in the biological system under investigation. High-affinity indicators are ideal for detecting small, transient changes in [Ca²⁺]i near resting levels, while low-affinity indicators are better suited for measuring large Ca²⁺ signals that would saturate high-affinity dyes, such as those occurring within organelles like mitochondria or during periods of intense cellular stimulation.[5][6]
Core Properties of Calcium Indicators
The utility of a fluorescent Ca²⁺ indicator is defined by several key photophysical and chemical properties. Understanding these parameters is crucial for interpreting experimental data accurately.
-
Dissociation Constant (Kd): This is the equilibrium dissociation constant of the indicator-Ca²⁺ complex. It represents the Ca²⁺ concentration at which half of the indicator molecules are bound to Ca²⁺. The Kd determines the optimal range of Ca²⁺ concentrations that an indicator can reliably measure, typically within one order of magnitude above and below its Kd value.[5]
-
Excitation and Emission Wavelengths (Ex/Em): These are the wavelengths of light at which the indicator is maximally excited and emits fluorescence, respectively. These properties dictate the required hardware (e.g., light sources, filters) for fluorescence microscopy or spectroscopy.
-
Quantum Yield (QY): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter signal.
-
Signal-to-Noise Ratio (SNR): This ratio is a critical determinant of the ability to detect a real signal above the background fluorescence and instrumental noise. An optimal indicator exhibits low resting fluorescence and a large increase in fluorescence upon binding Ca²⁺.[7][8]
-
Formulation (AM ester): Acetoxymethyl (AM) esters are cell-permeant forms of the indicators. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of the dye in the cytosol.[9][10]
Comparative Data of Calcium Indicators
The following tables summarize the key quantitative data for this compound and several high-affinity calcium indicators for easy comparison.
| Indicator | Type | Kd for Ca²⁺ | Excitation (nm) | Emission (nm) | Notes |
| Rhod-FF | Low-Affinity | 19 µM[5][11][12] | 552[11] - 553[12] | 580[11] | Suitable for measuring high Ca²⁺ concentrations (10-200 µM).[12] |
| Fluo-4 | High-Affinity | 345 nM[5][13][14] | 494[9] | 516[9] | One of the most common green-emitting indicators.[14] |
| Fura-2 | High-Affinity | 145 nM[11] | 340/380 (ratiometric) | 500[11] | Ratiometric dye, allowing for more quantitative measurements.[11][15] |
| Indo-1 | High-Affinity | ~230-250 nM | ~350 | 405/485 (ratiometric) | Ratiometric dye, well-suited for flow cytometry.[11] |
| Rhod-2 | High-Affinity | 570 nM[5][11] | 552[10] | 581[10] | Tends to compartmentalize in mitochondria.[10][11] |
| X-Rhod-1 | High-Affinity | 700 nM[11] | 580[11] | 600[11] | Red-shifted spectrum, useful for reducing autofluorescence.[11] |
Note: Kd values can be influenced by experimental conditions such as pH, temperature, and ionic strength, and may differ in the cellular environment compared to in vitro measurements.[10]
| Indicator | Quantum Yield (Ca²⁺-bound) | Fluorescence Increase | Signal-to-Noise Ratio |
| Rhod-FF | Data not readily available | Strong enhancement[12] | Data not readily available |
| Fluo-4 | ~0.14 - 0.15[16][17] | >100-fold[16] | Good; low resting fluorescence.[8] |
| Fura-2 | 0.23 (Ca²⁺-free), 0.49 (Ca²⁺-bound)[15] | Ratiometric change | Excellent due to ratiometric nature. |
| Indo-1 | 0.38 (Ca²⁺-free), 0.56 (Ca²⁺-bound)[15] | Ratiometric change | Excellent due to ratiometric nature. |
| Rhod-2 | Data not readily available | >100-fold[5][10] | Moderate; can have higher background. |
| X-Rhod-1 | Data not readily available | >100-fold[7] | Good[7] |
Signaling Pathways and Experimental Workflows
Calcium Signaling Pathway
Calcium signaling is a fundamental mechanism of cellular communication.[2] It involves the precise spatial and temporal regulation of intracellular Ca²⁺ levels. A common pathway involves the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃ receptors, which are Ca²⁺ channels, causing the release of Ca²⁺ from the ER into the cytosol.[2][18] This rise in cytosolic Ca²⁺ can then activate a multitude of downstream effectors, including protein kinase C (PKC) and calmodulin (CaM), to elicit a cellular response.[18]
Caption: A simplified diagram of a common calcium signaling pathway initiated by an extracellular signal.
Experimental Workflow for Calcium Imaging
The general workflow for using AM ester-based calcium indicators involves several key steps, from dye loading to data acquisition and analysis.
Caption: A generalized experimental workflow for calcium imaging using cell-permeant AM ester dyes.
Experimental Protocols
General Protocol for Loading AM Ester Calcium Indicators (this compound, Fluo-4 AM, etc.)
This protocol provides a general guideline for loading AM ester dyes into adherent cells. It should be optimized for specific cell types and experimental conditions.
Materials:
-
Calcium indicator AM ester (e.g., this compound, Fluo-4 AM)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or appropriate physiological buffer
-
Adherent cells cultured on coverslips or in microplates
Procedure:
-
Prepare Stock Solution:
-
Prepare Loading Buffer:
-
On the day of the experiment, allow the AM ester stock solution to warm to room temperature.
-
For a final loading concentration of 1-5 µM, dilute the stock solution into the desired physiological buffer.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous loading medium, the non-ionic detergent Pluronic® F-127 can be added.[10][20] A common method is to mix the AM ester stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer, resulting in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[10][19]
-
-
Cell Loading:
-
Washing and De-esterification:
-
After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, indicator-free buffer to remove any dye that is non-specifically associated with the cell surface.[9][21]
-
Incubate the cells in fresh buffer for an additional 10-30 minutes at 37°C to allow for complete de-esterification of the intracellular AM esters.[9]
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. Acquire a baseline fluorescence reading before applying any stimulus.
-
Upon stimulation, record the changes in fluorescence intensity over time using the appropriate excitation and emission wavelengths for the chosen indicator.
-
Specific Protocol for Fluo-4 AM Loading in Neural Stem Cells
This protocol is adapted for loading Fluo-4 AM into neural stem cells (NSCs) cultured in a 96-well plate.[20]
Materials:
-
NSCs cultured on poly-D-lysine coated 96-well plates
-
Fluo-4 AM (50 µg vial)
-
DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Prepare Fluo-4 AM Stock Solution:
-
Add 44 µL of DMSO to one 50 µg vial of Fluo-4 AM to make a ~1 mM stock solution. Vortex thoroughly.[20]
-
-
Prepare Fluo-4 AM Loading Solution (for ~15 mL):
-
Add 9 µL of 20% Pluronic® F-127 to the reconstituted Fluo-4 AM stock solution and vortex.[20]
-
Add 50 µL of this Fluo-4 AM/Pluronic® F-127 mixture to 14.3 mL of HBSS to achieve a final Fluo-4 AM concentration of approximately 3 µM and a Pluronic® F-127 concentration of 0.1%.[20] Use this solution promptly.
-
-
Cell Loading:
-
Washing:
-
Wash the Fluo-4-loaded NSCs with 100 µL of HBSS.[20]
-
Maintain the cells in HBSS in the dark at room temperature until data acquisition.
-
Applications in Research and Drug Development
The choice between this compound and high-affinity indicators has significant implications for various research applications.
-
Neuroscience: High-affinity indicators are crucial for studying subtle Ca²⁺ dynamics in neurons, such as those associated with synaptic transmission and plasticity.[1][22] Low-affinity indicators like Rhod-FF are valuable for monitoring the large Ca²⁺ fluxes that occur during excitotoxicity or within mitochondria during high neuronal activity.[11]
-
Cardiology: In cardiac muscle, Ca²⁺ transients are large and rapid. High-affinity dyes can become saturated and may not accurately report the kinetics of these transients.[6] Low-affinity indicators like Rhod-FF and Fluo-4FF are often preferred for these applications.[6]
-
Drug Discovery and Development: Cell-based assays using calcium indicators are widely employed for high-throughput screening (HTS) of compound libraries to identify modulators of GPCRs and ion channels.[14][23] The selection of the indicator depends on the specific target and the expected magnitude of the Ca²⁺ response. Understanding calcium signaling is also opening new avenues for developing drugs to treat conditions like hypertension.[24] Furthermore, modulating calcium signaling is a growing area of interest for therapies targeting neurodegenerative diseases and other conditions.[3]
Conclusion
Both this compound and high-affinity calcium indicators are powerful tools for investigating the complex world of calcium signaling. The decision of which indicator to use is not a matter of one being universally better than the other, but rather a strategic choice based on the specific biological question being addressed. High-affinity indicators excel at revealing the subtleties of Ca²⁺ signaling at near-resting concentrations, while low-affinity indicators like this compound are indispensable for accurately measuring the large calcium transients that occur in highly active cells or within specific organelles. By understanding the core properties, consulting comparative data, and employing appropriate experimental protocols as outlined in this guide, researchers can harness the full potential of these fluorescent probes to advance our understanding of cellular physiology and accelerate the drug development process.
References
- 1. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signaling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. UVA scientists discover body’s natural ‘off’ switch for high blood pressure [news.virginia.edu]
- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 9. apexbt.com [apexbt.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 17. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 18. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. Electrophysiology | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 23. A Key Player in Cellular Communication: Neuronal Calcium Signaling - Creative Biolabs [neuros.creative-biolabs.com]
- 24. Discovery Opens Door to New Blood Pressure Treatments [newsroom.uvahealth.com]
An In-depth Technical Guide to Low-Affinity Calcium Indicators in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neuronal excitability. The precise spatial and temporal dynamics of intracellular Ca²⁺ signals are critical for encoding specific cellular responses. While high-affinity Ca²⁺ indicators are invaluable for monitoring resting Ca²⁺ levels and small fluctuations in the cytosol, they are easily saturated by the large and rapid Ca²⁺ transients that occur within specific organelles or near the sites of Ca²⁺ influx. Low-affinity Ca²⁺ indicators are indispensable tools for accurately measuring these high Ca²⁺ concentrations, providing researchers with a clearer window into the intricate world of localized Ca²⁺ signaling. This guide provides a comprehensive overview of low-affinity Ca²⁺ indicators, their properties, experimental applications, and detailed protocols for their use.
Properties of Low-Affinity Calcium Indicators
Low-affinity Ca²⁺ indicators are characterized by a higher dissociation constant (Kd), typically in the micromolar (µM) to millimolar (mM) range. This allows them to respond linearly to changes in Ca²⁺ concentration in environments where levels can surge to tens or even hundreds of micromolars, such as the endoplasmic reticulum (ER), mitochondria, and presynaptic active zones.[1][2]
Chemical vs. Genetically Encoded Indicators
Low-affinity Ca²⁺ indicators can be broadly categorized into two main classes: chemical dyes and genetically encoded Ca²⁺ indicators (GECIs).
-
Chemical Indicators: These are small organic molecules that chelate Ca²⁺. They are often introduced into cells as membrane-permeant acetoxymethyl (AM) esters, which are subsequently cleaved by intracellular esterases to trap the active indicator inside.[3] They offer a wide range of affinities and spectral properties.
-
Genetically Encoded Calcium Indicators (GECIs): These are fluorescent proteins engineered to change their fluorescence upon binding Ca²⁺.[4][5][6] A key advantage of GECIs is the ability to target them to specific subcellular compartments or cell types, enabling highly localized measurements.[4][5][6]
Quantitative Data of Common Low-Affinity Calcium Indicators
The selection of an appropriate low-affinity indicator depends on the specific experimental context, including the expected Ca²⁺ concentration, the instrumentation available, and the desired spectral properties. The following tables summarize the key characteristics of several commonly used low-affinity chemical and genetically encoded Ca²⁺ indicators.
Table 1: Low-Affinity Chemical Calcium Indicators
| Indicator | Type | Kd (µM) | Excitation (nm) | Emission (nm) | Notes |
| Fluo-4FF | Single-wavelength | 9.7[7] | 494 | 516 | Lower affinity version of Fluo-4. |
| Fluo-5N | Single-wavelength | 90[7][8] | 494 | 516 | Suitable for very high Ca²⁺ concentrations. |
| Oregon Green BAPTA-5N | Single-wavelength | ~20 | ~494 | ~523 | |
| Mag-Fura-2 (Furaptra) | Ratiometric (excitation) | ~25-50 | 330/370 | 510 | Also sensitive to Mg²⁺. |
| Fura-2FF | Ratiometric (excitation) | ~6-35 | 340/380 | 510 | Lower affinity version of Fura-2.[9] |
| BTC | Ratiometric (excitation) | ~7-26 | ~400/460 | ~535 | Can be excited by visible light.[9] |
| Rhod-5N | Single-wavelength | 19-320 | ~550 | ~575 | Red-shifted emission.[1] |
| X-Rhod-5F | Single-wavelength | 1.6-17 | ~580 | ~600 | Red-shifted emission.[1] |
| Cal520LA | Single-wavelength | 90[10] | ~492 | ~514 | Lower affinity version of Cal520.[10] |
Table 2: Low-Affinity Genetically Encoded Calcium Indicators (GECIs)
| Indicator | Type | Kd (µM) | Excitation (nm) | Emission (nm) | Notes |
| D1ER (CEPIA) | FRET | ~60 | ~430 | ~475/535 | Targeted to the ER. |
| G-CEPIA1er | Single-wavelength | ~565 | ~488 | ~512 | Green indicator for ER. |
| R-CEPIA1er | Single-wavelength | ~565 | ~560 | ~590 | Red indicator for ER. |
| LAR-GECO1 | Single-wavelength | 12-24 | ~560 | ~590 | Red indicator for mitochondria and ER. |
| CeNL(Ca²⁺)_110µ | Bioluminescent | 110[5][6] | N/A | ~460 | Cyan bioluminescent indicator for ER.[5][6] |
| OeNL(Ca²⁺)_18µ | Bioluminescent | 18[6] | N/A | ~570 | Orange bioluminescent indicator for mitochondria.[6] |
Experimental Protocols
Accurate and reproducible measurements with low-affinity Ca²⁺ indicators require careful attention to experimental detail, from indicator loading to calibration and imaging.
Protocol 1: Loading Cells with AM Esters of Low-Affinity Indicators
This protocol is a general guideline for loading adherent cells with acetoxymethyl (AM) ester dyes. Optimization is often required for different cell types and indicators.
Materials:
-
Low-affinity Ca²⁺ indicator AM ester (e.g., Fluo-5N, AM)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of the Ca²⁺ indicator AM ester in anhydrous DMSO.[11] Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
Warm the physiological buffer to the desired loading temperature (typically 20-37°C).[11]
-
For a final dye concentration of 1-5 µM, dilute the indicator stock solution into the buffer.
-
To aid in dye solubilization, pre-mix the indicator stock solution with an equal volume of 20% Pluronic F-127 before diluting into the buffer (final Pluronic F-127 concentration will be ~0.02-0.04%).[11]
-
If dye leakage is a concern, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[11]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at the chosen temperature, protected from light.[11]
-
After incubation, wash the cells two to three times with fresh, warm buffer to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in fresh buffer for an additional 20-30 minutes at room temperature to allow for complete hydrolysis of the AM ester by intracellular esterases.[11]
-
The cells are now ready for imaging.
-
Protocol 2: In Situ Calibration of Low-Affinity Indicators
To convert fluorescence intensity to Ca²⁺ concentration, an in situ calibration is essential to determine the indicator's properties within the cellular environment. This protocol describes a common method using ionophores.
Materials:
-
Cells loaded with the low-affinity Ca²⁺ indicator
-
Calcium-free buffer (containing EGTA)
-
Calcium-saturating buffer (containing a high concentration of Ca²⁺)
-
Ionomycin or A23187 (calcium ionophores)
-
Digitonin or other permeabilizing agent (for organelle-specific calibration)
Procedure:
-
Determine Minimum Fluorescence (Fmin):
-
Perfuse the cells with the calcium-free buffer containing a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin). This will deplete intracellular Ca²⁺.
-
Measure the fluorescence intensity; this value represents Fmin.
-
-
Determine Maximum Fluorescence (Fmax):
-
Perfuse the same cells with the calcium-saturating buffer, also containing the ionophore. This will saturate the indicator with Ca²⁺.
-
Measure the fluorescence intensity; this value represents Fmax.
-
-
Calculate Calcium Concentration:
-
For single-wavelength indicators, the intracellular Ca²⁺ concentration ([Ca²⁺]i) can be calculated using the following equation: [Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F) Where:
-
Kd is the dissociation constant of the indicator.
-
F is the fluorescence intensity of the experimental sample.
-
Fmin is the minimum fluorescence.
-
Fmax is the maximum fluorescence.
-
-
For ratiometric indicators, a similar equation is used based on the ratio of fluorescence at two different wavelengths.
-
Note: The in situ Kd may differ from the in vitro value. It is recommended to determine the Kd under your specific experimental conditions using a series of Ca²⁺ buffers with known concentrations.[1][12]
Protocol 3: Confocal Microscopy Imaging
Confocal microscopy is a powerful technique for imaging localized Ca²⁺ signals with high spatial resolution.
Setup:
-
Microscope: An inverted confocal laser scanning microscope equipped with appropriate lasers and emission filters for the chosen indicator.
-
Objective: A high numerical aperture (NA) oil or water immersion objective (e.g., 40x or 60x) is recommended for high-resolution imaging.
-
Environmental Control: A stage-top incubator to maintain the cells at the desired temperature and CO₂ levels.
Imaging Parameters:
-
Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Pinhole: The pinhole size should be set to approximately 1 Airy unit to achieve optimal confocality.
-
Scan Speed and Frame Rate: The scan speed should be chosen to achieve the desired temporal resolution without sacrificing signal quality. For fast Ca²⁺ transients, a high frame rate is necessary.
-
Image Acquisition: Acquire a time series of images to capture the dynamics of the Ca²⁺ signal. It is often useful to acquire a baseline fluorescence level before stimulating the cells.
Signaling Pathways and Experimental Workflows
Low-affinity Ca²⁺ indicators are crucial for dissecting signaling pathways that involve high concentrations of Ca²⁺.
ER Stress and the Unfolded Protein Response (UPR)
The ER is a major intracellular Ca²⁺ store, with concentrations in the high micromolar to millimolar range.[5][6] Perturbations in ER Ca²⁺ homeostasis can lead to the accumulation of unfolded proteins, triggering the unfolded protein response (UPR), a key signaling pathway in many diseases. Low-affinity GECIs targeted to the ER are essential for monitoring these changes in ER Ca²⁺ levels.
Caption: ER stress-induced Ca²⁺ depletion and UPR activation.
Synaptic Vesicle Fusion
Neurotransmitter release at synapses is triggered by a rapid and highly localized increase in Ca²⁺ concentration at the presynaptic active zone, reaching levels of tens to hundreds of micromolars.[13][14] Low-affinity indicators are essential for studying the Ca²⁺ dynamics that govern the fusion of synaptic vesicles with the presynaptic membrane.[10][13]
Caption: Ca²⁺ dynamics in presynaptic neurotransmitter release.
Experimental Workflow: Measuring Mitochondrial Ca²⁺
Mitochondria play a crucial role in shaping cellular Ca²⁺ signals by taking up and releasing Ca²⁺. Measuring mitochondrial Ca²⁺, which can reach high levels, requires low-affinity indicators.
Caption: Workflow for mitochondrial Ca²⁺ measurement.
Conclusion
Low-affinity Ca²⁺ indicators are powerful and essential tools for cell biologists, neuroscientists, and drug development professionals. Their ability to accurately measure high Ca²⁺ concentrations in specific subcellular compartments and microdomains has been instrumental in advancing our understanding of a wide range of physiological and pathological processes. By carefully selecting the appropriate indicator and employing rigorous experimental protocols, researchers can continue to unravel the complex and dynamic world of intracellular Ca²⁺ signaling.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. In vitro and in vivo calibration of low affinity genetic Ca2+ indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. Bioluminescent Low-Affinity Ca2+ Indicator for ER with Multicolor Calcium Imaging in Single Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scimedia.com [scimedia.com]
- 8. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. Nanophysiology approach reveals diversity in calcium microdomains across zebrafish retinal bipolar ribbon synapses | eLife [elifesciences.org]
- 11. benchchem.com [benchchem.com]
- 12. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 13. pnas.org [pnas.org]
- 14. Minimal presynaptic protein machinery governing diverse kinetics of calcium-evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Rhod-FF AM in the Study of Organellar Calcium Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile intracellular second messenger that governs a multitude of cellular processes, from proliferation and differentiation to apoptosis. The precise spatial and temporal regulation of Ca²⁺ concentrations within distinct subcellular compartments, or organelles, is critical for maintaining cellular homeostasis and orchestrating specific signaling pathways. The endoplasmic reticulum (ER) serves as the primary intracellular Ca²⁺ store, while mitochondria play a key role in Ca²⁺ buffering and the regulation of cellular metabolism and apoptosis. Dysregulation of organellar Ca²⁺ handling is implicated in numerous pathologies, making the study of these dynamics a crucial area of research and a target for therapeutic intervention.
Rhod-FF AM is a fluorescent, cell-permeant Ca²⁺ indicator characterized by its low affinity for Ca²⁺, making it particularly well-suited for measuring the high Ca²⁺ concentrations typically found within the ER and mitochondria. This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its application in mitochondrial and ER Ca²⁺ imaging, and its use in studying relevant signaling pathways.
Core Properties of this compound
This compound is an acetoxymethyl (AM) ester derivative of the Rhod-FF dye. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cell, intracellular esterases cleave the AM esters, trapping the now membrane-impermeant Rhod-FF dye within the cytosol. Due to its net positive charge, Rhod-FF preferentially accumulates within the mitochondria, driven by the mitochondrial membrane potential.[1][2] This property makes it a valuable tool for specifically monitoring mitochondrial Ca²⁺ dynamics. With appropriate loading and washout protocols, Rhod-FF can also be utilized to measure Ca²⁺ levels within the endoplasmic reticulum.
Quantitative Data
A summary of the key quantitative properties of Rhod-FF is presented in the table below. This data is essential for experimental design and data analysis.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | 19 µM | [1] |
| Excitation Maximum (Ca²⁺-bound) | ~553 nm | [3] |
| Emission Maximum (Ca²⁺-bound) | ~577 nm | [3] |
| Molar Extinction Coefficient (ε) | Data not available | |
| Quantum Yield (Φ) | Data not available | |
| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold | [1] |
Experimental Protocols
Measuring Mitochondrial Calcium Dynamics with this compound
This protocol is adapted from established methods for loading rhodamine-based indicators into mitochondria.
Materials:
-
This compound (reconstituted in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
MitoTracker™ Green FM (optional, for co-localization)
-
Confocal microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Experimental Workflow:
Caption: Experimental workflow for mitochondrial calcium imaging with this compound.
Detailed Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency (typically 70-80%).
-
Preparation of Loading Solution: On the day of the experiment, prepare a fresh loading solution. First, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution. Then, dilute this mixture in a physiological buffer (e.g., HBSS) to a final this compound concentration of 1-5 µM. The final concentration of Pluronic® F-127 should be around 0.02%.
-
Dye Loading: Remove the culture medium from the cells and wash them once with the physiological buffer. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
De-esterification and Wash: After loading, wash the cells twice with a fresh, warm physiological buffer to remove the excess dye. Incubate the cells for an additional 30 minutes at 37°C in the fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Mount the cells on a confocal microscope equipped with appropriate excitation and emission filters for rhodamine (e.g., excitation ~550 nm, emission ~580 nm). Acquire baseline fluorescence images before applying the experimental stimulus (e.g., a drug or agonist). Record the changes in fluorescence intensity over time to monitor mitochondrial Ca²⁺ dynamics.
-
(Optional) Co-localization with MitoTracker: To confirm the mitochondrial localization of Rhod-FF, cells can be co-loaded with a mitochondria-specific dye like MitoTracker™ Green FM. This allows for the visualization of both the Ca²⁺ indicator and the mitochondria, confirming that the Rhod-FF signal originates from this organelle.
Measuring Endoplasmic Reticulum Calcium Dynamics with this compound
Measuring ER Ca²⁺ with chemical indicators is more challenging due to the difficulty of selectively loading the dye into this organelle. This protocol is adapted from methods used for other low-affinity Ca²⁺ indicators, such as Mag-Fura-2, and relies on a permeabilization step to remove the cytosolic dye fraction.[2][4]
Materials:
-
This compound (reconstituted in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Physiological buffer (e.g., HBSS)
-
Permeabilization buffer (a cytosol-like buffer containing a low concentration of a gentle detergent like digitonin (B1670571) or saponin)
-
Confocal microscope with appropriate filter sets
Experimental Workflow:
Caption: Workflow for ER calcium imaging using this compound with cell permeabilization.
Detailed Methodology:
-
Cell Preparation and Loading: Follow steps 1-3 of the mitochondrial Ca²⁺ imaging protocol to load the cells with this compound.
-
Plasma Membrane Permeabilization: After loading and a brief wash, replace the extracellular buffer with a pre-warmed, cytosol-like buffer containing a low concentration of a permeabilizing agent (e.g., 25-50 µg/mL digitonin or saponin). The optimal concentration and incubation time for permeabilization must be empirically determined for each cell type to ensure that only the plasma membrane is permeabilized, leaving the ER membrane intact. This step should be performed for a short duration (e.g., 1-5 minutes).
-
Washout of Cytosolic Dye: Following permeabilization, gently wash the cells with the cytosol-like buffer without the permeabilizing agent. This will remove the Rhod-FF that was in the cytosol, leaving behind the dye that is compartmentalized within organelles, including the ER and mitochondria.
-
Imaging: Immediately proceed to imaging on a confocal microscope. The remaining punctate fluorescence will represent the Ca²⁺ signal from the ER and mitochondria. Specific agonists that are known to release Ca²⁺ from the ER (e.g., thapsigargin (B1683126) or IP₃-generating agonists) can be used to confirm the ER origin of the signal.
Application in Studying Signaling Pathways: Mitochondrial Calcium and Apoptosis
Mitochondrial Ca²⁺ overload is a critical event in the intrinsic pathway of apoptosis. Elevated mitochondrial Ca²⁺ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the caspase cascade.[5][6][7] this compound, with its low Ca²⁺ affinity, is an excellent tool for studying these high Ca²⁺ concentration-dependent apoptotic events.
Signaling Pathway Diagram:
Caption: Mitochondrial calcium overload in the intrinsic apoptosis pathway.
This pathway can be investigated using this compound by treating cells with a pro-apoptotic stimulus and monitoring the changes in mitochondrial fluorescence. A sharp and sustained increase in Rhod-FF fluorescence would indicate mitochondrial Ca²⁺ overload, which can then be correlated with downstream apoptotic events such as caspase activation or changes in cell morphology.
Comparison with Other Organellar Calcium Indicators
While this compound is a powerful tool, it is important to consider its advantages and limitations in the context of other available indicators.
| Indicator | Organelle Preference | Affinity (Kd) | Advantages | Limitations |
| This compound | Mitochondria | 19 µM | Low affinity suitable for high [Ca²⁺]; Red-shifted spectrum reduces autofluorescence. | Can also accumulate in the ER; Not ratiometric. |
| Rhod-2 AM | Mitochondria | ~570 nM | Well-characterized for mitochondrial Ca²⁺; Brighter than some low-affinity indicators. | Higher affinity may saturate at very high mitochondrial [Ca²⁺]. |
| Mag-Fura-2 AM | ER and Cytosol | ~25-50 µM for Ca²⁺ | Ratiometric, allowing for more quantitative measurements. | Requires UV excitation which can be phototoxic; Lower fluorescence signal than some single-wavelength indicators.[8] |
| Fura-2FF AM | Cytosol, can be used for ER | ~35 µM | Ratiometric. | UV excitation. |
| Genetically Encoded Ca²⁺ Indicators (GECIs) | Targetable to specific organelles | Variable (can be engineered) | High specificity for the target organelle; Suitable for long-term studies. | Can have lower signal-to-noise ratio and slower kinetics compared to chemical dyes; Requires transfection.[9] |
Conclusion
This compound is a valuable fluorescent indicator for researchers studying high-concentration Ca²⁺ dynamics within organelles, particularly the mitochondria. Its low affinity for Ca²⁺ and preferential accumulation in mitochondria make it a powerful tool for investigating the role of mitochondrial Ca²⁺ in cellular physiology and pathophysiology, including apoptosis. While its application for ER Ca²⁺ imaging requires careful experimental design, including cell permeabilization techniques, it offers a viable option for probing Ca²⁺ stores. By understanding its properties and following optimized protocols, researchers and drug development professionals can effectively utilize this compound to gain critical insights into the complex world of organellar Ca²⁺ signaling.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial calcium signalling and cell death: approaches for assessing the role of mitochondrial Ca2+ uptake in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.sm.unife.it [old.sm.unife.it]
- 7. Mitochondrial Ca2+ and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ dynamics in the lumen of the endoplasmic reticulum in sensory neurons: direct visualization of Ca2+-induced Ca2+ release triggered by physiological Ca2+ entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rhod-FF AM: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a fluorescent, cell-permeant calcium indicator designed for the detection of high intracellular calcium concentrations. As a low-affinity probe, it is particularly well-suited for investigating cellular compartments and events associated with significant calcium fluxes, such as the endoplasmic reticulum and sarcoplasmic reticulum, where high-affinity indicators would be saturated and thus insensitive to dynamic changes. This guide provides a comprehensive overview of the chemical structure, key properties, and detailed experimental protocols for the effective use of this compound in cellular imaging and analysis.
Chemical Structure and Mechanism of Action
This compound is the acetoxymethyl (AM) ester derivative of the fluorescent calcium indicator Rhod-FF. The AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now cell-impermeant Rhod-FF in the cytosol. This de-esterification process also activates the calcium-binding capability of the molecule. Rhod-FF is a difluorinated analog of Rhod-2.[1]
The core structure of Rhod-FF is based on a rhodamine fluorophore, which is essentially non-fluorescent in its calcium-free state.[2][3] Upon binding to Ca²⁺, the molecule undergoes a conformational change that results in a significant enhancement of its fluorescence intensity without a spectral shift.[2][3]
Signaling Pathway of this compound De-esterification and Calcium Binding
Caption: De-esterification and Ca²⁺ binding of this compound.
Physicochemical and Spectral Properties
This compound and its active form, Rhod-FF, possess distinct properties that are critical for experimental design and data interpretation. A summary of these properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₅₅F₂N₄O₁₉ • Br | [1] |
| Molecular Weight | 1145.9 g/mol | [1][3] |
| Excitation Maximum (Ca²⁺-bound) | ~552-553 nm | [1][4] |
| Emission Maximum (Ca²⁺-bound) | ~577-580 nm | [1][4] |
| Dissociation Constant (Kd) for Ca²⁺ | 19 µM - 320 µM | [1][3][5] |
| Solubility | Soluble in DMSO | [1] |
| Form | Solid | [1] |
| Storage | -20°C, protected from light and moisture | [6] |
Note: The reported Kd values can vary between manufacturers and experimental conditions such as pH, temperature, and ionic strength.
Experimental Protocols
Preparation of Stock and Working Solutions
1. This compound Stock Solution (2-5 mM):
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2]
-
For example, to make a 1 mM stock solution, dissolve 1 mg of this compound in 872.68 µL of DMSO.[3]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2]
2. This compound Working Solution (2-20 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.[2]
-
Prepare a working solution by diluting the stock solution in a buffer of choice (e.g., Hanks and Hepes buffer) to a final concentration of 2-20 µM.[2] For many cell lines, a final concentration of 4-5 µM is recommended.[2][7]
-
To aid in the dispersion of the nonpolar AM ester in the aqueous loading medium, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[2][6]
Cell Loading Protocol
The following is a general protocol for loading adherent cells with this compound. Optimization of dye concentration, loading time, and temperature may be necessary for different cell types.
1. Cell Preparation:
-
Plate cells on a suitable imaging dish or plate (e.g., black-walled, clear-bottom 96-well plates) and culture overnight in growth medium.[2]
2. Dye Loading:
-
Remove the growth medium from the cells.
-
Add the 1X this compound working solution to the cells.[2] If compounds being tested interfere with serum, replace the growth medium with a serum-free buffer like Hanks' Balanced Salt Solution with HEPES (HHBS) before adding the dye.[2]
-
Incubate the cells at 37°C for 30 to 60 minutes.[2] For some cell lines, a longer incubation time may improve signal intensity.[2]
3. Washing:
-
After incubation, remove the dye-loading solution.
-
Wash the cells with HHBS or a buffer of your choice to remove excess, unhydrolyzed dye.[2] If using cells that express organic anion transporters, which can extrude the dye, it is recommended to include an anion transporter inhibitor like probenecid (B1678239) (e.g., 1 mM) in the final wash and during the experiment.[2]
4. Imaging:
-
Add the desired experimental buffer to the cells.
-
Proceed with imaging using a fluorescence microscope equipped with a suitable filter set (e.g., TRITC) or a fluorescence plate reader.[2]
-
For fluorescence microscopy, use excitation and emission filters appropriate for the spectral properties of Rhod-FF (Ex/Em ≈ 552/580 nm).[1]
-
For plate reader-based assays, typical settings are Ex/Em = 540/590 nm with a cutoff of 570 nm.[2]
-
Add the stimulant of interest and measure the fluorescence change over time.[2]
Experimental Workflow for Calcium Imaging
Caption: A typical workflow for a calcium imaging experiment.
Applications in Research and Drug Development
This compound is a valuable tool for investigating a variety of biological processes characterized by large and sustained increases in intracellular calcium. Its low affinity for Ca²⁺ makes it particularly useful for studying:
-
Calcium dynamics within organelles: The high calcium concentrations within the endoplasmic reticulum (ER) and mitochondria make low-affinity indicators like Rhod-FF essential for accurately measuring luminal fluctuations.[1]
-
Calcium signaling in excitable cells: Neurons and muscle cells often exhibit large, rapid changes in intracellular calcium that can be effectively monitored with Rhod-FF.
-
High-throughput screening (HTS): In drug discovery, this compound can be used in plate-based assays to screen for compounds that modulate calcium signaling pathways.
Conclusion
This compound is a specialized fluorescent indicator that offers a distinct advantage for the measurement of high intracellular calcium concentrations. Its cell-permeant nature and low-affinity calcium binding make it an indispensable tool for researchers and drug development professionals investigating cellular signaling events that involve substantial calcium fluxes. By understanding its chemical properties and adhering to optimized experimental protocols, users can leverage this compound to gain valuable insights into the complex roles of calcium in cellular physiology and pathophysiology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 4. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Principle and Application of AM Esters for Intracellular Dye Loading
For Researchers, Scientists, and Drug Development Professionals
The introduction of acetoxymethyl (AM) esters has revolutionized the study of intracellular processes by providing a non-invasive method for loading polar fluorescent dyes and other molecules into living cells. This guide delves into the core principles of AM ester technology, offering detailed methodologies and practical insights for its successful application in research and drug development.
The Core Principle: Transforming Impermeant Molecules into Cell-Permeant Probes
Many fluorescent indicators, designed to measure intracellular ions like Ca²⁺, pH, or enzyme activity, are polar molecules with negative charges at physiological pH.[1] This charge prevents them from passively crossing the hydrophobic lipid bilayer of the cell membrane.[1] The AM ester modification is a clever chemical strategy to temporarily neutralize these charges, rendering the molecules lipophilic and membrane-permeant.[2]
The 'AM' in AM ester stands for acetoxymethyl, a small, uncharged group that is attached to the carboxylate groups of the dye molecule.[1] This masking of the negative charges allows the AM ester-modified dye to readily diffuse across the cell membrane and enter the cytoplasm.[1][3]
Once inside the cell, ubiquitous intracellular enzymes called esterases cleave off the AM groups.[3][4] This hydrolysis process regenerates the original, charged form of the dye, which is now trapped within the cell because its polarity prevents it from diffusing back out across the membrane.[1][5] In many cases, the dye only becomes fluorescent or fully responsive to its target ion after the AM groups have been removed.[2][3]
Chemical Mechanism of AM Ester Hydrolysis
The cleavage of the AM ester is a two-step enzymatic process. First, intracellular esterases hydrolyze the acetate (B1210297) ester portion of the AM group, releasing acetate. This creates an unstable intermediate that spontaneously decomposes to release the free carboxylate on the dye and formaldehyde (B43269).[6] The regeneration of the carboxylate group is crucial for both trapping the dye inside the cell and for its ability to bind to target ions or substrates.[2]
Quantitative Data of Common AM Ester Dyes
The selection of an appropriate AM ester dye is critical for the success of an experiment. The following table summarizes the key properties of several commonly used dyes.
| Dye Name | Target | Excitation (nm) | Emission (nm) | Application |
| Calcein AM | Intracellular Esterase Activity | ~495 | ~515 | Cell Viability & Cytotoxicity[1] |
| Fluo-4 AM | Ca²⁺ | ~494 | ~516 | Calcium Signaling[7] |
| Fura-2 AM | Ca²⁺ | 340 / 380 | ~510 | Ratiometric Calcium Imaging[8] |
| Indo-1 AM | Ca²⁺ | ~355 | 400 / 475 | Ratiometric Calcium Imaging[8] |
| BCECF AM | pH | ~440 / ~490 | ~535 | Intracellular pH Measurement[1] |
| Calbryte™ 520, AM | Ca²⁺ | Not Specified | Not Specified | Calcium Mobilization Assays[1] |
Detailed Experimental Protocols
The following protocols provide a general framework for loading cells with AM ester dyes. Optimization is often necessary for specific cell types and experimental conditions.
-
AM Ester Stock Solution: Prepare a 1 to 10 mM stock solution of the AM ester in high-quality, anhydrous dimethylsulfoxide (DMSO).[3]
-
Pluronic® F-127 (Optional): To improve the aqueous solubility of AM esters, a non-ionic detergent like Pluronic® F-127 can be used.[3] A 20% (w/v) stock solution in DMSO can be prepared.[2] Before diluting the AM ester into the loading buffer, an equal volume of the 20% Pluronic® F-127 solution can be added to the AM ester stock solution. The final concentration of Pluronic® F-127 in the cell medium is typically around 0.02%.[3]
-
Prepare Loading Solution: On the day of the experiment, thaw an aliquot of the AM ester stock solution. Dilute the stock solution in a serum-free physiological buffer (e.g., Hanks and Hepes buffer) to a final working concentration of 1 to 10 µM.[3] For most cell lines, a concentration of 4-5 µM is a good starting point.[3]
-
Incubation: Replace the cell culture medium with the loading solution. Incubate the cells for 15 to 60 minutes at 20-37°C.[3][4] The optimal time and temperature may vary depending on the cell type and the specific dye.
-
Note: Lowering the incubation temperature may help reduce the compartmentalization of the dye into organelles.[3]
-
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh, dye-free buffer to remove any extracellular AM ester.[4]
-
De-esterification: Incubate the cells in fresh, dye-free medium for an additional 15-60 minutes to allow for complete hydrolysis of the AM esters by intracellular esterases.[10]
-
Imaging: The cells are now ready for fluorescence imaging using a fluorescence microscope, plate reader, or flow cytometer.[1]
Technical Considerations and Troubleshooting
While the AM ester loading technique is robust, several factors can influence its success:
-
Incomplete Hydrolysis: Low intracellular esterase activity in certain cell types can lead to incomplete cleavage of the AM groups.[4] This can result in a weaker fluorescent signal and an underestimation of the target molecule's concentration.[4]
-
Compartmentalization: The dye can sometimes accumulate in organelles such as mitochondria or the endoplasmic reticulum, rather than being evenly distributed in the cytosol.[4] This is more common at higher loading temperatures.[4]
-
Dye Leakage: Over time, the active dye can be extruded from the cell by organic anion transporters.[4] This can be mitigated by performing experiments at lower temperatures or by using inhibitors of these transporters, such as probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM).[3][8]
-
Toxicity: The byproducts of AM ester hydrolysis, formaldehyde and acetic acid, can be toxic to cells, especially at high dye concentrations or with prolonged incubation times.[2][4] It is therefore recommended to use the lowest effective dye concentration.[3]
-
Cell Health: The success of AM ester loading is highly dependent on the health of the cells. Unhealthy or compromised cells may not load the dye efficiently or may exhibit altered esterase activity.[9]
By understanding the underlying principles and adhering to optimized protocols, researchers can effectively utilize AM esters to load a wide array of fluorescent probes into living cells, enabling detailed investigation of complex cellular processes.
References
- 1. What is an AM ester? | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 4. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Rhod-FF AM: Mechanism and Application in Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent calcium indicator Rhod-FF AM, detailing its mechanism of action, key quantitative properties, and a detailed protocol for its application in measuring intracellular calcium concentrations.
Introduction to this compound
This compound is a cell-permeant, low-affinity fluorescent indicator for calcium ions (Ca²⁺). It belongs to the rhodamine family of dyes and is particularly well-suited for measuring high calcium concentrations, such as those found in the endoplasmic reticulum or during large calcium transients.[1] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where it is subsequently hydrolyzed by intracellular esterases to its active, Ca²⁺-sensitive form, Rhod-FF.[2][3]
The core of Rhod-FF's functionality lies in its BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)-like chelating moiety, which selectively binds to calcium ions.[4] Like its parent compound, Rhod-2, Rhod-FF is essentially non-fluorescent in the absence of calcium.[2] Upon binding to Ca²⁺, it exhibits a significant enhancement in fluorescence intensity with no spectral shift.[2]
Mechanism of Fluorescence upon Calcium Binding
The fluorescence of Rhod-FF is modulated by a process known as photoinduced electron transfer (PeT). In the calcium-free state, the electron-rich BAPTA chelator quenches the fluorescence of the rhodamine fluorophore.[4] The lone pair of electrons on the aniline (B41778) nitrogens of the BAPTA moiety effectively donates electron density to the excited state of the fluorophore, providing a non-radiative pathway for the decay of the excited state, thus quenching fluorescence.
Upon binding of a calcium ion, the lone pair electrons of the BAPTA nitrogens are drawn towards the positively charged Ca²⁺ ion. This coordination with calcium reduces the electron-donating ability of the BAPTA moiety.[4][5] Consequently, the photoinduced electron transfer process is inhibited, and the rhodamine fluorophore can return to its ground state via the emission of a photon, resulting in a dramatic increase in fluorescence.[4]
The fundamental principle of this mechanism is the change in the electronic properties of the chelator upon ion binding, which in turn gates the fluorescence of the attached fluorophore.
Quantitative Data
The following table summarizes the key quantitative properties of Rhod-FF.
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | 19 µM | [6] |
| Excitation Maximum (λex) | ~553 nm | [2] |
| Emission Maximum (λem) | ~577 nm | [2] |
| Solvent for Stock Solution | Anhydrous DMSO | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound activation and a typical experimental workflow for its use in intracellular calcium measurement.
Signaling Pathway of this compound Activation
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Control of Calcium Affinity in a Spiroamido-rhodamine Based Calcium Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Technical Guide: Theoretical Basis and Practical Application of Rhod-FF AM for Mitochondrial Calcium Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Mitochondrial Calcium
Mitochondria are central hubs for cellular metabolism and signaling. Beyond their primary role in ATP production, they are critical regulators of intracellular calcium (Ca²⁺) homeostasis.[1][2] Mitochondria can rapidly take up and release Ca²⁺, thereby shaping the spatiotemporal dynamics of cytosolic Ca²⁺ signals and influencing a multitude of cellular processes, from bioenergetics to cell death pathways like apoptosis.[1][3][4][5] Dysregulation of mitochondrial Ca²⁺ handling is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making the accurate measurement of mitochondrial Ca²⁺ concentration ([Ca²⁺]m) a key objective in life sciences and drug development.[2][4][5]
This guide provides a comprehensive overview of the theoretical principles and practical methodologies for using Rhod-FF AM, a low-affinity fluorescent indicator, for the quantitative study of mitochondrial calcium dynamics.
Theoretical Basis for Using this compound
The utility of a fluorescent indicator for a specific organelle is determined by its chemical properties, spectral characteristics, and affinity for the target ion. This compound is specifically engineered to overcome challenges associated with measuring the high calcium concentrations typical of the mitochondrial matrix.
Chemical Properties and Mechanism of Action
This compound is the cell-permeant acetoxymethyl (AM) ester derivative of the Rhod-FF fluorophore.[6][7] This chemical modification is central to its function:
-
Membrane Permeability: The lipophilic AM ester groups mask the negative charges of the indicator, allowing the molecule to passively diffuse across the plasma membrane into the cytosol.[8][9]
-
Mitochondrial Targeting: Rhodamine-based AM esters, including this compound, possess a net positive charge.[10][11] This cationic nature promotes their electrophoretic accumulation within the mitochondrial matrix, which maintains a highly negative membrane potential (-150 to -180 mV) relative to the cytosol.[8][11]
-
Intra-mitochondrial Trapping: Once inside the mitochondria, ubiquitous intramitochondrial esterases cleave the AM groups. This hydrolysis reveals the carboxylate groups, rendering the Rhod-FF indicator membrane-impermeant and effectively trapping it within the mitochondrial matrix.[7][8]
The Significance of Low Calcium Affinity
Under resting conditions, cytosolic Ca²⁺ is around 100 nM, but within the mitochondrial matrix, it can reach concentrations in the micromolar (µM) to even millimolar (mM) range.[1][12] This high-concentration environment necessitates the use of a low-affinity indicator.
-
Avoiding Saturation: High-affinity indicators, such as Rhod-2 (Kd ≈ 0.57 µM), would become fully saturated by the high [Ca²⁺]m, making them unable to report further increases in concentration.[12]
-
Accurate Measurement Range: Rhod-FF has a much higher dissociation constant (Kd) of approximately 19 µM.[7][10] This low affinity makes it ideal for measuring Ca²⁺ concentrations in the 10 µM to 200 µM range, which is highly relevant for mitochondrial studies.[7]
Spectral Properties and Fluorescence Response
Rhod-FF is a single-wavelength indicator that exhibits a dramatic increase in fluorescence intensity upon binding to Ca²⁺, with no significant shift in its excitation or emission wavelengths.[6][7] In its Ca²⁺-free state, the dye is essentially non-fluorescent. This property provides a high signal-to-background ratio, which is critical for detecting changes in [Ca²⁺]m. The fluorescence intensity increase upon Ca²⁺ binding can be greater than 100-fold.[6]
Quantitative Data Summary
The selection of an appropriate fluorescent indicator requires careful consideration of its spectral properties and binding affinity. The tables below summarize the key quantitative data for Rhod-FF and related rhodamine-based indicators.
Table 1: Spectroscopic Properties of Rhodamine-Based Calcium Indicators
| Indicator | Excitation Max (Ca²⁺-bound) | Emission Max (Ca²⁺-bound) |
|---|---|---|
| Rhod-2 | ~552 nm[6][9] | ~581 nm[6][9] |
| Rhod-FF | ~553 nm [13] | ~577 nm [13] |
| X-rhod-1 | ~580 nm[10] | ~600 nm[10] |
| X-rhod-FF | ~580 nm[10] | ~603 nm[10] |
Table 2: Calcium Dissociation Constants (Kd) of Low-Affinity Indicators
| Indicator | Dissociation Constant (Kd) | Optimal [Ca²⁺] Range |
|---|---|---|
| Rhod-2 | ~0.57 µM[12] | 50 nM - 5 µM |
| Rhod-FF | ~19 µM [7][10] | 1 µM - 200 µM |
| X-rhod-FF | ~17 µM[10] | 1 µM - 170 µM |
| Fluo-4FF | ~9.7 µM[12] | 1 µM - 100 µM |
| Rhod-5N | ~320 µM[10] | > 30 µM |
Note: Kd values can be influenced by factors such as pH, temperature, and ionic strength and are often higher in cellular environments than in calibration buffers.[6]
Visualized Signaling Pathways and Workflows
Mitochondrial Calcium Homeostasis
Mitochondrial Ca²⁺ levels are tightly regulated by a balance of influx and efflux pathways, which are closely integrated with other cellular Ca²⁺ stores like the endoplasmic reticulum (ER).
Caption: Key pathways regulating mitochondrial calcium influx and efflux.
Experimental Workflow for [Ca²⁺]m Measurement
A typical experiment using this compound involves several distinct stages, from cell culture to final data analysis.
Caption: Standard experimental workflow for measuring mitochondrial calcium.
Experimental Protocols
The following protocols provide a detailed methodology for using this compound. Optimization may be required depending on the cell type and experimental conditions.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into small volumes and store desiccated at ≤–20°C, protected from light.[6] Avoid repeated freeze-thaw cycles.
-
Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid in the dispersion of the AM ester in aqueous buffers.
-
Loading Buffer: Use a buffered physiological medium of choice, such as Hanks' Balanced Salt Solution (HBSS) or a custom imaging buffer.
Cell Loading Protocol
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to the desired confluency.
-
Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution into the loading buffer to a final concentration of 1–5 µM.[6] To aid solubilization, first mix the this compound aliquot with an equal volume of 20% Pluronic F-127, then disperse this mixture into the buffer.
-
Incubation: Remove the culture medium from the cells and wash once with loading buffer. Add the this compound loading solution to the cells.
-
Loading: Incubate the cells for 15–60 minutes at 20–37°C, protected from light.[6] Optimal time and temperature must be determined empirically. A common strategy to enhance mitochondrial selectivity is a "cold-loading, warm-incubation" protocol, where cells are loaded at a lower temperature before being warmed to allow de-esterification.[14][15]
-
Wash and De-esterification: After loading, wash the cells two to three times with fresh, warm buffer to remove extracellular dye.
-
Incubation for Hydrolysis: Incubate the cells for an additional 20-30 minutes at the experimental temperature to ensure complete de-esterification of the AM esters by cellular esterases.[16]
Imaging and Data Acquisition
-
Microscopy Setup: Use a fluorescence microscope (confocal is recommended for resolving mitochondria) equipped with appropriate filters or laser lines for Rhod-FF (e.g., excitation ~550 nm, emission ~580 nm).[17]
-
Baseline Measurement: Acquire a series of baseline images to establish the resting fluorescence level (F₀) before applying any stimulus.
-
Stimulation: Add the agonist or treatment of interest while continuously acquiring images to capture the dynamic change in fluorescence.
-
Calibration (Optional): In-situ calibration is complex. However, to estimate maximum (F_max) and minimum (F_min) fluorescence, cells can be treated with a Ca²⁺ ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺ (for F_max) followed by a Ca²⁺-free buffer containing a chelator like EGTA (for F_min).[16]
Advantages and Limitations
| Advantages of this compound | Limitations and Considerations |
| Low Affinity (High Kd): Ideal for measuring high mitochondrial Ca²⁺ concentrations without saturation.[7][10][12] | Non-Ratiometric: As a single-wavelength indicator, measurements can be affected by dye concentration, loading efficiency, and cell volume changes.[16] |
| Mitochondrial Targeting: The cationic nature of the rhodamine structure promotes accumulation in the mitochondrial matrix.[8][10][11] | Incomplete Selectivity: A fraction of the dye may remain in the cytosol or accumulate in other organelles like lysosomes, potentially contaminating the signal.[16][18] Co-localization with a mitochondrial marker (e.g., MitoTracker Green) is recommended.[5] |
| Long Wavelengths: Red-shifted excitation and emission spectra reduce interference from cellular autofluorescence, which is more prevalent at shorter (blue/green) wavelengths.[6] | Potential for Buffering: At high intracellular concentrations, the indicator itself can buffer Ca²⁺, potentially altering the natural signaling dynamics. Use the lowest possible concentration that provides an adequate signal.[16] |
| High Dynamic Range: Exhibits a large increase in fluorescence upon Ca²⁺ binding, leading to a strong signal-to-noise ratio.[6] | AM Ester Hydrolysis Byproducts: The cleavage of AM esters produces formaldehyde (B43269) and acetate, which could have off-target cellular effects.[16] |
Conclusion
This compound is a powerful tool for investigating mitochondrial calcium dynamics, offering a crucial low-affinity option for quantifying the high Ca²⁺ concentrations characteristic of this organelle. Its cationic nature facilitates preferential loading into the mitochondria, and its long-wavelength spectral properties minimize autofluorescence. Researchers can obtain robust and reliable data on the role of mitochondrial calcium in health and disease by understanding the theoretical principles of its function and implementing carefully optimized experimental protocols. However, users must remain aware of its limitations, particularly its non-ratiometric nature and potential for incomplete mitochondrial selectivity, and incorporate appropriate controls to ensure accurate interpretation of results.
References
- 1. portlandpress.com [portlandpress.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 8. Selective Probes for Studying Mitochondrial Functionality | AAT Bioquest [aatbio.com]
- 9. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 10. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 14. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Calcium Signaling Pathways with Rhod-FF AM: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rhod-FF AM, a fluorescent indicator essential for the investigation of intracellular calcium (Ca²⁺) signaling pathways. This document outlines the core principles of this compound, its practical applications, detailed experimental protocols, and its role in drug discovery and development.
Introduction to this compound and Calcium Signaling
Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis. The ability to accurately measure changes in intracellular Ca²⁺ concentration is therefore critical for understanding fundamental cell biology and for the development of novel therapeutics.
This compound is a cell-permeant acetoxymethyl (AM) ester of the red fluorescent Ca²⁺ indicator Rhod-FF.[1][2] Its long-wavelength excitation and emission properties make it particularly valuable for experiments in cells and tissues with high levels of autofluorescence.[3] Once inside the cell, non-specific esterases cleave the AM ester group, trapping the now cell-impermeant Rhod-FF dye in the cytoplasm.[4][5][6] Rhod-FF exhibits a low affinity for Ca²⁺, making it particularly well-suited for measuring high calcium concentrations, typically in the range of 10 µM to 200 µM.[4][5][6] Upon binding to Ca²⁺, Rhod-FF exhibits a significant increase in fluorescence intensity with no spectral shift.[4][5][6]
Quantitative Data and Properties of Rhod-FF
For ease of comparison and experimental design, the key quantitative properties of Rhod-FF are summarized in the tables below.
Table 1: Spectroscopic and Chemical Properties of Rhod-FF
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~553 nm | [7] |
| Emission Wavelength (Ca²⁺-bound) | ~577 nm | [7] |
| Dissociation Constant (Kd) for Ca²⁺ | ~19 µM (19,000 nM) | [5][8][9][10] |
| Molecular Weight (AM ester) | ~1145.90 g/mol | [5] |
| Solvent for Stock Solution | Anhydrous DMSO | [4][6] |
Table 2: Recommended Instrument Settings for Rhod-FF
| Instrument | Parameter | Setting | Reference |
| Fluorescence Microscope | Excitation Filter | TRITC filter set | [4][6] |
| Emission Filter | TRITC filter set | [4][6] | |
| Fluorescence Microplate Reader | Excitation Wavelength | 540 nm | [4][6] |
| Emission Wavelength | 590 nm | [4][6] | |
| Cutoff | 570 nm | [4][6] |
Key Calcium Signaling Pathways
This compound can be employed to study a variety of signaling pathways that involve significant increases in intracellular calcium concentration. A generalized diagram of a common calcium signaling pathway is presented below.
Figure 1: A generalized G-protein coupled receptor (GPCR) calcium signaling pathway.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific cell types and experimental conditions.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks and Hepes buffer (HHBS) or buffer of choice
-
Pluronic® F-127 (optional)
Stock Solution (2 to 5 mM):
-
Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[4][6]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[3][6] Avoid repeated freeze-thaw cycles.[4][6]
Working Solution (2 to 20 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.[4][6]
-
Prepare a working solution with a final concentration of 2 to 20 µM in a buffer of your choice (e.g., HHBS). For many cell lines, a final concentration of 4-5 µM is recommended.[4][6]
-
(Optional) To improve the aqueous solubility of this compound, 0.04% Pluronic® F-127 can be added to the working solution.[4][6]
Cell Loading with this compound
The following diagram illustrates the general workflow for loading cells with this compound.
Figure 2: General workflow for loading cells with this compound.
Detailed Protocol:
-
On the day of the experiment, add the prepared 1X this compound working solution to the cell plate.[4][6] If compounds that interfere with serum are to be used, replace the growth medium with a serum-free buffer like HHBS before adding the dye.[4]
-
Incubate the dye-loaded plate in a cell incubator at 37°C for 30 to 60 minutes.[4][6] For some cell lines, extending the incubation time may enhance signal intensity.[4]
-
After incubation, remove the dye working solution and wash the cells with HHBS or a buffer of your choice to remove excess, unloaded probe.[3][4] If applicable, the wash buffer can be supplemented with an anion transporter inhibitor like probenecid (B1678239) (typically 1 mM) to prevent dye leakage.[4]
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular AM esters.[3]
Fluorescence Measurement
-
After the de-esterification step, the cells are ready for the experiment.
-
Stimulate the cells with the agonist or compound of interest.
-
Simultaneously, measure the fluorescence intensity using either a fluorescence microscope equipped with a TRITC filter set or a fluorescence plate reader.[4][6]
-
For plate reader measurements, use an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm, with a cutoff of 570 nm.[4][6]
Applications in Drug Discovery
The ability to monitor intracellular calcium dynamics is crucial in various stages of drug discovery. This compound, with its specific properties, is a valuable tool in this process.
-
High-Throughput Screening (HTS): The robust signal and compatibility with automated fluorescence plate readers make this compound suitable for HTS campaigns to identify compounds that modulate GPCRs or ion channels involved in calcium signaling.
-
Target Validation: By observing the effect of genetic or pharmacological manipulation of a target on calcium signaling, researchers can validate the role of that target in specific cellular pathways.
-
Lead Optimization: During lead optimization, this compound can be used to characterize the potency and efficacy of candidate compounds in modulating calcium responses.
-
Toxicity and Safety Pharmacology: Aberrant calcium signaling can be an indicator of cellular toxicity. This compound can be used in safety profiling to assess the off-target effects of drug candidates on calcium homeostasis.
The following diagram illustrates the logical relationship of this compound in a drug discovery workflow.
Figure 3: Role of this compound in the drug discovery process.
Conclusion
This compound is a powerful and versatile tool for the investigation of intracellular calcium signaling. Its low affinity for Ca²⁺ makes it ideal for studying cellular events associated with large calcium transients. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic interventions.
References
- 1. This compound | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to Rhod-FF AM: Applications in Cellular Physiology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the low-affinity fluorescent calcium indicator, Rhod-FF AM. It details its core properties, experimental applications, and data interpretation, with a focus on its utility in resolving high-concentration calcium dynamics within cellular microdomains.
Introduction to this compound: A Tool for High Calcium Environments
This compound is a cell-permeant acetoxymethyl (AM) ester of the red fluorescent calcium indicator, Rhod-FF. Its defining characteristic is its low affinity for calcium (Ca²⁺), making it an invaluable tool for measuring high concentrations of Ca²⁺ that would saturate high-affinity indicators.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, Ca²⁺-sensitive form, Rhod-FF, within the cytosol and organelles.[2] Rhod-FF is essentially non-fluorescent in its Ca²⁺-free state and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, without a spectral shift.[2]
This property makes it particularly well-suited for investigating Ca²⁺ dynamics within organelles such as the mitochondria and the endoplasmic reticulum (ER), where Ca²⁺ concentrations can reach micromolar to even millimolar levels.[1]
Core Properties of Rhod-FF
A thorough understanding of the physicochemical and spectral properties of Rhod-FF is crucial for its effective application and for the accurate interpretation of experimental data.
| Property | Value | Reference |
| Chemical Form | Acetoxymethyl (AM) ester | [3] |
| Ca²⁺ Dissociation Constant (Kd) | 19 µM to 320 µM | [1][4] |
| Excitation Maximum (Ca²⁺-bound) | ~552 nm | [5] |
| Emission Maximum (Ca²⁺-bound) | ~581 nm | [5] |
| Fluorescence Enhancement | >100-fold upon Ca²⁺ binding | [5] |
| Solubility | Soluble in DMSO | [6] |
Note on Kd: The reported Kd for Rhod-FF varies in the literature, with values of 19 µM and 320 µM being cited.[1][4] This discrepancy may arise from different in vitro versus in situ calibration conditions. It is therefore highly recommended to perform an in situ calibration for the specific cell type and experimental conditions being used.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in cellular physiology research. These protocols are based on established methods for similar rhodamine-based indicators and should be optimized for your specific cell type and experimental setup.
Cell Loading with this compound
This protocol describes the general procedure for loading cells with this compound to measure intracellular Ca²⁺.
Materials:
-
This compound (stored as a stock solution in anhydrous DMSO at -20°C)
-
Pluronic F-127 (10-20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent or suspension cells
Procedure:
-
Prepare Loading Buffer:
-
Thaw the this compound stock solution and Pluronic F-127 solution.
-
In a microcentrifuge tube, mix the this compound stock solution with an equal volume of Pluronic F-127 solution.
-
Dilute this mixture into pre-warmed (37°C) physiological buffer to a final this compound concentration of 1-5 µM. The final concentration of Pluronic F-127 should be approximately 0.02-0.04%. Vortex briefly to ensure complete mixing.
-
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash the cells once with pre-warmed physiological buffer.
-
For suspension cells, pellet the cells by centrifugation and resuspend in pre-warmed physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
De-esterification:
-
Remove the loading buffer and wash the cells twice with pre-warmed physiological buffer to remove extracellular dye.
-
Incubate the cells in fresh physiological buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Workflow for Cell Loading:
Measuring Mitochondrial Ca²⁺ Dynamics
Due to its positive charge, this compound preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential. This protocol is adapted from methods for Rhod-2 AM.
Procedure:
-
Follow the cell loading protocol as described in section 3.1.
-
To confirm mitochondrial localization, co-load cells with a mitochondria-specific fluorescent marker (e.g., MitoTracker Green FM).
-
Acquire fluorescence images using a confocal microscope equipped with appropriate filter sets for Rhod-FF (e.g., Ex: ~550 nm, Em: ~580 nm) and the mitochondrial marker.
-
Induce a cellular Ca²⁺ transient using an appropriate agonist (e.g., histamine, ATP, ionomycin).
-
Record the time-lapse fluorescence intensity of Rhod-FF within the regions of interest (ROIs) defined by the mitochondrial marker.
In Situ Calibration of Intracellular Ca²⁺
To obtain quantitative measurements of Ca²⁺ concentrations, an in situ calibration is essential.
Materials:
-
Cells loaded with this compound
-
Ca²⁺-free buffer containing a Ca²⁺ chelator (e.g., 10 mM EGTA)
-
Ca²⁺-saturating buffer (e.g., 1-10 mM CaCl₂)
-
Calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or A23187)
Procedure:
-
After loading and de-esterification, perfuse the cells with the Ca²⁺-free buffer containing the ionophore to obtain the minimum fluorescence (F_min).
-
Next, perfuse the cells with the Ca²⁺-saturating buffer containing the ionophore to obtain the maximum fluorescence (F_max).
-
Record the fluorescence intensity (F) during the experiment.
-
Calculate the intracellular Ca²⁺ concentration using the following equation:
[Ca²⁺] = K_d * [(F - F_min) / (F_max - F)]
Workflow for In Situ Calibration:
Applications in Cellular Physiology
This compound is a powerful tool for investigating a variety of physiological processes involving high Ca²⁺ concentrations.
Mitochondrial Ca²⁺ Homeostasis
Mitochondria play a crucial role in shaping cellular Ca²⁺ signals and in regulating their own metabolic activity. The high Ca²⁺ concentrations within the mitochondrial matrix make low-affinity indicators like this compound ideal for these studies.
Signaling Pathway: Mitochondrial Ca²⁺ Uptake via the Mitochondrial Calcium Uniporter (MCU)
Endoplasmic Reticulum Ca²⁺ Dynamics
The ER is the primary intracellular Ca²⁺ store, and the release of Ca²⁺ from the ER initiates numerous signaling cascades. The high luminal Ca²⁺ concentration makes this compound a suitable probe for monitoring ER Ca²⁺ release and re-uptake.
Drug Discovery and High-Throughput Screening
The robust fluorescence signal and long-wavelength excitation of rhodamine-based dyes make them suitable for high-throughput screening (HTS) applications in drug discovery. This compound can be used to screen for compounds that modulate the activity of GPCRs, ion channels, and other targets that influence intracellular Ca²⁺ levels, particularly in assays where high Ca²⁺ concentrations are expected.
Quantitative Data and Comparisons
The choice of a Ca²⁺ indicator depends on the specific experimental question. The following table provides a comparison of this compound with other commonly used Ca²⁺ indicators.
| Indicator | Type | Affinity (Kd) | Excitation (nm) | Emission (nm) | Key Applications |
| This compound | Low-affinity, Red | 19-320 µM | ~552 | ~581 | Mitochondrial & ER Ca²⁺, High [Ca²⁺] environments |
| Rhod-2 AM | High-affinity, Red | ~570 nM | ~552 | ~581 | Cytosolic and mitochondrial Ca²⁺ |
| Fluo-4FF AM | Low-affinity, Green | ~9.7 µM | ~494 | ~516 | High [Ca²⁺] environments |
| Fura-2 AM | High-affinity, Ratiometric | ~145 nM | 340/380 | ~510 | Quantitative cytosolic Ca²⁺ imaging |
Comparative Data from Cardiac Myocytes:
In studies on cardiac muscle, low-affinity indicators like Rhod-FF have been shown to report shorter Ca²⁺ transient durations compared to high-affinity dyes, which can become saturated during the large and rapid Ca²⁺ fluxes that occur during excitation-contraction coupling.
Conclusion
This compound is a specialized fluorescent indicator that offers significant advantages for the study of cellular processes involving high concentrations of calcium. Its low affinity for Ca²⁺ and red-shifted spectral properties make it an excellent choice for measuring Ca²⁺ dynamics within organelles like the mitochondria and endoplasmic reticulum, and for use in high-throughput screening assays. By following the detailed protocols and considering the comparative data presented in this guide, researchers can effectively leverage the unique properties of this compound to gain deeper insights into the complex world of cellular calcium signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Rhod-FF, AM | AAT Bioquest [aatbio.com]
Core Principles of Fluorescence Microscopy for Calcium Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and techniques of fluorescence microscopy for monitoring intracellular calcium (Ca²⁺) dynamics. Calcium imaging has become an indispensable tool in cellular biology, neuroscience, and drug discovery, offering a window into the complex signaling pathways that govern a vast array of physiological processes.[1][2][3]
Introduction to Calcium Imaging
Intracellular Ca²⁺ is a ubiquitous second messenger that plays a critical role in signal transduction, gene expression, cell proliferation, and apoptosis.[3] Fluorescence microscopy-based calcium imaging allows for the real-time visualization of these Ca²⁺ dynamics with high spatial and temporal resolution.[3] The technique relies on the use of fluorescent indicators that change their spectral properties upon binding to Ca²⁺, enabling the measurement of changes in intracellular Ca²⁺ concentration.[2]
Fluorescent Calcium Indicators
There are two main classes of fluorescent calcium indicators: chemical indicators and genetically encoded calcium indicators (GECIs). The choice between them depends on the specific experimental requirements, including the desired temporal resolution, signal-to-noise ratio, and the need for cell-type-specific targeting.[1]
Chemical Indicators
Chemical indicators are small, synthetically produced molecules that can be loaded into cells. They are often based on BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a Ca²⁺ chelator with high selectivity. These indicators are typically loaded into cells as acetoxymethyl (AM) esters, which are membrane-permeant and are cleaved by intracellular esterases, trapping the active dye inside the cell.[1] Chemical dyes offer simplicity, fast kinetics, and a high signal-to-noise ratio, making them well-suited for in vitro and ex vivo applications.[1]
Genetically Encoded Calcium Indicators (GECIs)
GECIs are proteins that are genetically introduced into cells, often using viral vectors or plasmid transfection.[4][5] These indicators, such as the popular GCaMP series, are composed of a fluorescent protein, a calcium-binding domain like calmodulin, and another peptide.[5] Upon Ca²⁺ binding, a conformational change in the protein leads to an increase in fluorescence. GECIs have revolutionized in vivo neuroscience by enabling chronic imaging of genetically defined cell populations.[1]
Quantitative Properties of Common Calcium Indicators
The selection of an appropriate calcium indicator is critical for successful imaging experiments. Key parameters to consider include the dissociation constant (Kd), which reflects the indicator's affinity for Ca²⁺, as well as its excitation and emission wavelengths, quantum yield, and brightness.
| Chemical Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Quantum Yield | Brightness (QY × ε) |
| Fura-2 | ~145 nM[1] | 340/380 | 510 | ~0.23-0.49 | ~5,000-11,000 |
| Indo-1 | ~230 nM | ~346 | 475/401 | ~0.37-0.59 | ~12,000-19,000 |
| Fluo-4 | ~345 nM[1] | 494 | 516 | ~0.85 | ~72,000 |
| Oregon Green 488 BAPTA-1 | ~170 nM[1] | 494 | 523 | ~0.71 | ~60,000 |
| Cal-520 | ~320 nM | 492 | 514 | ~0.70 | ~56,000 |
| Genetically Encoded Calcium Indicator (GECI) | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Fold Change (ΔF/F) | Kinetics (On/Off) |
| GCaMP6s | 144 nM[6] | ~488 | ~510 | High | Slow |
| GCaMP6m | 167 nM[6] | ~488 | ~510 | Medium | Medium |
| GCaMP6f | 375 nM[6] | ~488 | ~510 | Low | Fast |
Experimental Protocols
Loading Cells with Chemical Indicators (Fluo-4 AM Example)
This protocol provides a general guideline for loading adherent cells with Fluo-4 AM. Optimization may be required for different cell types.
Materials:
-
Fluo-4 AM
-
High-quality anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Pluronic® F-127 (optional, aids in dye solubilization)
-
Probenecid (optional, anion-exchange pump inhibitor to prevent dye extrusion)
Procedure:
-
Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[7]
-
Prepare Loading Solution: Dilute the Fluo-4 AM stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 2 to 5 µM.[8] If using, add Pluronic® F-127 (final concentration ~0.02%) and Probenecid (final concentration ~1 mM).[7]
-
Cell Loading: Remove the culture medium from the cells and wash once with the physiological buffer. Add the loading solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, or at room temperature for 30 minutes.[7][9]
-
Washing: Remove the loading solution and wash the cells twice with the physiological buffer to remove excess dye.[10]
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for calcium imaging on a fluorescence microscope.
Transfection of Cells with Genetically Encoded Calcium Indicators (GCaMP Example)
This protocol outlines a general procedure for transient transfection of mammalian cells with a GCaMP plasmid using a lipid-based transfection reagent.
Materials:
-
GCaMP plasmid DNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Complete cell culture medium
Procedure:
-
Cell Plating: Plate cells in a glass-bottom dish or multi-well plate to achieve 70-90% confluency on the day of transfection.
-
Prepare DNA-Lipid Complex:
-
In one tube, dilute the GCaMP plasmid DNA in a reduced-serum medium.
-
In a separate tube, dilute the lipid-based transfection reagent in the same reduced-serum medium.
-
Combine the diluted DNA and the diluted lipid reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[11]
-
-
Transfection: Add the DNA-lipid complexes dropwise to the cells in their culture medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours to allow for gene expression.
-
Imaging: After the incubation period, the cells expressing GCaMP are ready for calcium imaging.
Signaling Pathways and Experimental Workflows
G-Protein Coupled Receptor (GPCR) Signaling Pathway
A common application of calcium imaging is to study the signaling of G-protein coupled receptors (GPCRs), particularly those that couple to the Gq alpha subunit. Activation of these receptors leads to an increase in intracellular calcium concentration.
Caption: GPCR-mediated intracellular calcium release pathway.
General Experimental Workflow for Calcium Imaging
The following diagram illustrates a typical workflow for a calcium imaging experiment, from initial cell culture to final data analysis.
Caption: A typical experimental workflow for calcium imaging.
Data Analysis
The analysis of calcium imaging data involves several key steps to extract meaningful physiological information from the raw fluorescence images.
Pre-processing
Raw imaging data often requires pre-processing to correct for experimental artifacts. This can include:
-
Motion Correction: To compensate for sample movement during long recordings.
-
Background Subtraction: To remove noise from the camera and out-of-focus fluorescence.
Region of Interest (ROI) Selection
To analyze the calcium dynamics of individual cells, regions of interest (ROIs) are drawn around each cell. This can be done manually or using automated cell segmentation algorithms.
Fluorescence Trace Extraction
The average fluorescence intensity within each ROI is measured for each frame of the time-lapse recording, generating a fluorescence trace (F) over time for each cell.
ΔF/F Calculation
To normalize the fluorescence signal and account for variations in indicator concentration and cell size, the change in fluorescence is typically expressed as ΔF/F:
ΔF/F = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point.
-
F₀ is the baseline fluorescence, usually calculated as the average intensity over a period before stimulation.
Peak Analysis
Following the calculation of ΔF/F, various parameters of the calcium transients can be quantified, including:
-
Amplitude: The maximum ΔF/F value of a peak.
-
Rise Time: The time it takes for the signal to rise from baseline to its peak.
-
Decay Time: The time it takes for the signal to decay from its peak back to baseline.
-
Frequency: The number of calcium transients over a given period.
Several open-source software packages, such as ImageJ/Fiji and Python-based toolboxes like CaImAn, are available for performing these analysis steps.[12][13]
Troubleshooting
Common issues in calcium imaging and potential solutions are summarized below:
| Problem | Possible Cause(s) | Solution(s) |
| Low Signal/No Response | - Inefficient dye loading or transfection. - Low indicator concentration. - Photobleaching. - Cells are unhealthy or dead. | - Optimize loading/transfection protocol. - Increase indicator concentration. - Reduce excitation light intensity or exposure time. - Check cell viability. |
| High Background Fluorescence | - Incomplete removal of extracellular dye. - Autofluorescence from cells or medium. - Indicator compartmentalization (e.g., in organelles). | - Ensure thorough washing after loading. - Use a phenol (B47542) red-free medium. - Use an indicator less prone to compartmentalization. |
| Inconsistent Results | - Uneven dye loading. - Variation in cell health or density. - Inconsistent stimulation. | - Ensure consistent loading times and concentrations. - Plate cells evenly and monitor their health. - Use an automated perfusion system for consistent stimulation. |
This guide provides a foundational understanding of the principles and practices of fluorescence microscopy for calcium imaging. For more detailed information and advanced techniques, readers are encouraged to consult the cited literature and specialized methodology resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Calcium Imaging Using a Fluorescence Microscope | KEYENCE America [keyence.com]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A Versatile Method for Viral Transfection of Calcium Indicators in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. brainvta.tech [brainvta.tech]
- 11. Study of Calcium Signaling in Astrocytes with a novel Endoplasmic Reticulum Targeted GCaMP Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GitHub - flatironinstitute/CaImAn: Computational toolbox for large scale Calcium Imaging Analysis, including movie handling, motion correction, source extraction, spike deconvolution and result visualization. [github.com]
- 13. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live-Cell Calcium Imaging with Rhod-FF AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a fluorescent, cell-permeant calcium indicator designed for the detection of high intracellular calcium concentrations. Its lower binding affinity for Ca²⁺ makes it particularly well-suited for measuring calcium dynamics within organelles such as the endoplasmic reticulum and mitochondria, where calcium levels can be significantly higher than in the cytosol. Upon entering the cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, trapping the active Rhod-FF dye inside. Rhod-FF exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, with excitation and emission maxima at approximately 553 nm and 577 nm, respectively. These spectral properties make it compatible with common fluorescence microscopy and flow cytometry setups.
Quantitative Data Summary
The following table summarizes the key quantitative properties of the Rhod-FF calcium indicator.
| Property | Value | Reference |
| Dissociation Constant (Kd) | 19 µM (in vitro) | [1] |
| Excitation Maximum (Ca²⁺-bound) | ~553 nm | [1] |
| Emission Maximum (Ca²⁺-bound) | ~577 nm | [1] |
| Recommended Loading Concentration | 2-10 µM | [2] |
| Recommended Loading Time | 30-60 minutes | [2] |
| Recommended Loading Temperature | 37°C or Room Temperature | [2][3] |
| Solvent for Stock Solution | Anhydrous DMSO | [1] |
Signaling Pathway: IP₃-Mediated Calcium Release from the Endoplasmic Reticulum
Calcium signaling is a fundamental cellular process that regulates a multitude of physiological events. A common pathway involves the release of calcium from the endoplasmic reticulum (ER) mediated by inositol (B14025) 1,4,5-trisphosphate (IP₃). This process is initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the ER membrane, triggering the opening of calcium channels and the subsequent release of stored Ca²⁺ into the cytosol. This compound, with its lower calcium affinity, is an ideal tool to study the high calcium concentrations within the ER during these signaling events.
Caption: IP₃-mediated Ca²⁺ release from the ER.
Experimental Workflow for Live-Cell Calcium Imaging
The following diagram outlines the general workflow for using this compound to measure intracellular calcium dynamics in live cells. The process involves cell preparation, dye loading, imaging, and data analysis.
References
Application Notes and Protocols for Rhod-FF AM: A Guide for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rhod-FF AM, a fluorescent indicator for measuring intracellular calcium concentrations. This document outlines the optimal loading concentrations, incubation times, and detailed experimental protocols to ensure reliable and reproducible results in your research.
Introduction to this compound
This compound is a cell-permeant acetoxymethyl (AM) ester of the calcium indicator Rhod-FF.[1][2] Once inside the cell, non-specific intracellular esterases cleave the AM ester group, trapping the now cell-impermeant Rhod-FF dye within the cytosol.[3][4][5] Rhod-FF exhibits a low affinity for Ca2+, making it particularly well-suited for measuring high intracellular calcium concentrations, in the range of 10 µM to 200 µM.[1][6] Similar to its parent compound, Rhod-2, Rhod-FF is essentially non-fluorescent in the absence of calcium but displays a significant increase in fluorescence intensity upon binding to Ca2+, without a spectral shift.[1][6] The cationic nature of this compound can lead to its accumulation in mitochondria due to the mitochondrial membrane potential.[7][8]
Key Experimental Parameters
Successful measurement of intracellular calcium using this compound is dependent on optimizing several key parameters, including loading concentration and incubation time. The optimal conditions can vary depending on the cell type and experimental setup.[9]
| Parameter | Recommended Range | Key Considerations |
| Loading Concentration | 2 - 20 µM | For most cell lines, a final concentration of 4-5 µM is recommended.[6] The exact concentration should be determined empirically for each cell type to achieve adequate signal-to-noise ratio while minimizing potential cytotoxicity. |
| Incubation Time | 15 - 60 minutes | The optimal incubation time needs to be determined for different cell lines.[4][7] Some protocols suggest a subsequent de-esterification period for complete cleavage of the AM ester.[8] |
| Incubation Temperature | 20 - 37°C | The temperature will affect the rate of dye uptake and enzymatic cleavage of the AM ester.[7] |
| Pluronic® F-127 | 0.02% - 0.04% (w/v) | This non-ionic detergent aids in the dispersion of the nonpolar AM ester in aqueous media, improving loading efficiency.[6][7] |
| Probenecid (B1678239) | 0.5 - 1.0 mM (optional) | For cell types that express organic anion transporters, probenecid can be used to reduce leakage of the de-esterified dye from the cell.[4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the process by which this compound enters the cell and becomes an active calcium indicator.
Caption: Mechanism of this compound action within a cell.
Experimental Workflow
The diagram below outlines the general workflow for loading cells with this compound and measuring intracellular calcium.
Caption: Experimental workflow for intracellular calcium measurement.
Detailed Experimental Protocols
The following protocols provide a starting point for using this compound. Optimization for specific cell types and experimental conditions is recommended.
Protocol 1: Loading Adherent Cells
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES - HHBS)
-
Adherent cells cultured on coverslips or in microplates
Procedure:
-
Prepare this compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[6] Store unused stock solution in single-use aliquots at -20°C, protected from light and moisture.[7]
-
Prepare this compound Working Solution: On the day of the experiment, thaw an aliquot of the stock solution to room temperature. Prepare a 2 to 20 µM this compound working solution in your chosen buffer.[6] To aid in dye dispersion, first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading medium to a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[6][7]
-
Cell Loading: Remove the culture medium from the cells. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C.[7] The optimal time and temperature should be determined empirically.
-
Washing: After incubation, wash the cells twice with fresh, warm buffer to remove any extracellular dye.
-
De-esterification (Optional but Recommended): Incubate the cells for an additional 20 minutes in fresh buffer to allow for complete de-esterification of the dye within the cells.[8]
-
Measurement: The cells are now ready for fluorescence measurement. Acquire a baseline fluorescence reading before applying your experimental stimulus.
Protocol 2: Loading Suspension Cells
Materials:
-
Same as Protocol 1
-
Suspension cells
-
Centrifuge
Procedure:
-
Prepare Stock and Working Solutions: Follow steps 1 and 2 from Protocol 1.
-
Cell Preparation: Centrifuge the cell suspension to pellet the cells. Discard the supernatant.
-
Cell Loading: Resuspend the cell pellet in the this compound working solution.
-
Incubation: Incubate the cell suspension for 15-60 minutes at 20-37°C, with occasional gentle mixing.[7]
-
Washing: Pellet the cells by centrifugation. Discard the supernatant and wash the cells twice by resuspending in fresh, warm buffer and centrifuging.
-
De-esterification: Resuspend the cells in fresh buffer and incubate for an additional 20 minutes.[8]
-
Measurement: The cells are now ready for fluorescence measurement.
Important Considerations
-
Cytotoxicity: As with all AM ester dyes, it is crucial to use the lowest effective concentration to avoid potential cytotoxic effects.
-
Compartmentalization: Rhodamine-based dyes can accumulate in mitochondria.[7][8] This should be considered when interpreting results. Co-localization studies with mitochondrial-specific markers can confirm the subcellular distribution of the dye.
-
Calibration: For quantitative measurements of calcium concentration, in situ calibration is necessary. This typically involves treating the cells with an ionophore (e.g., ionomycin) in the presence of known high and low calcium concentrations to determine the maximum (Fmax) and minimum (Fmin) fluorescence signals.
-
Autofluorescence: Long-wavelength calcium indicators like Rhod-FF are beneficial for use in cells and tissues with high levels of autofluorescence.[7] However, it is always good practice to have an unstained control to assess the background fluorescence of your sample.
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Using Rhod-FF AM for Fluorescence Microscopy: A Detailed Guide for Researchers
Application Notes and Protocols for the measurement of intracellular calcium dynamics.
This guide provides a comprehensive overview and detailed protocols for the use of Rhod-FF AM, a fluorescent indicator for measuring intracellular calcium concentrations ([Ca²⁺]ᵢ). Tailored for researchers, scientists, and professionals in drug development, these notes offer a step-by-step approach to employing this compound in fluorescence microscopy, ensuring accurate and reproducible results.
Introduction to this compound
This compound is a cell-permeant, low-affinity fluorescent calcium indicator. Its acetoxymethyl (AM) ester form allows it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form, Rhod-FF, within the cytosol.[1] Rhod-FF exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.
With a dissociation constant (Kd) in the micromolar range, Rhod-FF is particularly well-suited for measuring high intracellular calcium concentrations that would saturate high-affinity indicators. This makes it an excellent tool for studying Ca²⁺ dynamics in specific cellular compartments, such as the mitochondria, or during cellular events that trigger large calcium transients.
Data Presentation
The following table summarizes the key quantitative properties of this compound, facilitating comparison with other calcium indicators.
| Property | Value | Notes |
| Dissociation Constant (Kd) | ~19 µM | Determined at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2.[2][3][4][5] The in-situ Kd may be higher and can be influenced by temperature, pH, and the intracellular environment.[2][3] |
| Excitation Maximum (Ca²⁺-bound) | ~552 nm | |
| Emission Maximum (Ca²⁺-bound) | ~576-580 nm | [3] |
| Fluorescence Enhancement | >100-fold | Upon saturation with Ca²⁺.[2] |
| Recommended Loading Concentration | 2-10 µM | The optimal concentration should be determined empirically for each cell type and experimental condition. |
| Recommended Loading Time | 30-60 minutes | At 37°C.[2] |
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution (1-5 mM)
-
Dissolve the contents of a vial of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 1 mM stock solution, add 873 µL of DMSO to 1 mg of this compound (MW = 1145.90 g/mol ).
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
1.2. Pluronic™ F-127 Stock Solution (20% w/v)
-
Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound in aqueous media.
-
To prepare a 20% stock solution, dissolve 2 g of Pluronic™ F-127 in 10 mL of DMSO. This solution can be stored at room temperature.
1.3. Probenecid (B1678239) Stock Solution (250 mM)
-
Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified indicator from the cells.
-
To prepare a 250 mM stock solution, dissolve probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and adjust the pH if necessary.
Cell Loading with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
For Adherent Cells:
-
Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight in a CO₂ incubator.
-
Prepare the loading buffer by diluting the this compound stock solution and Pluronic™ F-127 stock solution into a physiological buffer (e.g., HBSS or a buffer of your choice). A final concentration of 2-10 µM this compound and 0.02-0.04% Pluronic™ F-127 is recommended. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells two to three times with the physiological buffer to remove excess dye. If using probenecid, include it in the wash buffer.
-
Add fresh physiological buffer to the cells. The cells are now ready for imaging.
For Suspension Cells:
-
Harvest the cells and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Resuspend the cell pellet in the loading buffer (as prepared for adherent cells) at a suitable cell density.
-
Incubate the cells for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.
-
Centrifuge the cells to remove the loading buffer and wash the pellet twice with the physiological buffer.
-
Resuspend the cells in fresh physiological buffer for imaging or flow cytometry analysis.
Fluorescence Microscopy Imaging
-
Place the dish or chamber with the loaded cells on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Use a filter set appropriate for Rhod-FF, such as a standard TRITC or Texas Red filter set.
-
Excite the cells at ~552 nm and collect the emission at ~576 nm.
-
Acquire a baseline fluorescence image before stimulating the cells.
-
Apply your experimental stimulus (e.g., a drug or agonist) and record the changes in fluorescence intensity over time.
Data Analysis
-
Background Subtraction: For each time point, subtract the average fluorescence intensity of a region of interest outside the cells (background) from the fluorescence intensity of the cells.
-
Normalization: To compare changes in fluorescence across different cells or experiments, normalize the fluorescence signal. A common method is to divide the fluorescence at each time point (F) by the initial baseline fluorescence (F₀), resulting in a ratio of F/F₀.
-
Quantification of [Ca²⁺] (Optional): For a more quantitative analysis, an in-situ calibration can be performed to determine the absolute [Ca²⁺]. This typically involves treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of buffers with known high (Fₘₐₓ) and low (Fₘᵢₙ) calcium concentrations. The intracellular [Ca²⁺] can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fₘᵢₙ) / (Fₘₐₓ - F)]
Visualizations
Experimental Workflow
Caption: Experimental workflow for using this compound.
Mitochondrial Calcium Signaling Pathway
Caption: Mitochondrial role in calcium signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Rhod-FF AM Loading with Pluronic F-127
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rhod-FF AM, a fluorescent indicator for measuring intracellular calcium concentrations, in conjunction with the non-ionic detergent Pluronic F-127 to facilitate its loading into live cells.
Introduction
This compound is a cell-permeant acetoxymethyl (AM) ester derivative of the fluorescent calcium indicator Rhod-FF. This form allows the dye to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeant Rhod-FF in the cytoplasm. Rhod-FF is essentially non-fluorescent in the absence of calcium but exhibits a significant increase in fluorescence upon binding to Ca²⁺, without a spectral shift.[1][2] With a lower binding affinity for Ca²⁺ (suitable for measurements from 10 to 200 µM), Rhod-FF is ideal for studying cellular calcium dynamics in ranges that would saturate high-affinity indicators.[1][2][3]
Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of hydrophobic molecules, such as AM ester dyes, in aqueous solutions.[4][5] Its use is highly recommended to improve the solubility of this compound in physiological buffers and enhance its loading into cells.[2][6]
Key Experimental Parameters
Successful loading of this compound is dependent on several factors that may require optimization based on the specific cell type and experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture.[4][7][8] Store at -20°C for short-term use.[7][9] |
| Pluronic F-127 Stock Solution | 10% (w/v) in water or 20% (w/v) in DMSO | Store at room temperature; do not refrigerate or freeze as it may solidify.[4][10] If solidified, warm to 50-65°C to re-liquify.[4][10] |
| Final this compound Concentration | 1-10 µM (typically 4-5 µM) | Titrate to find the minimum concentration that yields a sufficient signal-to-noise ratio to avoid artifacts from overloading.[2][6] |
| Final Pluronic F-127 Concentration | 0.02% - 0.04% | Higher concentrations may affect membrane permeability.[6][7][11] |
| Incubation Temperature | Room temperature to 37°C | Incubation at room temperature may reduce dye compartmentalization into organelles like mitochondria.[4][8] |
| Incubation Time | 10 - 60 minutes | Optimize for your cell type; longer incubation times do not always lead to better loading and can increase cytotoxicity or dye compartmentalization.[4][7] |
| De-esterification Time | 20 - 30 minutes | After loading, allow time for intracellular esterases to cleave the AM esters, activating the dye.[12][13] |
Spectroscopic Properties of Rhod-FF
| Property | Wavelength (nm) |
| Excitation Maximum | ~553 nm |
| Emission Maximum | ~577 nm |
These values are for the calcium-bound form of Rhod-FF. The spectra are essentially identical in the calcium-free form, but the fluorescence intensity is significantly lower.[1][14]
Experimental Protocols
I. Preparation of Stock Solutions
A. This compound Stock Solution (2-5 mM)
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a concentration of 2-5 mM.[2][3]
-
Vortex thoroughly until the solid is completely dissolved.
-
For storage, aliquot into single-use tubes and store at -20°C, protected from light and moisture.[6][7] Avoid repeated freeze-thaw cycles.[2][3]
B. Pluronic F-127 Stock Solution (20% w/v in DMSO)
-
Add 2 g of Pluronic F-127 to 10 mL of anhydrous DMSO.[5]
-
Heating to approximately 40-50°C may be necessary to fully dissolve the solid.[5][15]
-
Store the solution at room temperature. Do not refrigerate or freeze.[4][10] If the solution solidifies, gently warm and vortex until it becomes a clear liquid before use.[4][10]
II. Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
-
Cell Preparation: Plate cells on an appropriate vessel for fluorescence imaging (e.g., glass-bottom dishes, black-wall/clear-bottom 96-well plates) and allow them to adhere overnight in complete culture medium.[2][16]
-
Preparation of Loading Buffer: a. On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature. b. In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution.[4][7] For example, mix 1 µL of 2-5 mM this compound with 1 µL of 20% Pluronic F-127. c. Dilute this mixture into a buffered physiological medium of your choice (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS) to the desired final concentration of this compound (e.g., 4-5 µM).[2][6] The final concentration of Pluronic F-127 will typically be around 0.02-0.04%.[2][6] d. (Optional) To reduce the leakage of the de-esterified indicator from the cells, especially in cell types with active organic anion transporters, add probenecid (B1678239) to the loading buffer at a final concentration of 0.5-1 mM.[2][16]
-
Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with the physiological buffer. c. Add the prepared loading buffer containing this compound and Pluronic F-127 to the cells. d. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[2] The optimal time and temperature should be determined empirically.[7]
-
Washing and De-esterification: a. Remove the loading buffer. b. Wash the cells two to three times with fresh, warm physiological buffer to remove any extracellular dye.[8] If using probenecid, include it in the wash buffer as well. c. Add fresh buffer and incubate the cells for an additional 20-30 minutes at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[12][13]
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells near 553 nm and collect the emission near 577 nm.[1]
Mandatory Visualizations
Signaling Pathway of Intracellular Calcium Measurement
Caption: Mechanism of this compound for intracellular calcium detection.
Experimental Workflow for Cell Loading
Caption: Experimental workflow for loading cells with this compound.
Troubleshooting and Considerations
-
Low Fluorescence Signal:
-
High Background Fluorescence:
-
Ensure thorough washing to remove extracellular dye.
-
Decrease the loading concentration of this compound.
-
-
Dye Compartmentalization:
-
Cell Toxicity:
-
Use the lowest effective concentration of this compound and Pluronic F-127.
-
Minimize incubation times.
-
Ensure the DMSO concentration in the final loading buffer is low (typically <0.5%).
-
-
Dye Leakage:
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biotium.com [biotium.com]
- 5. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 6. interchim.fr [interchim.fr]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. biotium.com [biotium.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Hydrolysis of Ca2+-sensitive fluorescent probes by perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Mitochondrial Calcium with Rhod-FF AM
Introduction
Mitochondria are central to cellular calcium (Ca²⁺) signaling, buffering cytosolic Ca²⁺ transients and regulating vital processes such as ATP production and apoptosis.[1] The concentration of Ca²⁺ within the mitochondrial matrix can reach hundreds of micromolar to millimolar levels, significantly higher than the resting cytosolic concentration. Therefore, accurately measuring mitochondrial Ca²⁺ ([Ca²⁺]ₘ) requires specialized low-affinity fluorescent indicators.
Rhod-FF is a fluorescent Ca²⁺ indicator derived from rhodamine, characterized by its low affinity for Ca²⁺.[2][3] This property makes it particularly well-suited for measuring the high Ca²⁺ concentrations found within mitochondria without becoming saturated.[4][5] The cell-permeant acetoxymethyl (AM) ester form, Rhod-FF AM, allows for straightforward loading into live cultured cells. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant Rhod-FF indicator.[4][5] The net positive charge of the AM ester form is believed to facilitate its accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[6][7] Upon binding to Ca²⁺, Rhod-FF exhibits a substantial increase in fluorescence intensity with minimal spectral shift.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to measure mitochondrial calcium in cultured cells.
Quantitative Data Summary
The following table summarizes the key properties and recommended parameters for using this compound.
| Parameter | Value | Reference |
| Ca²⁺ Dissociation Constant (K_d) | ~19 µM | [2][3] |
| Optimal Ca²⁺ Measurement Range | 10 µM to 200 µM | [4][5] |
| Excitation Wavelength (Ca²⁺-bound) | ~540-553 nm | [4][8] |
| Emission Wavelength (Ca²⁺-bound) | ~577-590 nm | [4][8] |
| Recommended Microscope Filter Set | TRITC | [4] |
| Stock Solution Concentration | 2-5 mM in anhydrous DMSO | [4] |
| Working Solution Concentration | 2-10 µM (typically 4-5 µM) | [4][9] |
| Loading Temperature | Room Temperature to 37°C | [1][4][10] |
| Loading Time | 15-60 minutes | [4][6][11] |
Experimental Protocols
This section provides detailed protocols for cell preparation, dye loading, and imaging.
This protocol is suitable for observing general trends in mitochondrial Ca²⁺.
Materials:
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (e.g., 10% w/v solution in water)[13]
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other physiological buffer
-
Cultured cells seeded on glass-bottom dishes or coverslips
-
Probenecid (optional, for preventing dye leakage)[4]
Procedure:
-
Prepare Stock Solutions:
-
Prepare this compound Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.[4]
-
Dilute the stock solution in your buffer of choice (e.g., HHBS) to a final concentration of 2-10 µM. A starting concentration of 4-5 µM is recommended for most cell lines.[4] The optimal concentration should be determined empirically, as high concentrations (>5 µM) can induce changes in mitochondrial morphology.[9]
-
To aid in dispersing the dye, add Pluronic® F-127 to a final concentration of 0.02-0.04%.[4] Mix well by vortexing.
-
-
Cell Loading:
-
Grow cells on glass coverslips or in glass-bottom dishes to ~70% confluence.[10]
-
Aspirate the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature.[4] Incubation at room temperature may enhance mitochondrial accumulation by reducing the activity of cytosolic esterases, allowing more dye to enter the mitochondria before being cleaved.[1][14]
-
(Optional) After the initial loading, incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[10]
-
-
Wash and Image:
-
Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove excess dye.[4]
-
If dye leakage is an issue, the wash and imaging buffer can be supplemented with 1-2.5 mM probenecid.[13]
-
Mount the coverslip onto an imaging chamber and add fresh imaging buffer.
-
Proceed with fluorescence imaging using a microscope equipped with a TRITC or similar filter set (Excitation ~540 nm, Emission ~590 nm).[4]
-
This advanced protocol removes the confounding signal from cytosolic Rhod-FF, providing a more accurate measurement of [Ca²⁺]ₘ.[15]
Materials:
-
All materials from Protocol 1
-
Permeabilization Buffer (e.g., buffer containing 25-50 µg/mL digitonin (B1670571) or a low concentration of saponin)[14][15]
-
Mitochondrial marker (e.g., MitoTracker Green) for co-localization (optional)[15]
Procedure:
-
Dye Loading:
-
Load cells with this compound as described in Protocol 1 (Steps 1-3).
-
(Optional) Co-load with a mitochondrial marker like MitoTracker Green according to the manufacturer's protocol to confirm mitochondrial localization.[15]
-
-
Wash:
-
Wash the cells thoroughly with an intracellular-like medium (high K⁺, low Na⁺) to remove extracellular dye.
-
-
Permeabilization:
-
Transfer the coverslip to the microscope imaging chamber.
-
Replace the wash buffer with the Permeabilization Buffer for approximately 1-2 minutes.[15] Monitor the cells visually; permeabilization often causes a slight change in cell morphology, such as a roughened surface.[15] This step removes the plasma membrane, allowing the cytosolic pool of Rhod-FF to be washed away while the mitochondria-sequestered dye is retained.[15]
-
The optimal concentration of the permeabilizing agent and the duration must be determined empirically for each cell type to ensure permeabilization of the plasma membrane without damaging the mitochondrial membranes.[14]
-
-
Image:
-
Wash out the permeabilization buffer and replace it with fresh intracellular-like imaging buffer.
-
Proceed immediately to fluorescence imaging. This setup allows for the direct addition of agonists or inhibitors to the buffer to study their effects on mitochondrial Ca²⁺ handling.[15]
-
Visualizations
Caption: Agonist stimulation leads to increased cytosolic Ca²⁺, which is then taken up by mitochondria via the MCU.
Caption: Workflow for measuring mitochondrial calcium changes from cell preparation to final data analysis.
Caption: this compound crosses cell membranes, is cleaved by esterases, and fluoresces upon binding Ca²⁺.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhod-FF AM in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a fluorescent, acetoxymethyl (AM) ester-based indicator dye used for the measurement of intracellular calcium ([Ca²⁺]i). As a member of the rhodamine family, it offers the advantage of a longer excitation and emission wavelength, which can reduce phototoxicity and background autofluorescence often encountered in neuronal preparations. A key characteristic of Rhod-FF is its relatively low affinity for Ca²⁺, making it particularly well-suited for measuring high-amplitude calcium transients that might saturate higher-affinity indicators. These application notes provide a detailed guide for the use of this compound in primary neuron cultures, covering experimental protocols, data interpretation, and troubleshooting.
Product Information
| Property | Value |
| Full Name | Rhod-FF acetoxymethyl ester |
| Molecular Weight | ~1075 g/mol |
| Excitation (max) | ~553 nm |
| Emission (max) | ~578 nm |
| Kd for Ca²⁺ | ~19 µM[1] |
| Solvent | DMSO (Dimethyl sulfoxide) |
Mechanism of Action
This compound is a cell-permeant, non-fluorescent molecule. Once it crosses the cell membrane into the neuron, intracellular esterases cleave the AM ester groups. This cleavage traps the now fluorescent and Ca²⁺-sensitive Rhod-FF molecule within the cell. Upon binding to Ca²⁺, the fluorescence intensity of Rhod-FF increases significantly, allowing for the quantification of changes in intracellular calcium concentration.
Figure 1: Mechanism of this compound loading and calcium detection in a primary neuron.
Data Presentation
The following table summarizes typical experimental parameters and expected performance characteristics of this compound in primary neuron cultures. These values should be used as a starting point, and optimization is recommended for specific experimental conditions and neuronal subtypes.
| Parameter | Recommended Range | Typical Value | Notes |
| Loading Concentration | 1 - 10 µM | 5 µM[2] | Higher concentrations can lead to cytotoxicity and mitochondrial sequestration. |
| Incubation Time | 15 - 60 minutes | 30 minutes | Longer incubation times may increase dye compartmentalization. |
| Incubation Temperature | Room Temperature to 37°C | 37°C | 37°C promotes faster de-esterification but may increase dye extrusion. |
| De-esterification Time | 20 - 45 minutes | 30 minutes | Crucial for complete cleavage of AM esters and full dye responsiveness. |
| Signal-to-Noise Ratio (SNR) | Variable | >3 | Highly dependent on the imaging system, neuronal activity, and loading efficiency. |
| Dynamic Range (ΔF/F₀) | Variable | 1.5 - 5 fold | Dependent on the magnitude of the calcium transient. |
| Photostability | Good | - | Red-shifted dyes generally exhibit better photostability than their blue or green counterparts. |
Experimental Protocols
Materials
-
This compound (e.g., from a commercial supplier)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Neurobasal medium or other appropriate culture medium
-
Primary neuron culture (e.g., cortical, hippocampal) on glass-bottom dishes or coverslips
Stock Solution Preparation
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
To aid in the dispersion of the dye in aqueous solutions, a stock solution of 20% (w/v) Pluronic F-127 in DMSO can be prepared.
Loading Protocol for Primary Neurons
-
Prepare Loading Solution:
-
Warm an appropriate volume of physiological saline (e.g., HBSS with Ca²⁺ and Mg²⁺) to 37°C.
-
For a final concentration of 5 µM this compound, dilute the stock solution into the pre-warmed saline.
-
To improve dye loading, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.04%. First, mix the this compound and Pluronic F-127 in a small volume of DMSO before diluting in the saline to prevent precipitation.
-
-
Cell Loading:
-
Aspirate the culture medium from the primary neurons.
-
Gently wash the neurons once with pre-warmed physiological saline.
-
Add the loading solution to the neurons, ensuring the cells are completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.[2]
-
-
De-esterification:
-
Aspirate the loading solution.
-
Wash the neurons gently two to three times with pre-warmed physiological saline to remove extracellular dye.
-
Add fresh, pre-warmed culture medium or physiological saline.
-
Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
The neurons are now ready for calcium imaging experiments.
-
Use an appropriate filter set for rhodamine-based dyes (Excitation/Emission: ~553/578 nm).
-
Acquire a baseline fluorescence (F₀) before stimulating the cells.
-
Upon stimulation, record the change in fluorescence intensity (F).
-
The change in calcium is typically represented as the ratio ΔF/F₀ = (F - F₀) / F₀.
-
Figure 2: Experimental workflow for loading primary neurons with this compound.
Signaling Pathways and Applications
This compound can be used to study a variety of neuronal processes involving calcium signaling. Its lower affinity for Ca²⁺ makes it particularly useful for investigating events with large and rapid increases in calcium, such as:
-
Action Potential Firing: Monitoring calcium influx through voltage-gated calcium channels during neuronal firing.
-
Synaptic Activity: Detecting calcium transients in presynaptic terminals associated with neurotransmitter release or in postsynaptic compartments in response to receptor activation.
-
Mitochondrial Calcium Dynamics: Due to its cationic nature, this compound can preferentially accumulate in mitochondria, making it a useful tool for studying mitochondrial calcium uptake and release.[3]
Figure 3: Key neuronal calcium signaling pathways that can be investigated with this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | Incomplete de-esterification. Low loading efficiency. Dye extrusion by organic anion transporters. Photobleaching. | Increase de-esterification time to 45-60 minutes. Optimize loading concentration and time. Use Pluronic F-127 to improve dye solubility. Consider using probenecid (B1678239) (an anion-exchange pump inhibitor) in the loading and imaging buffer. Reduce excitation light intensity and exposure time. |
| High Background Fluorescence | Incomplete removal of extracellular dye. Autofluorescence from culture medium or dead cells. | Ensure thorough washing after the loading step. Use phenol (B47542) red-free imaging medium. Remove dead or dying cells from the culture. |
| Uneven Cell Loading | Inhomogeneous dye distribution in the loading solution. Variation in cell health across the culture. | Ensure the loading solution is well-mixed before application. Vortex the diluted dye solution briefly. Ensure a healthy and evenly distributed primary neuron culture. |
| Punctate Staining (Mitochondrial Sequestration) | The cationic nature of rhodamine dyes promotes accumulation in mitochondria. | Lower the loading concentration and/or incubation time. Perform loading at room temperature instead of 37°C. If studying cytosolic calcium, be aware of this potential artifact and consider using a different calcium indicator if it becomes problematic. If studying mitochondrial calcium, this property is advantageous. |
| Cell Death or Blebbing | Cytotoxicity from high dye concentration or prolonged incubation. Phototoxicity from excessive light exposure. | Reduce this compound concentration and/or incubation time. Minimize exposure to excitation light by using the lowest possible intensity and shortest exposure times. Use a neutral density filter. |
Concluding Remarks
This compound is a valuable tool for investigating high-amplitude calcium dynamics in primary neuron cultures. Its red-shifted spectral properties offer advantages in reducing phototoxicity and autofluorescence. Successful application requires careful optimization of loading conditions to achieve adequate signal while minimizing potential artifacts such as mitochondrial sequestration and cytotoxicity. By following the protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this compound to gain insights into the complex role of calcium signaling in neuronal function.
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhod-FF AM in Cardiac Myocyte Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a fluorescent, acetoxymethyl (AM) ester-based indicator dye designed for the measurement of intracellular calcium concentrations ([Ca²⁺]i). As a low-affinity calcium indicator, this compound is particularly well-suited for studying the rapid and large-amplitude calcium transients characteristic of cardiac myocytes. Its lower affinity for Ca²⁺ allows for more accurate kinetic measurements of these transients compared to high-affinity dyes, which can become saturated and distort the signal. This document provides detailed application notes and protocols for the use of this compound in isolated cardiac myocytes.
Principle of Measurement
This compound is a cell-permeant dye that can be loaded into live cells non-invasively. Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the now cell-impermeant Rhod-FF molecule in the cytoplasm. In its calcium-free form, Rhod-FF is weakly fluorescent. Upon binding to Ca²⁺, its fluorescence intensity increases significantly, allowing for the dynamic monitoring of changes in intracellular calcium concentration.
Quantitative Data
The selection of a calcium indicator should be guided by its specific properties. The following table summarizes key quantitative data for Rhod-FF and provides a comparison with a commonly used high-affinity indicator, Rhod-2.
| Property | Rhod-FF | Rhod-2 | Reference |
| Dissociation Constant (Kd) | ~19 µM | ~0.57 µM | [1] |
| Excitation Maximum (Ca²⁺-bound) | ~550 nm | ~552 nm | [2] |
| Emission Maximum (Ca²⁺-bound) | ~580 nm | ~581 nm | [2] |
| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold | >100-fold | [2] |
| Typical Loading Concentration | 5-20 µM | 1-5 µM | [3] |
| Signal-to-Noise Ratio | Lower than high-affinity dyes | Higher than low-affinity dyes | [4] |
| Kinetic Accuracy for Fast Transients | High | Low (potential for saturation) | [5] |
Experimental Protocols
I. Isolation of Adult Ventricular Myocytes
A standard enzymatic digestion protocol is required to obtain viable, rod-shaped cardiac myocytes. The following is a generalized protocol that may require optimization based on the specific animal model and laboratory conditions.[3][6][7]
Materials:
-
Langendorff perfusion system
-
Collagenase (Type II)
-
Protease (Type XIV)
-
Calcium-free Tyrode's solution
-
Tyrode's solution with varying Ca²⁺ concentrations
-
Bovine Serum Albumin (BSA)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse with calcium-free Tyrode's solution to wash out the blood.
-
Switch to a digestion solution containing collagenase and protease in low-calcium Tyrode's solution.
-
Once the heart is digested, perfuse with a calcium-free solution to wash out the enzymes.
-
Mince the ventricular tissue and gently triturate to release individual myocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce calcium to the myocyte suspension to a final concentration of 1.8 mM.
-
Allow the myocytes to settle by gravity and resuspend in fresh Tyrode's solution.
II. Loading of this compound into Isolated Cardiac Myocytes
Proper loading of the indicator is critical for obtaining accurate and reproducible results. Low-affinity dyes like Rhod-FF may require higher concentrations and optimized loading conditions compared to high-affinity dyes.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Tyrode's solution (or other physiological buffer)
-
Isolated cardiac myocytes
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in aqueous loading solutions.[2]
Loading Protocol:
-
To a small volume of Tyrode's solution, add an equal volume of the 20% Pluronic F-127 stock solution.
-
Add the this compound stock solution to the Tyrode's/Pluronic mixture to achieve a final loading concentration of 5-20 µM. The optimal concentration should be determined empirically.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Add the loading solution to the isolated cardiac myocyte suspension.
-
Incubate the cells for 15-60 minutes at room temperature (20-25°C) or 37°C. The optimal time and temperature must be determined for each experimental setup.[2]
-
After incubation, wash the cells twice with fresh Tyrode's solution to remove extracellular dye.
-
Allow the cells to de-esterify for at least 30 minutes at room temperature before imaging. This allows intracellular esterases to cleave the AM groups, trapping the dye inside the cells.[8]
Troubleshooting:
-
Low Signal: Increase the loading concentration of this compound or extend the incubation time. Ensure that the Pluronic F-127 is properly mixed to prevent dye precipitation.
-
High Background Fluorescence: Ensure adequate washing of the cells after loading to remove extracellular dye.
-
Cell Death: High concentrations of the dye or prolonged incubation times can be toxic to cells. Optimize these parameters to maintain cell viability. The use of high concentrations of AM esters can also lead to the accumulation of cytotoxic byproducts like formaldehyde.[9]
III. Calcium Imaging
Instrumentation:
-
An inverted fluorescence microscope equipped for epifluorescence.
-
A light source (e.g., Xenon arc lamp or LED) with appropriate excitation filters.
-
An objective lens suitable for live-cell imaging (e.g., 20x or 40x).
-
A sensitive camera (e.g., sCMOS or EMCCD) for capturing the fluorescence signal.
-
Data acquisition and analysis software.
Imaging Parameters:
-
Use an excitation wavelength of approximately 550 nm and collect emission at around 580 nm.[2]
-
Minimize the excitation light intensity and exposure time to reduce phototoxicity and photobleaching.[1][10]
-
Acquire images at a frame rate sufficient to resolve the kinetics of the cardiac calcium transient (e.g., 100-200 Hz).
-
Data is typically expressed as the ratio of fluorescence (F) to the baseline fluorescence (F₀) (F/F₀) to normalize for variations in dye loading and cell thickness.
Visualizations
Cardiac Myocyte Excitation-Contraction Coupling
Caption: Signaling pathway of excitation-contraction coupling in a cardiac myocyte.
Experimental Workflow for Calcium Measurement
Caption: Experimental workflow for measuring calcium transients in cardiac myocytes using this compound.
References
- 1. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ transients in cardiac myocytes measured with high and low affinity Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionoptix.com [ionoptix.com]
- 7. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The slowing of Ca2+ signals by Ca2+ indicators in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes: Rhod-FF AM for Calcium Flux Analysis by Flow Cytometry
Introduction
Rhod-FF AM is a fluorescent, cell-permeant dye used for the detection of intracellular calcium (Ca²⁺) mobilization. As a member of the rhodamine family of indicators, it exhibits a spectral shift to longer, red wavelengths upon binding to Ca²⁺. A key characteristic of this compound is its lower binding affinity for Ca²⁺, making it particularly well-suited for measuring high calcium concentrations, in the range of 10 µM to 200 µM.[1] This property is advantageous for studying cellular events that trigger substantial and sustained increases in intracellular calcium.
The acetoxymethyl (AM) ester group renders the dye permeable to the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Rhod-FF indicator in the cytoplasm.[1] In its unbound state, Rhod-FF is essentially non-fluorescent. However, upon binding to Ca²⁺, it exhibits a significant enhancement in fluorescence intensity with no spectral shift.[1] This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, which is ideal for flow cytometry applications.
Advantages of this compound for Flow Cytometry
-
Low Affinity for High Ca²⁺ Measurement: Its lower binding affinity prevents saturation of the indicator during strong calcium signals, allowing for the quantification of large calcium fluxes.
-
Red Emission: The red fluorescence of Rhod-FF minimizes interference from cellular autofluorescence, which is typically more prominent in the green spectrum. This is particularly beneficial when analyzing cell types with high intrinsic fluorescence.
-
High Signal-to-Background Ratio: The pronounced increase in fluorescence upon calcium binding leads to a clear distinction between resting and stimulated cells.
-
Compatibility with Multiplexing: The red emission spectrum allows for potential multiplexing with other fluorescent probes that emit in the green or blue channels, such as GFP-tagged proteins or other cellular markers.
Applications in Research and Drug Development
The measurement of intracellular calcium flux is a critical tool in various fields of biological research and drug discovery. Key applications of this compound in flow cytometry include:
-
G-Protein Coupled Receptor (GPCR) Signaling: A primary application is the study of Gq-coupled GPCRs, which activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent release of Ca²⁺ from the endoplasmic reticulum.
-
Ion Channel Activity: Monitoring the activity of various calcium channels, including voltage-gated and ligand-gated channels.
-
T-Cell Activation: Calcium signaling is a crucial event in T-cell activation, and flow cytometry can be used to analyze the response of T-cell populations to stimuli.
-
Toxicology and Apoptosis: Investigating the role of calcium dysregulation in cellular toxicity and programmed cell death.
-
High-Throughput Screening: In drug development, calcium flux assays are widely used for high-throughput screening of compounds that modulate the activity of GPCRs and ion channels.
Quantitative Data Summary
The optimal loading conditions for this compound can vary depending on the cell type and experimental conditions. Therefore, empirical optimization is highly recommended. The following table provides starting recommendations based on typical concentrations and conditions used for rhodamine-based calcium indicators in flow cytometry.
| Parameter | Jurkat T-cells | CHO-K1 Cells | Primary Neurons |
| Cell Density | 1 x 10⁶ cells/mL | 1 x 10⁶ cells/mL | 5 x 10⁵ cells/mL |
| This compound Concentration | 2 - 5 µM | 3 - 7 µM | 1 - 4 µM |
| Loading Temperature | 37°C | 37°C | Room Temperature |
| Loading Time | 30 - 60 minutes | 45 - 75 minutes | 20 - 40 minutes |
| De-esterification Time | 30 minutes | 30 minutes | 20 minutes |
| De-esterification Temp. | Room Temperature | Room Temperature | Room Temperature |
| Agonist Example | Phytohemagglutinin (PHA) | ATP | Glutamate |
| Expected Ca²⁺ Flux | High | High | Moderate to High |
Experimental Protocols
I. Preparation of Reagents
-
This compound Stock Solution (1-5 mM):
-
Bring the vial of this compound to room temperature.
-
Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 1 mM stock solution from 50 µg of this compound (MW ~1146 g/mol ), add approximately 43.6 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Pluronic™ F-127 Solution (20% w/v in DMSO):
-
Dissolve Pluronic™ F-127 in DMSO to a final concentration of 20% (w/v).
-
This solution acts as a dispersing agent to prevent the aggregation of the AM ester in aqueous media.
-
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer):
-
Prepare HBSS according to standard protocols.
-
Add HEPES to a final concentration of 20 mM.
-
Adjust the pH to 7.2-7.4.
-
Filter-sterilize and store at 4°C.
-
II. Cell Preparation and Staining
-
Cell Culture: Culture cells to a logarithmic growth phase. For adherent cells, seed them to achieve 70-80% confluency on the day of the experiment. For suspension cells, ensure they are in a healthy, proliferative state.
-
Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution. Avoid using trypsin, as it can damage cell surface receptors.
-
Suspension cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
-
Washing: Wash the cells once with pre-warmed Assay Buffer.
-
Resuspension: Resuspend the cell pellet in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading Solution Preparation:
-
Prepare the required volume of Assay Buffer.
-
For a final this compound concentration of 4 µM, dilute the 1 mM stock solution 1:250 in the Assay Buffer.
-
To aid in dye dispersion, first mix the this compound stock solution with an equal volume of 20% Pluronic™ F-127 before adding it to the Assay Buffer. This will result in a final Pluronic™ F-127 concentration of approximately 0.02%.
-
-
Cell Staining:
-
Add the dye loading solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light. The optimal time and temperature should be determined empirically for each cell type.
-
-
Washing: After incubation, wash the cells twice with Assay Buffer to remove excess dye.
-
De-esterification:
-
Resuspend the cells in fresh Assay Buffer.
-
Incubate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Final Resuspension: Resuspend the cells in Assay Buffer at a final concentration of 1 x 10⁶ cells/mL for flow cytometry analysis.
III. Flow Cytometry Analysis
-
Instrument Setup:
-
Set up the flow cytometer with the appropriate laser and filter configuration for Rhod-FF (Excitation: ~550 nm, Emission: ~580 nm). A standard PE channel is often suitable.
-
Ensure the fluidics are clean and running smoothly.
-
-
Establish Baseline:
-
Acquire data from the unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the cell population of interest.
-
Acquire data from the this compound-loaded cells for approximately 30-60 seconds to establish a stable baseline fluorescence signal before adding the stimulus.
-
-
Stimulation and Data Acquisition:
-
Briefly pause the acquisition, add the desired agonist (e.g., ATP, ionomycin) to the cell suspension, and immediately resume data acquisition.
-
Continuously acquire data for 3-5 minutes to monitor the change in fluorescence intensity over time.
-
-
Controls:
-
Positive Control: Use a calcium ionophore such as ionomycin (B1663694) (1-2 µM) to elicit a maximal calcium response.
-
Negative Control: Use an untreated cell sample to monitor for any spontaneous changes in fluorescence.
-
-
Data Analysis:
-
Gate the cell population of interest based on FSC and SSC.
-
Generate a plot of fluorescence intensity (y-axis) versus time (x-axis).
-
Analyze the kinetic response, including the peak fluorescence, time to peak, and the duration of the calcium signal.
-
Visualizations
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for a calcium flux assay using this compound and flow cytometry.
Caption: Logical flow of data analysis for calcium flux experiments.
References
Application Notes and Protocols for Confocal Microscopy of Rhod-FF AM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Rhod-FF AM, a fluorescent indicator for measuring intracellular calcium, with confocal microscopy. This document outlines the necessary instrument settings, a comprehensive experimental protocol, and troubleshooting advice for successful imaging.
Introduction to this compound
This compound is a cell-permeant dye used for the quantitative measurement of intracellular calcium concentrations. As an acetoxymethyl (AM) ester, it can readily cross the plasma membrane of live cells. Once inside, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye, Rhod-FF, within the cell. Rhod-FF is a low-affinity calcium indicator, making it particularly well-suited for measuring high calcium concentrations, typically in the range of 10 to 200 µM.[1] Upon binding to calcium, Rhod-FF exhibits a significant increase in fluorescence intensity, with an excitation peak at approximately 553 nm and an emission peak at 577 nm.[1][2] This property allows for the dynamic monitoring of calcium fluxes in various cellular compartments.
Principles of Confocal Microscopy for Calcium Imaging
Confocal microscopy is an invaluable tool for calcium imaging as it provides optical sectioning, which reduces out-of-focus fluorescence and improves the signal-to-noise ratio. This is particularly important for resolving localized calcium signals within specific subcellular regions. By using a focused laser beam to excite the fluorescent indicator and a pinhole to reject out-of-focus emitted light, confocal microscopy enables the generation of high-resolution, three-dimensional images of intracellular calcium dynamics.
Experimental Protocols
I. Reagent Preparation
-
This compound Stock Solution (1-5 mM):
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Pluronic F-127 Stock Solution (10% w/v):
-
Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water to create a 10% (w/v) stock solution. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.[3]
-
-
Hanks' Balanced Salt Solution with HEPES (HHBS):
-
Prepare HHBS or use a buffer of your choice suitable for maintaining cell viability during the experiment.
-
II. Cell Preparation and Dye Loading
-
Cell Plating:
-
Plate cells on coverslips or in imaging dishes appropriate for confocal microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Dye Loading Solution:
-
Prepare a working solution of this compound by diluting the stock solution in HHBS to a final concentration of 1-5 µM.
-
For optimal dye loading, the addition of Pluronic F-127 to a final concentration of 0.02-0.04% is recommended to prevent dye aggregation.[3]
-
-
Loading Procedure:
-
Remove the culture medium from the cells and wash once with HHBS.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.[4]
-
-
De-esterification:
-
After loading, wash the cells twice with warm HHBS to remove excess dye.
-
Incubate the cells in fresh HHBS for an additional 30 minutes at room temperature to allow for the complete de-esterification of the this compound by intracellular esterases.[5] This step is crucial for trapping the active dye within the cells.
-
III. Confocal Microscopy and Image Acquisition
The following table summarizes the recommended confocal microscopy settings for this compound imaging. These settings may require optimization based on the specific instrument and experimental conditions.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 543 nm or 561 nm laser line | The 543 nm HeNe laser or 561 nm DPSS laser are common and effective choices for exciting Rhod-FF. |
| Emission Detection | 560 - 630 nm | This range effectively captures the emission peak of Rhod-FF while minimizing bleed-through from other potential fluorophores. |
| Laser Power | ~5% of maximum | Start with low laser power to minimize phototoxicity and photobleaching. Adjust as needed to achieve an adequate signal-to-noise ratio.[6] |
| Pinhole Size | 1-3 Airy Units (AU) | A pinhole setting of approximately 1 AU provides optimal confocality and spatial resolution. Increasing the pinhole to 3 AU can increase signal intensity at the cost of some optical sectioning.[6] |
| Detector Gain | Adjust to ~50% saturated intensity | Adjust the gain to utilize the dynamic range of the detector without saturating the signal.[6] |
| Scan Speed | Adjust for desired temporal resolution | Slower scan speeds and frame averaging (e.g., 4 frames) can improve image quality by increasing the signal-to-noise ratio.[6] |
| Image Format | 8-bit or 12-bit | 12-bit images provide a greater dynamic range for quantitative analysis. |
Data Presentation
A summary of quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Excitation Maximum (Ca2+-bound) | 553 nm | [1][2] |
| Emission Maximum (Ca2+-bound) | 577 nm | [1][2] |
| Dissociation Constant (Kd) for Ca2+ | ~19 µM | [1][6] |
| Recommended Loading Concentration | 1-5 µM | [4] |
| Recommended Incubation Time | 30-60 minutes | [4] |
| Recommended De-esterification Time | 30 minutes | [5] |
Visualizations
Caption: Experimental workflow for this compound calcium imaging.
Caption: Signaling pathway of this compound activation and calcium detection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Incomplete de-esterification- Low dye concentration- Photobleaching | - Ensure adequate de-esterification time.- Optimize dye loading concentration and time.- Reduce laser power and/or scan time. |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Autofluorescence of cells or medium | - Ensure thorough washing after dye loading.- Image cells in a phenol (B47542) red-free medium.- Acquire a background image from an unstained region to subtract from the experimental images. |
| Cellular Toxicity | - High dye concentration- Prolonged exposure to excitation light | - Use the lowest effective dye concentration.- Minimize laser exposure by using lower power and acquiring images only when necessary. |
| Uneven Dye Loading | - Dye aggregation- Poor cell health | - Ensure proper dispersion of the dye with Pluronic F-127.- Use healthy, sub-confluent cells for experiments. |
| Signal Saturation | - Detector gain is too high- Laser power is too high | - Reduce the detector gain or laser power.- Utilize a look-up table (LUT) that clearly indicates saturated pixels. |
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: TRITC Filter Set for Rhod-FF AM Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure changes in intracellular Ca²⁺ concentration is crucial for understanding these fundamental biological events and for the development of novel therapeutics. Rhod-FF AM is a fluorescent indicator with a low affinity for Ca²⁺, making it particularly well-suited for measuring high calcium concentrations (10 µM to 200 µM). This application note provides a detailed guide for using a standard Tetramethylrhodamine isothiocyanate (TRITC) filter set for the sensitive detection of this compound fluorescence in microscopy applications.
Principle
This compound is a cell-permeant acetoxymethyl (AM) ester. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active Rhod-FF indicator within the cytosol.[1] In its Ca²⁺-free form, Rhod-FF is essentially non-fluorescent. Upon binding to Ca²⁺, it undergoes a conformational change that results in a significant increase in fluorescence intensity without a spectral shift.[2] The fluorescence emission can be effectively captured using a TRITC filter set, which is spectrally matched to the excitation and emission properties of Rhod-FF.
Data Presentation
For optimal fluorescence detection, the spectral characteristics of the fluorophore and the filter set must be closely aligned. The following tables summarize the key spectral properties of Rhod-FF and a typical TRITC filter set.
Table 1: Spectral Properties of Rhod-FF
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | 553 | [2][3] |
| Emission Maximum | 577 | [2][3] |
| Dissociation Constant (Kd) | ~19 µM | [2][4] |
Table 2: Typical TRITC Filter Set Specifications
| Component | Wavelength Range (nm) | Key Characteristic | Reference |
| Excitation Filter | 532 - 554 | Bandpass | [5][6] |
| Dichroic Mirror | 562 | Cut-on | [5][6] |
| Emission Filter | 570 - 613 | Bandpass | [5][6] |
Experimental Protocols
This section provides a general protocol for loading cells with this compound and subsequently imaging the Ca²⁺-dependent fluorescence using a microscope equipped with a TRITC filter set.
Reagent Preparation
This compound Stock Solution (1-5 mM):
-
Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.[7]
Pluronic® F-127 Stock Solution (20% w/v):
-
Dissolve Pluronic® F-127 in DMSO. This surfactant aids in the dispersion of the lipophilic AM ester in aqueous loading media.[7]
Loading Medium:
-
Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free culture medium.
-
For the final working solution, dilute the this compound stock solution to a final concentration of 1-5 µM in the loading medium.
-
To facilitate dye loading, add an equal volume of 20% Pluronic® F-127 to the diluted this compound before final dilution in the medium, resulting in a final Pluronic® F-127 concentration of approximately 0.02%.[7]
Cell Loading Protocol
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere.
-
Aspirate the culture medium and wash the cells once with the loading medium.
-
Add the this compound working solution to the cells.
-
Incubate for 15-60 minutes at 20-37°C. The optimal loading time and temperature should be determined empirically for each cell type.[7]
-
After incubation, wash the cells twice with indicator-free medium to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh, indicator-free medium to allow for complete de-esterification of the this compound.[7]
Fluorescence Microscopy and Data Acquisition
-
Mount the prepared cells on a fluorescence microscope equipped with a TRITC filter cube.
-
Use the excitation filter (e.g., 532-554 nm) to illuminate the sample.
-
The dichroic mirror (e.g., 562 nm cut-on) will reflect the excitation light towards the sample and transmit the emitted fluorescence.
-
Collect the emitted fluorescence through the emission filter (e.g., 570-613 nm) using a suitable detector (e.g., CCD or sCMOS camera).
-
Acquire images before and after the application of a stimulus known to induce an intracellular Ca²⁺ increase.
-
Analyze the change in fluorescence intensity over time to determine the relative change in intracellular Ca²⁺ concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in preparing and imaging cells with this compound.
Caption: Workflow for intracellular calcium imaging using this compound.
Principle of Fluorescence Detection
This diagram shows the spectral relationship between Rhod-FF and a standard TRITC filter set.
Caption: Spectral overlap of this compound with a TRITC filter set.
Generalized Calcium Signaling Pathway
Rhod-FF is used to detect the increase in cytosolic Ca²⁺ that results from various signaling cascades. A common example is the G-protein coupled receptor (GPCR) pathway.
Caption: GPCR-mediated intracellular calcium release pathway.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edmundoptics.com [edmundoptics.com]
- 6. edmundoptics.com [edmundoptics.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Preparing Rhod-FF AM Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rhod-FF AM is a cell-permeant fluorescent indicator used for the detection of intracellular calcium ([Ca²⁺]). As an acetoxymethyl (AM) ester, it can be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form, Rhod-FF, within the cytosol. Rhod-FF is a low-affinity calcium indicator, making it particularly well-suited for measuring high calcium concentrations, such as those found in the endoplasmic reticulum or during large calcium transients.[1][2] Proper preparation of the this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) is a critical first step to ensure successful cell loading and accurate experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 1145.9 g/mol | [1][2] |
| Excitation Maximum (Ca²⁺-bound) | ~552 nm | [2] |
| Emission Maximum (Ca²⁺-bound) | ~580 nm | [2] |
| Dissociation Constant (Kd) for Ca²⁺ | 19 µM - 320 µM | [2][3] |
| Recommended Stock Solution Concentration | 1-5 mM in anhydrous DMSO | [4][5] |
| Recommended Final Working Concentration | 1-10 µM | [4][6] |
| Storage Conditions (Solid) | -20°C, desiccated, protected from light | [4][7] |
| Storage Conditions (DMSO Stock Solution) | -20°C, desiccated, protected from light | [4][7][8] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
Rhod-FF, AM (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the vial of Rhod-FF, AM and the anhydrous DMSO to warm to room temperature before opening. This prevents condensation of moisture, which can hydrolyze the AM ester.[7]
-
Reconstitution: To prepare a 1 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of Rhod-FF, AM. For example, to a 50 µg vial of Rhod-FF, AM (MW = 1145.9), add approximately 43.6 µL of DMSO. It is recommended to perform calculations based on the actual amount of Rhod-FF, AM provided by the manufacturer.
-
Dissolution: Vortex the solution thoroughly to ensure the Rhod-FF, AM is completely dissolved. Gentle warming (37°C for a few minutes) can aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C, protected from light and moisture.[4][7][8] Under these conditions, the stock solution should be stable for several months.
Cell Loading Protocol with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimization of dye concentration, loading time, and temperature may be necessary for specific cell types and experimental conditions.
Materials:
-
This compound DMSO stock solution (1 mM)
-
Pluronic® F-127 solution (e.g., 20% w/v in DMSO) (Optional)
-
Balanced salt solution or physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES - HHBS)
-
Adherent cells cultured on coverslips or in microplates
-
Probenecid (B1678239) (Optional)
Procedure:
-
Prepare Loading Buffer: Dilute the 1 mM this compound stock solution into the physiological buffer to the desired final working concentration (typically 1-10 µM).[4][6]
-
(Optional) Addition of Pluronic® F-127: To aid in the dispersion of the nonpolar this compound in the aqueous loading buffer, Pluronic® F-127 can be added.[4][7] A common method is to mix the this compound DMSO stock with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer, resulting in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[4][8]
-
(Optional) Addition of Probenecid: To reduce the leakage of the de-esterified indicator from the cells, the organic anion-transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[5]
-
Cell Loading: Remove the culture medium from the cells and replace it with the prepared loading buffer containing this compound.
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[4] The optimal loading time and temperature should be determined empirically. Lowering the incubation temperature can sometimes reduce subcellular compartmentalization of the dye.[5]
-
Washing: After incubation, wash the cells with indicator-free buffer to remove any dye that is non-specifically associated with the cell surface.[4][5]
-
De-esterification: Incubate the cells for an additional 30 minutes in indicator-free buffer to allow for the complete de-esterification of the intracellular this compound by endogenous esterases.[4][5]
-
Imaging: The cells are now ready for fluorescence imaging to measure intracellular calcium levels.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound as a calcium indicator and the general experimental workflow for its use.
Caption: Mechanism of this compound calcium detection.
Caption: General experimental workflow for cell loading.
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. abpbio.com [abpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Co-staining with Rhod-FF AM and Cellular Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the co-staining of live cells with the low-affinity calcium indicator Rhod-FF AM and various fluorescent markers for specific cellular organelles, including mitochondria, endoplasmic reticulum, lysosomes, and the nucleus. This guide is intended to enable researchers to simultaneously visualize intracellular calcium dynamics and the morphology and localization of key organelles, providing valuable insights into cellular physiology and pathophysiology.
Introduction to this compound
This compound is a cell-permeant fluorescent dye used to measure intracellular calcium concentrations.[1] Upon entering the cell, non-fluorescent this compound is hydrolyzed by intracellular esterases into its active, fluorescent form, Rhod-FF. Rhod-FF exhibits a low affinity for Ca2+, making it particularly well-suited for measuring high-concentration calcium transients, such as those occurring within organelles or during specific signaling events.[2]
Spectral Properties and Instrument Settings
Successful co-staining experiments rely on the careful selection of fluorescent dyes with minimal spectral overlap and the use of appropriate filter sets for imaging. Below is a summary of the spectral properties of Rhod-FF and commonly used organelle markers.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Filter Set |
| Rhod-FF (Ca2+-bound) | 553 | 577 | TRITC/RFP |
| MitoTracker Green FM | 490 | 516 | FITC/GFP |
| ER-Tracker Green | 504 | 511 | FITC/GFP |
| LysoTracker Green DND-26 | 504 | 511 | FITC/GFP |
| Hoechst 33342 | 350 | 461 | DAPI |
Note: The use of sequential scanning or spectral unmixing on confocal microscopes is highly recommended to minimize bleed-through between channels, especially when using multiple green-fluorescent probes.[3][4]
General Co-Staining Protocol Workflow
The following diagram outlines the general workflow for co-staining live cells with this compound and a cellular marker. Specific incubation times and concentrations will vary depending on the cell type and the specific organelle marker being used.
Caption: A generalized workflow for co-staining experiments.
Application Note 1: Co-staining of Mitochondria and Calcium with MitoTracker Green and this compound
Rationale: Mitochondria play a crucial role in cellular calcium homeostasis, acting as key buffers of cytosolic calcium levels. Co-staining with MitoTracker Green and this compound allows for the simultaneous visualization of mitochondrial morphology and dynamics alongside mitochondrial and cytosolic calcium fluctuations. This is particularly useful for studying apoptosis, cellular bioenergetics, and neurodegenerative diseases.
Experimental Protocol:
-
Cell Preparation:
-
Plate cells on a glass-bottom imaging dish or coverslip to allow for optimal imaging. Ensure cells are healthy and sub-confluent.
-
-
MitoTracker Green Staining:
-
Prepare a working solution of MitoTracker Green FM in pre-warmed, serum-free culture medium. The recommended final concentration is typically between 25-500 nM, but should be optimized for your cell type.
-
Remove the culture medium from the cells and replace it with the MitoTracker Green working solution.
-
Incubate for 15-45 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with pre-warmed culture medium.
-
-
This compound Loading:
-
Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at a final concentration of 2-10 µM. The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye loading.[5]
-
Remove the medium from the MitoTracker-stained cells and add the this compound working solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with the imaging buffer.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for FITC/GFP (for MitoTracker Green) and TRITC/RFP (for Rhod-FF).
-
Acquire a baseline fluorescence image before adding any stimuli.
-
To induce calcium transients, agonists such as ATP, histamine, or ionomycin (B1663694) can be added. Thapsigargin can be used to block the SERCA pump and induce ER calcium release.[6][7]
-
Record the changes in Rhod-FF fluorescence over time.
-
Application Note 2: Co-staining of the Endoplasmic Reticulum and Calcium with ER-Tracker Green and this compound
Rationale: The endoplasmic reticulum (ER) is the primary intracellular calcium store. Co-staining with ER-Tracker Green and this compound enables the direct visualization of ER structure and its relationship to localized calcium signals. This is critical for studying processes such as ER stress, protein folding, and intracellular signaling cascades.
Experimental Protocol:
-
Cell Preparation:
-
Follow the same procedure as for mitochondrial co-staining.
-
-
ER-Tracker Green Staining:
-
Prepare a 1 µM working solution of ER-Tracker Green in pre-warmed, serum-free culture medium.[8]
-
Remove the culture medium and add the ER-Tracker Green working solution.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed culture medium.
-
-
This compound Loading:
-
Follow the same protocol as described in Application Note 1.
-
-
Imaging:
-
Use appropriate filter sets for FITC/GFP (ER-Tracker Green) and TRITC/RFP (Rhod-FF).
-
Sequential imaging is recommended to minimize bleed-through from the bright ER-Tracker signal into the Rhod-FF channel.
-
Application Note 3: Co-staining of Lysosomes and Calcium with LysoTracker Green DND-26 and this compound
Rationale: Lysosomes are acidic organelles involved in degradation and recycling, and they are also emerging as important players in calcium signaling. Co-staining with LysoTracker Green and this compound can reveal the spatial relationship between lysosomes and calcium signals, which is relevant for studying autophagy, endocytosis, and lysosomal storage diseases.
Experimental Protocol:
-
Cell Preparation:
-
As previously described.
-
-
LysoTracker Green DND-26 Staining:
-
Prepare a 50-75 nM working solution of LysoTracker Green DND-26 in pre-warmed culture medium.[9]
-
Remove the existing medium and add the LysoTracker working solution.
-
Incubate for 30-60 minutes at 37°C.
-
Do not wash the cells after incubation , as this can reduce the signal. Image the cells directly in the LysoTracker-containing medium. Note that LysoTracker staining is not retained after fixation.[10][11]
-
-
This compound Loading:
-
Prepare the this compound working solution as previously described.
-
Add the this compound working solution directly to the LysoTracker-containing medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Use appropriate filter sets for FITC/GFP (LysoTracker Green) and TRITC/RFP (Rhod-FF).
-
Due to the dynamic nature of lysosomes, rapid image acquisition may be necessary.
-
Application Note 4: Co-staining of the Nucleus and Calcium with Hoechst 33342 and this compound
Rationale: Nuclear calcium signaling plays a critical role in gene expression, cell proliferation, and apoptosis. Co-staining with the cell-permeant nuclear dye Hoechst 33342 and this compound allows for the correlation of nuclear morphology with changes in nucleoplasmic and cytoplasmic calcium levels.
Experimental Protocol:
-
Cell Preparation:
-
As previously described.
-
-
This compound Loading:
-
It is generally recommended to load with this compound first. Follow the protocol in Application Note 1.
-
-
Hoechst 33342 Staining:
-
Imaging:
-
Use appropriate filter sets for DAPI (Hoechst 33342) and TRITC/RFP (Rhod-FF).
-
Given the distinct spectral separation, simultaneous imaging is often possible with minimal crosstalk.
-
Intracellular Calcium Signaling Pathways
The following diagram illustrates the key pathways of calcium release from the endoplasmic reticulum and its subsequent uptake by mitochondria.
Caption: ER-mitochondria calcium signaling cascade.
Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃).[15] IP₃ binds to its receptor (IP₃R) on the ER membrane, causing the release of stored Ca²⁺ into the cytosol.[16][17] Ryanodine receptors (RyRs) can also contribute to Ca²⁺ release, often triggered by calcium itself (calcium-induced calcium release).[18] The resulting increase in cytosolic Ca²⁺ can then be taken up by mitochondria through the mitochondrial calcium uniporter (MCU) located on the inner mitochondrial membrane.[19][20] The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump actively transports Ca²⁺ back into the ER to restore resting levels.[21]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Rhod-FF Signal | Incomplete hydrolysis of AM ester. | Increase incubation time or temperature. Ensure cells are healthy. |
| Low intracellular calcium concentration. | Use a positive control like ionomycin to confirm dye responsiveness. | |
| Dye leakage. | Use an anion transporter inhibitor like probenecid. | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Autofluorescence. | Image a field of unstained cells to determine the level of autofluorescence. | |
| Spectral Bleed-through | Overlapping emission spectra of dyes. | Use narrow bandpass filters. Perform sequential scanning on a confocal microscope. Apply spectral unmixing algorithms.[22] |
| Cell Death/Toxicity | Dye concentration is too high. | Titrate dye concentrations to find the optimal balance between signal and toxicity. |
| Phototoxicity from imaging. | Reduce laser power and exposure times. Use a more sensitive detector. |
For more general troubleshooting of fluorescent staining, refer to established guides on the topic.[21][23]
References
- 1. Mitochondrion - Wikipedia [en.wikipedia.org]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. extranet.fredhutch.org [extranet.fredhutch.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bioluminor.com [bioluminor.com]
- 10. file.yizimg.com [file.yizimg.com]
- 11. LysoTracker® Green DND-26 (#8783) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. bio-rad.com [bio-rad.com]
- 14. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Ca2+ transfer from the ER to mitochondria: when, how and why - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium-release channels: structure and function of IP3 receptors and ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure and function of the Mitochondrial Calcium Uniporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial calcium uniporter - Wikipedia [en.wikipedia.org]
- 21. Mechanisms that modulate endoplasmic reticulum/mitochondria calcium signaling to improve cancer chemotherapy efficacy — Università degli studi di Ferrara [giuri.unife.it]
- 22. What is the difference between compensation and spectral unmixing? | AAT Bioquest [aatbio.com]
- 23. abpbio.com [abpbio.com]
Application Notes and Protocols for Studying Endoplasmic Reticulum Calcium Release with Rhod-FF AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a cell-permeant, fluorescent indicator dye used for measuring calcium (Ca²⁺) concentrations. Upon entering a cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, trapping the active Rhod-FF molecule inside. Rhod-FF is a low-affinity Ca²⁺ indicator, making it particularly suitable for measuring high Ca²⁺ concentrations, such as those found within organelles like the mitochondria. While not the primary tool for direct measurement of endoplasmic reticulum (ER) Ca²⁺ due to its preferential accumulation in mitochondria, this compound is a valuable tool for the indirect study of ER Ca²⁺ release by monitoring the subsequent uptake of Ca²⁺ by mitochondria. This phenomenon is a key aspect of the interplay between the ER and mitochondria in cellular calcium signaling.
This document provides detailed application notes and protocols for utilizing this compound to study ER Ca²⁺ release, focusing on the indirect measurement of this process through mitochondrial Ca²⁺ dynamics.
Properties of this compound
This compound is characterized by several key properties that make it suitable for monitoring high concentration calcium dynamics.
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) | ~19 µM | [1] |
| Excitation Wavelength (max) | ~552 nm | |
| Emission Wavelength (max) | ~581 nm | |
| Form | Cell-permeant acetoxymethyl (AM) ester | |
| Cellular Localization | Primarily mitochondria |
Application: Indirect Measurement of ER Ca²⁺ Release
The close physical and functional coupling between the endoplasmic reticulum and mitochondria allows for the efficient transfer of Ca²⁺ from the ER to the mitochondria following ER Ca²⁺ release. This process is crucial for cellular metabolism and apoptosis. By loading cells with this compound, which accumulates in the mitochondria, the release of Ca²⁺ from the ER can be inferred by the subsequent rise in mitochondrial Ca²⁺ concentration, as detected by an increase in Rhod-FF fluorescence.
Experimental Workflow for Indirect ER Ca²⁺ Release Measurement
The following diagram illustrates the general workflow for using this compound to indirectly measure ER Ca²⁺ release.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Loading with this compound
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
Cells cultured on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plate)
-
This compound stock solution
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare a loading buffer by diluting the this compound stock solution to a final concentration of 1-5 µM in HBSS.
-
To aid in the dispersion of the AM ester in the aqueous buffer, add Pluronic® F-127 to the loading buffer at a final concentration of 0.02-0.04%.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the this compound loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
Protocol 3: Indirect Measurement of ER Ca²⁺ Release
Materials:
-
This compound loaded cells (from Protocol 2)
-
Fluorescence microscope or plate reader with appropriate filter sets (Excitation: ~552 nm, Emission: ~581 nm)
-
Agonist for inducing ER Ca²⁺ release (e.g., Thapsigargin, ATP, histamine)
Procedure:
-
Place the plate with the loaded cells into the fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence reading (F₀) for a few minutes to ensure a stable signal.
-
Add the chosen agonist to stimulate ER Ca²⁺ release. For example, Thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, can be used to induce a sustained release of Ca²⁺ from the ER.[2]
-
Record the change in Rhod-FF fluorescence (F) over time. An increase in fluorescence indicates an uptake of Ca²⁺ by the mitochondria, which is an indirect measure of ER Ca²⁺ release.
-
Data can be expressed as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F₀).
Signaling Pathways of ER Ca²⁺ Release
The release of calcium from the endoplasmic reticulum is primarily mediated by two types of channels: the inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and the ryanodine (B192298) receptors (RyRs).[3][4] The activity of these channels is regulated by various signaling pathways. The subsequent re-uptake of calcium into the ER is mediated by the SERCA pump.[5][6]
IP₃ Receptor-Mediated Ca²⁺ Release
This pathway is initiated by the binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.
ER-Mitochondria Ca²⁺ Crosstalk
Following release from the ER, Ca²⁺ can be taken up by adjacent mitochondria, a process that can be monitored using this compound.
Data Presentation: Quantitative Analysis
The following table summarizes representative quantitative data that can be obtained from experiments studying ER Ca²⁺ release, both indirectly with this compound (or the similar Rhod-2 AM) and directly with other low-affinity dyes for comparison.
| Parameter | Method/Indicator | Typical Agonist | Observed Change | Reference(s) |
| Mitochondrial Ca²⁺ Level | Indirect (Rhod-2 AM) | Palmitate (400 µM) | 39 ± 7% increase in fluorescence | [2] |
| ER Ca²⁺ Release | Direct (Mag-Fluo-4) | Thapsigargin (1 µM) | Concentration-dependent decrease in fluorescence | [7][8] |
| ER Ca²⁺ Release | Direct (Fluo-5F) | Thapsigargin (10 µM) | 55% decrease in fluorescence after 15 min | [9] |
| ER Ca²⁺ Release | Direct (Fluo-5F) | A23187 (10 µM) | 75% decrease in fluorescence after 15 min | [9] |
Comparison with Other Low-Affinity Ca²⁺ Indicators
While this compound is useful for indirect measurements, other low-affinity indicators are better suited for the direct measurement of ER Ca²⁺.
| Indicator | Primary Localization | Advantages | Disadvantages |
| This compound | Mitochondria | Red-shifted spectrum reduces autofluorescence; suitable for multiplexing with green fluorescent probes. | Not ideal for direct ER measurement due to mitochondrial sequestration. |
| Mag-Fluo-4 AM | ER and Cytosol | Can directly measure ER Ca²⁺; widely used for this application.[7][8] | Requires methods to distinguish ER signal from cytosolic signal (e.g., cell permeabilization). |
| Fluo-5F AM | ER and Cytosol | Lower affinity than Fluo-4, making it suitable for high Ca²⁺ environments like the ER.[9] | Similar to Mag-Fluo-4, requires separation of ER and cytosolic signals. |
| Genetically Encoded Ca²⁺ Indicators (GECIs) | Can be targeted to specific organelles (e.g., ER) | High specificity for the target organelle.[10][11] | May require transfection and can have lower signal-to-noise ratio than chemical dyes. |
Conclusion
This compound is a powerful tool for investigating the intricate communication between the endoplasmic reticulum and mitochondria in the context of cellular calcium signaling. By monitoring mitochondrial Ca²⁺ uptake, researchers can indirectly study the dynamics of ER Ca²⁺ release. For direct measurements of ER Ca²⁺, alternative low-affinity indicators such as Mag-Fluo-4 AM or ER-targeted genetically encoded sensors are recommended. The protocols and information provided herein serve as a comprehensive guide for the effective use of this compound in studying this critical aspect of cell physiology.
References
- 1. youtube.com [youtube.com]
- 2. ER calcium release promotes mitochondrial dysfunction and hepatic cell lipotoxicity in response to palmitate overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SarcoEndoplasmic Reticulum Calcium ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The SarcoEndoplasmic Reticulum Calcium ATPase (SERCA) pump: a potential target for intervention in aging and skeletal muscle pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium as a reliable marker for the quantitative assessment of endoplasmic reticulum stress in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization and quantification of endoplasmic reticulum Ca2+ in renal cells using confocal microscopy and Fluo5F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Measurement of Changes in Mitochondrial and Endoplasmic Reticulum Free Calcium in Pancreatic Beta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Red fluorescent genetically encoded Ca2+ indicators for use in mitochondria and endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting weak Rhod-FF AM fluorescence signal
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the fluorescent calcium indicator, Rhod-FF AM.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
Rhod-FF is a red fluorescent, single-wavelength calcium indicator. Upon binding to Ca2+, it exhibits a significant increase in fluorescence intensity with little to no spectral shift.[1][2] The acetoxymethyl (AM) ester form is cell-permeant.
| Property | Wavelength (nm) |
| Excitation Peak | 553 |
| Emission Peak | 577 |
Table 1: Spectral properties of Rhod-FF.[3]
Q2: What is the calcium binding affinity of Rhod-FF?
Rhod-FF is a low-affinity calcium indicator, making it suitable for measuring high concentrations of calcium, such as those found in mitochondria or during large calcium influx events.[2][4][5] Its dissociation constant (Kd) is approximately 19 µM.[2][4][6]
Q3: What are the primary applications for this compound?
Due to its positive charge and low calcium affinity, this compound is frequently used to measure mitochondrial calcium dynamics.[1][5][6] It is also suitable for studying cellular events that trigger large and rapid increases in intracellular calcium.
Q4: How should this compound be stored?
This compound is susceptible to hydrolysis. It should be stored desiccated and protected from light at -20°C or lower.[1] Once reconstituted in anhydrous DMSO, it is recommended to use the solution within a week to avoid degradation.[1]
Troubleshooting Weak Fluorescence Signals
A weak or absent fluorescence signal is a common issue when using this compound. The following guide addresses potential causes and solutions in a stepwise manner.
Problem: The this compound fluorescence signal is weak or undetectable.
This issue can arise from problems with dye loading, de-esterification, cell health, or the imaging setup.
Step 1: Verify Dye Integrity and Preparation
Question: Is the this compound stock solution properly prepared and stored?
-
Cause: this compound is prone to hydrolysis, especially when in solution. Improper storage can lead to a loss of cell-loading capacity.[1]
-
Solution:
-
Reconstitute this compound in high-quality, anhydrous DMSO to a stock concentration of 2 to 5 mM.[7]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light and moisture.[1]
-
For working solutions, dilute the DMSO stock in a physiological buffer of your choice (e.g., Hanks and Hepes buffer).[7] The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) can help disperse the AM ester in the aqueous medium.[1][7]
-
Step 2: Optimize Cell Loading Protocol
Question: Are the cells being loaded with the dye under optimal conditions?
-
Cause: Inefficient loading of the AM ester into the cells is a primary cause of weak signals. Optimal conditions can vary significantly between cell types.
-
Solution: Empirically determine the best loading conditions by systematically varying the following parameters:
-
Dye Concentration: Start with a final concentration of 4-5 µM and test a range from 1-10 µM.[1][7] Using excessive dye concentrations can lead to artifacts and cellular damage.[8]
-
Incubation Time: A typical incubation period is 30 to 60 minutes.[1][7] Some cell lines may benefit from longer incubation times to improve signal intensity.[7]
-
Temperature: Loading is usually performed at 37°C, but some protocols suggest that loading at room temperature can improve mitochondrial sequestration by reducing the activity of cytosolic esterases, allowing the dye to reach the mitochondria before being cleaved.[1][9]
-
| Parameter | Recommended Range | Starting Point |
| Concentration | 1 - 10 µM | 4 µM |
| Incubation Time | 15 - 60 min | 30 min |
| Temperature | 20 - 37°C | 37°C |
Table 2: Recommended starting conditions for this compound cell loading.
Step 3: Ensure Complete De-esterification
Question: Is the this compound being fully hydrolyzed by intracellular esterases?
-
Cause: The AM ester form of the dye is not fluorescent. Only after the AM groups are cleaved by intracellular esterases does the dye become fluorescent and responsive to calcium. Incomplete hydrolysis leads to a poor signal.[10]
-
Solution:
Step 4: Check Cell Health and Experimental Conditions
Question: Are the cells healthy and are there any interfering substances in the media?
-
Cause: Unhealthy or dying cells will not load or process the dye effectively. Additionally, certain components of the culture medium can interfere with dye loading.
-
Solution:
-
Cell Viability: Ensure cells are healthy and not overly confluent.
-
Serum Presence: If your experimental compounds interfere with serum, it is advisable to replace the growth medium with a serum-free buffer, like Hanks and Hepes buffer (HHBS), before dye loading.[7]
-
Dye Extrusion: Some cell types actively pump out fluorescent dyes using multidrug resistance (MDR) transporters.[11] If you observe a signal that diminishes over time, consider adding an anion transporter inhibitor, such as probenecid (B1678239) (1 mM), to the buffer during the de-esterification and imaging steps.[7][11]
-
Step 5: Verify Imaging System Configuration
Question: Is the microscope or plate reader set up correctly to detect Rhod-FF fluorescence?
-
Cause: Incorrect excitation and emission filter sets will result in poor signal detection.
-
Solution:
-
Filters: Use a filter set appropriate for Rhod-FF's spectral profile, such as a standard TRITC or Texas Red filter set.[7]
-
Excitation/Emission Settings: For a fluorescence microscope, ensure the excitation source and emission filters are aligned with the dye's spectra (Ex/Em: ~553/577 nm).[3] For a fluorescence plate reader, typical settings would be Ex: 540 nm and Em: 590 nm with a cutoff of 570 nm.[7]
-
Photobleaching: Minimize exposure to the excitation light to prevent photobleaching, which can rapidly diminish the fluorescent signal.[12][13]
-
Experimental Protocols
Protocol 1: Standard Cell Loading for Adherent Cells
-
Cell Preparation: Plate cells on coverslips or in a black-walled, clear-bottom microplate and culture overnight.
-
Working Solution Preparation: Prepare a 2X working solution of this compound (e.g., 8-10 µM) in your buffer of choice (e.g., HHBS) with 0.04% Pluronic® F-127.
-
Cell Loading: Remove the culture medium and add an equal volume of the 2X working solution to the cells (final concentration 4-5 µM).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
Wash and De-esterification:
-
Remove the dye-loading solution.
-
Wash the cells twice with fresh buffer (e.g., HHBS).
-
Add fresh buffer (containing 1 mM probenecid, if necessary) and incubate for an additional 30 minutes at 37°C to ensure complete de-esterification.
-
-
Imaging: Proceed with fluorescence imaging using the appropriate filter sets.
Visualizations
Experimental Workflow for this compound
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Technical Support Center: Preventing Rhod-FF AM Compartmentalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of Rhod-FF AM compartmentalization in organelles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it compartmentalize in organelles?
This compound is a cell-permeant fluorescent indicator used to measure intracellular calcium concentrations. The "AM" ester group makes the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescently active and membrane-impermeant Rhod-FF dye.
However, this compound possesses a net positive charge, which leads to its accumulation in organelles with a negative membrane potential, most notably the mitochondria. This sequestration, often observed as a punctate or clustered staining pattern, can interfere with the accurate measurement of cytosolic calcium levels.[1][2][3]
Q2: What is the ideal staining pattern for cytosolic calcium measurements with this compound?
For accurate measurement of cytosolic calcium, Rhod-FF should exhibit a diffuse, uniform fluorescence throughout the cytoplasm. A punctate or granular staining pattern is indicative of organellar compartmentalization, primarily within the mitochondria, and can lead to inaccurate cytosolic calcium readings.
Q3: What is Pluronic® F-127 and what is its role in loading this compound?
Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of water-insoluble AM esters, like this compound, in aqueous loading buffers.[1][4] It helps to prevent the dye from precipitating and facilitates a more uniform loading of cells. However, the concentration of Pluronic® F-127 should be optimized, as excessive amounts can also affect cell membrane integrity and dye loading efficiency.[4][5]
Q4: What is probenecid (B1678239) and when should I use it?
Probenecid is an inhibitor of organic anion transporters, which are membrane proteins that can actively extrude the cleaved, negatively charged form of Rhod-FF from the cytoplasm.[6][7][8] This extrusion can lead to a gradual loss of fluorescent signal over time. Probenecid should be used if you observe a significant decrease in fluorescence intensity after the initial loading and de-esterification period, particularly in cell lines known to have high expression of these transporters, such as CHO and HeLa cells.[6][8]
Troubleshooting Guide
Issue 1: Punctate or granular staining pattern observed, indicating mitochondrial compartmentalization.
This is the most common issue with this compound and its parent compound, Rhod-2 AM. The following troubleshooting steps can help promote a more diffuse cytosolic staining pattern.
| Troubleshooting Step | Detailed Protocol/Explanation |
| Optimize Loading Temperature | Perform a "cold loading, warm incubation" protocol. Incubating cells with this compound at a lower temperature (e.g., room temperature or 4°C) slows down the activity of intracellular esterases.[9] This allows more time for the AM ester to diffuse throughout the cytosol before being cleaved and trapped. After the loading period, wash the cells and incubate them at 37°C to ensure complete de-esterification. |
| Reduce Dye Concentration | High concentrations of this compound can exacerbate mitochondrial accumulation. Try reducing the final loading concentration to the 1-5 µM range. The optimal concentration is cell-type dependent and should be determined empirically. |
| Decrease Incubation Time | Shorter incubation times (e.g., 15-30 minutes) can limit the extent of mitochondrial sequestration. This should be balanced with achieving sufficient signal intensity. |
| Optimize Pluronic® F-127 Concentration | While helpful for dye solubilization, excessive Pluronic® F-127 can affect loading. A final concentration of 0.02% to 0.04% is a good starting point. Prepare a 20% stock solution in DMSO and add it to the final loading buffer.[1] |
Issue 2: Weak or no fluorescent signal.
| Troubleshooting Step | Detailed Protocol/Explanation |
| Confirm Cell Viability | Ensure cells are healthy and viable before and after loading. Dead or unhealthy cells will not retain the dye. |
| Check AM Ester Hydrolysis | The this compound stock solution may have hydrolyzed over time. Prepare a fresh stock solution in anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Incomplete De-esterification | After loading, ensure a sufficient incubation period (at least 30 minutes) in dye-free buffer at 37°C to allow for complete cleavage of the AM ester by intracellular esterases. |
| Verify Instrument Settings | Confirm that the excitation and emission wavelengths on your fluorescence microscope or plate reader are appropriate for Rhod-FF (Excitation ~552 nm / Emission ~581 nm). |
| Increase Dye Concentration or Loading Time | If the signal is consistently weak with healthy cells, consider incrementally increasing the dye concentration or extending the loading time. |
Issue 3: High background fluorescence.
| Troubleshooting Step | Detailed Protocol/Explanation |
| Incomplete Removal of Extracellular Dye | Ensure thorough washing of cells with dye-free buffer after the loading step to remove any residual extracellular this compound. |
| Extracellular Hydrolysis of AM Ester | If the loading buffer contains esterases (e.g., from serum), this can lead to extracellular fluorescence. Use a serum-free loading buffer. |
| Use of Probenecid | In cell types that actively extrude the dye, the extruded dye can contribute to background fluorescence. The inclusion of probenecid (1-2.5 mM) in the loading and imaging buffer can mitigate this.[6][7] |
| Autofluorescence | Check for inherent autofluorescence of your cells or culture medium at the Rhod-FF wavelengths. If significant, consider using a different red-shifted dye or an imaging medium with reduced autofluorescence. |
Experimental Protocols
Protocol 1: Cold Loading, Warm Incubation for Adherent Cells
This protocol is designed to minimize mitochondrial sequestration of this compound.
-
Cell Preparation: Plate adherent cells on coverslips or in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Reagent Preparation:
-
Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
Prepare a loading buffer of your choice (e.g., Hanks' Balanced Salt Solution - HBSS).
-
-
Loading Solution Preparation:
-
For a final concentration of 5 µM this compound, mix the this compound stock solution and Pluronic® F-127 stock solution in a 1:1 ratio.
-
Dilute this mixture into the loading buffer to achieve the final desired concentration. For example, for 1 mL of loading solution, add 1 µL of the 1:1 mixture to 1 mL of HBSS.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed (37°C) loading buffer.
-
Add the this compound loading solution to the cells.
-
Incubate at room temperature (20-25°C) for 30-45 minutes in the dark.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells twice with pre-warmed, dye-free loading buffer.
-
Add fresh, pre-warmed, dye-free loading buffer to the cells.
-
Incubate at 37°C for 30 minutes in the dark to allow for complete de-esterification.
-
-
Imaging: Proceed with fluorescence imaging.
Protocol 2: Using Probenecid to Improve Dye Retention
This protocol is recommended for cell lines with high activity of organic anion transporters.
-
Follow Steps 1-3 from Protocol 1.
-
Loading Solution with Probenecid: Add probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
Cell Loading: Follow Step 4 from Protocol 1.
-
Wash and De-esterification with Probenecid:
-
Remove the loading solution and wash the cells twice with pre-warmed, dye-free loading buffer containing 1-2.5 mM probenecid.
-
Add fresh, pre-warmed, dye-free loading buffer containing 1-2.5 mM probenecid to the cells.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Imaging: Proceed with fluorescence imaging in the presence of probenecid.
Alternative Red Fluorescent Calcium Indicators
If compartmentalization of this compound remains a persistent issue, consider using alternative red fluorescent calcium indicators that are reported to have improved cytosolic retention and reduced mitochondrial sequestration.
| Indicator | Reported Advantages |
| Rhod-4™ AM | Developed to improve upon Rhod-2, with better cell loading and a stronger calcium response.[10][11] It is reported to be 10 times more sensitive than Rhod-2 AM in some cell lines.[10][11] |
| Calbryte™ 590 AM | A newer generation red fluorescent indicator with a high signal-to-background ratio and excellent intracellular retention, often not requiring the use of probenecid.[12][13][14] It is predominantly localized in the cytosol.[15] |
Visualizing the Problem and Solutions
Caption: Workflow illustrating the mechanism of this compound compartmentalization and key troubleshooting strategies.
Caption: A logical workflow for troubleshooting common issues encountered with this compound staining.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Why do CHO cells require the use of probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 9. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Rhod-4™ Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 14. Calbryte™ 590 AM | AAT Bioquest [aatbio.com]
- 15. interchim.fr [interchim.fr]
Rhod-FF AM phototoxicity and photobleaching reduction strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate phototoxicity and photobleaching when using the fluorescent calcium indicator, Rhod-FF AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a cell-permeant, fluorescent calcium indicator. Upon entering a cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Rhod-FF dye inside. Rhod-FF is a low-affinity calcium indicator, making it suitable for measuring high calcium concentrations, typically in the range of 10 to 200 µM.[1] Like its parent compound, Rhod-2, this compound has a net positive charge which promotes its sequestration into mitochondria.[2][3] Its longer excitation and emission wavelengths help to reduce issues with autofluorescence.[4][5]
Q2: What are phototoxicity and photobleaching, and why are they a concern with this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal upon exposure to light.[6][7] Phototoxicity refers to light-induced damage to cells or tissues, which can impair sample physiology and even lead to cell death.[8][9] This damage is primarily caused by the generation of reactive oxygen species (ROS) when fluorophores are excited by light.[8][10][11] While all fluorescent probes are susceptible, high-intensity or prolonged illumination required for imaging dynamic processes with indicators like this compound can exacerbate these issues.
Q3: What are the common signs of phototoxicity in my live-cell imaging experiments?
A3: Obvious signs of phototoxicity include membrane blebbing, vacuole formation, and cell death.[8] However, more subtle effects can occur before these morphological changes are visible, such as alterations in the cell cycle, changes in intracellular calcium levels, and loss of mitochondrial membrane potential.[8] These subtle effects can significantly impact the reliability and reproducibility of your experimental data.[8][9]
Q4: How can I distinguish between photobleaching and a genuine physiological change in my this compound signal?
A4: Photobleaching typically manifests as a gradual and irreversible decay of the fluorescent signal over time with continuous illumination. To distinguish this from a physiological change, you can:
-
Image a control region: Monitor the fluorescence intensity in a region of the sample that is not expected to undergo physiological changes.
-
Create a photobleaching curve: Image a sample under the same conditions but without the experimental stimulus. This will allow you to characterize the rate of photobleaching and use it to correct your experimental data.[6][12]
-
Use ratiometric indicators: While Rhod-FF is a single-wavelength indicator, using a ratiometric dye (like Fura-2) for other experiments can help, as the ratio of two wavelengths is less affected by photobleaching.[13][14][15]
Troubleshooting Guides
Issue 1: Rapid loss of this compound fluorescence signal.
This is likely due to photobleaching. Here are some strategies to minimize it:
-
Reduce Excitation Light Intensity: This is the most direct way to decrease photobleaching.[16] Use neutral density filters or lower the laser power to the minimum level that provides an adequate signal-to-noise ratio.[6][17]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.[17][18] Consider using a more sensitive detector that allows for shorter exposures.[7]
-
Reduce Frequency of Image Acquisition: Increase the time interval between image captures to the longest duration that still allows you to resolve the biological process of interest.[16]
-
Use Antifade Reagents: For live-cell imaging, supplement your imaging medium with antioxidants that can reduce the rate of photobleaching.[16]
Issue 2: Changes in cell morphology or behavior after imaging.
This is a strong indicator of phototoxicity. The following steps can help mitigate this:
-
Optimize Illumination: As with photobleaching, reducing the intensity and duration of light exposure is critical.[17][19][20]
-
Use Longer Wavelengths: this compound already operates at longer wavelengths compared to UV-excitable probes, which is advantageous as longer-wavelength light is generally less energetic and phototoxic.[4][5][20]
-
Incorporate Antioxidants: Supplementing the imaging medium with antioxidants can help neutralize the harmful reactive oxygen species (ROS) that cause phototoxicity.[8][10][21]
-
Maintain a Healthy Cellular Environment: Ensure that cells are maintained at the proper temperature, pH, and humidity during imaging to improve their resilience to light-induced stress.[19]
Data Presentation
Table 1: General Strategies to Reduce Photobleaching and Phototoxicity
| Strategy | Parameter to Adjust | Typical Adjustment | Expected Impact |
| Imaging Conditions | Excitation Light Intensity | Reduce by 50-75% | Significant reduction in both photobleaching and phototoxicity.[16] |
| Exposure Time | Decrease to the shortest possible duration | Moderate to significant reduction.[16] | |
| Imaging Frequency | Increase the interval between acquisitions | Significant reduction.[16] | |
| Antifade Reagents | ProLong™ Live Antifade Reagent | Add to imaging medium | Significant reduction in photobleaching.[16] |
| VectaCell™ Trolox™ | Add to imaging medium | Significant reduction in photobleaching.[16][18] | |
| Ascorbic Acid (Vitamin C) | Add to imaging medium | Can significantly alleviate phototoxic effects.[8][21][22] | |
| Alternative Probes | More Photostable Dyes | Substitute Rhod-FF with a more robust dye if possible | Varies depending on the alternative dye's properties.[7] |
Experimental Protocols
Protocol 1: General Live-Cell Loading and Imaging with this compound
This protocol provides a basic framework for loading this compound into live cells and preparing them for imaging.
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 2 to 5 mM.[1]
-
Prepare Loading Buffer: Dilute the this compound stock solution in a physiological buffer (e.g., Hanks and Hepes buffer) to a final working concentration of 2 to 20 µM.[1] The optimal concentration should be determined empirically for your specific cell type. To aid in dye loading, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.04%.[1]
-
Cell Loading: Replace the cell culture medium with the this compound loading buffer and incubate for 30-60 minutes at 37°C.[23]
-
Wash: After incubation, wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Proceed with your imaging experiment, keeping in mind the strategies to reduce phototoxicity and photobleaching.
Protocol 2: Using Antioxidants to Reduce Phototoxicity
This protocol describes how to incorporate antioxidants into your imaging medium.
-
Prepare Antioxidant Stock Solution:
-
Ascorbic Acid: Prepare a fresh stock solution in water or buffer.
-
Trolox: Prepare a stock solution in DMSO or ethanol.
-
-
Prepare Imaging Medium with Antioxidant: Dilute the antioxidant stock solution into your imaging buffer to the desired final concentration. The optimal concentration should be determined empirically, but common starting points are:
-
Equilibration: After the de-esterification step (Protocol 1, step 5), replace the imaging buffer with the antioxidant-containing buffer.
-
Incubation: Incubate the cells with the antioxidant-containing medium for at least 15-30 minutes before starting the imaging session to allow for cellular uptake and equilibration.
-
Long-Term Imaging: Perform your imaging experiment in the continuous presence of the antioxidant.
Visualizations
Caption: Signaling pathway of phototoxicity and key mitigation points.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Logical relationships in fluorescence imaging experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Calcium Indicators | AAT Bioquest [aatbio.com]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. biocompare.com [biocompare.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. focusonmicroscopy.org [focusonmicroscopy.org]
Optimizing Signal-to-Noise Ratio in Rhod-FF AM Imaging: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) in Rhod-FF AM imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a cell-permeable fluorescent indicator dye used for measuring intracellular calcium concentrations. It is a low-affinity calcium indicator, making it particularly well-suited for measuring high calcium concentrations, typically in the range of 10 µM to 200 µM.[1][2] Upon entering a live cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active, fluorescent Rhod-FF dye inside.[1][2] Like its parent compound Rhod-2, Rhod-FF is essentially non-fluorescent in the absence of calcium and exhibits a strong fluorescence enhancement upon binding, with no significant spectral shift.[1][2]
Q2: What are the key spectral properties of Rhod-FF?
Rhod-FF is excited and emits in the visible spectrum, which helps to reduce cellular autofluorescence and phototoxicity compared to UV-excitable dyes.[3]
| Property | Wavelength/Value |
| Excitation Maximum (Ca²⁺-bound) | ~540-552 nm[1][3][4] |
| Emission Maximum (Ca²⁺-bound) | ~580-590 nm[1][3][4] |
| Recommended Filter Set | TRITC[1] |
| Calcium Dissociation Constant (Kd) | ~19 µM[4][5][6] |
Q3: Why is Pluronic® F-127 used in the loading buffer?
Pluronic® F-127 is a non-ionic detergent that is used to increase the aqueous solubility of this compound and aid in its dispersion in the loading buffer, facilitating more efficient and uniform loading of the dye into cells.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging that can lead to a low signal-to-noise ratio.
Issue 1: Low Fluorescent Signal
A weak fluorescent signal is a primary contributor to a poor SNR, making it difficult to distinguish the signal from background noise.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Dye Concentration | Perform a concentration titration to determine the optimal loading concentration for your specific cell type. A typical starting range is 2-10 µM, with 4-5 µM being effective for many cell lines.[1][7] Over- or under-loading can both negatively impact the signal. |
| Inadequate Dye Loading Time/Temp | Optimize the incubation time and temperature. Standard protocols suggest 30-60 minutes at 37°C.[1][7] Some cell lines may benefit from longer incubation times to improve signal intensity.[1] |
| Incomplete De-esterification | After loading, allow for a post-loading incubation period of at least 30 minutes at room temperature or 37°C in dye-free buffer. This step is crucial for intracellular esterases to cleave the AM ester, activating the dye.[7][8] Incomplete de-esterification can also lead to dye compartmentalization in organelles.[9] |
| Suboptimal Instrument Settings | Ensure the excitation and emission wavelengths on your microscope or plate reader are correctly set for Rhod-FF (Ex/Em: ~540/590 nm).[1][10] Optimize the gain or detector sensitivity to enhance signal detection without saturating the detector.[10][11] |
Issue 2: High Background Fluorescence
High background fluorescence can obscure the specific calcium signal, significantly reducing the SNR.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cellular Autofluorescence | Use a phenol (B47542) red-free culture medium during imaging, as phenol red is fluorescent.[11] If possible, use longer wavelength dyes like Rhod-FF to minimize autofluorescence from cellular components like NADH and flavins, which are excited by UV or blue light.[3][12] |
| Inappropriate Microplate Selection | Use black, opaque microplates with clear bottoms for fluorescence microscopy or plate reader assays.[10][11] Black plates minimize background fluorescence and prevent light scatter between wells.[10][11] |
| Incomplete Removal of Extracellular Dye | After loading, wash the cells thoroughly (at least twice) with a buffered salt solution (e.g., Hanks and Hepes balanced salt solution - HHBS) to remove any residual extracellular this compound.[1][7] |
| Dye Leakage/Extrusion | Some cell types actively pump the dye out via organic anion transporters.[13] To mitigate this, include an anion transporter inhibitor, such as 1 mM probenecid (B1678239), in the wash and final imaging buffer.[1][8][13] |
| Dye Compartmentalization | Rhodamine-based dyes can preferentially accumulate in mitochondria due to their positive charge.[3][5][14] This can lead to a punctate staining pattern and a high, non-specific background. Optimize loading conditions (lower concentration, shorter time) to minimize this effect.[15][16] |
Issue 3: Phototoxicity and Photobleaching
Excessive light exposure can damage cells (phototoxicity) and irreversibly destroy the fluorophore (photobleaching), leading to signal loss and experimental artifacts.[12][17][18]
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Illumination Intensity | Reduce the excitation light intensity to the lowest level that still provides a detectable signal. Use neutral density filters if necessary.[17] |
| Prolonged Light Exposure | Minimize the duration of light exposure. Use the shortest possible exposure times for image acquisition and avoid continuous illumination.[17][19] Use automated shutters to block the light path when not acquiring images.[17] |
| Oxygen Radicals | Photobleaching and phototoxicity are often mediated by reactive oxygen species (ROS).[12][18] Consider adding antioxidants like ascorbic acid to the imaging medium to reduce ROS formation.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Stock Solution (2-5 mM): Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Aliquot into single-use vials and store at -20°C, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.[1]
-
Working Solution (4-5 µM): On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock solution into a buffered salt solution (e.g., HHBS) to a final concentration of 4-5 µM. To aid in dye solubilization, first mix the DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the buffer, resulting in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[1][3]
Protocol 2: Cell Loading and Imaging
-
Cell Preparation: Plate cells on coverslips or in black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the growth medium and wash the cells once with HHBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell incubator.[1]
-
Wash: Remove the dye-loading solution and wash the cells twice with warm (37°C) HHBS to remove extracellular dye. If dye extrusion is an issue, include 1 mM probenecid in the wash buffer.[1]
-
De-esterification: Add fresh, warm HHBS (with probenecid, if applicable) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular dye.[7]
-
Imaging: Mount the coverslip on the microscope or place the microplate in the reader. Acquire fluorescence images using a TRITC filter set (Ex/Em ≈ 540/590 nm).[1] Add the desired stimulant and measure the change in fluorescence intensity over time.
Visualizations
Caption: Experimental workflow for this compound loading and imaging.
Caption: Troubleshooting flowchart for low signal-to-noise ratio.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. biotium.com [biotium.com]
- 14. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring mitochondrial [Ca(2+)] dynamics with rhod-2, ratiometric pericam and aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 18. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using Rhod-FF AM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rhod-FF AM for calcium concentration measurements.
Troubleshooting Guide
This guide addresses common problems encountered during experiments using this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my fluorescence signal weak or absent after loading cells with this compound?
A weak or non-existent signal is a frequent issue. Several factors could be contributing to this problem.
-
Cause: Incomplete hydrolysis of the AM ester.
-
Solution: After loading the cells with this compound, allow for a de-esterification period of at least 30 minutes at room temperature or 37°C. This allows intracellular esterases to cleave the AM group, rendering the dye responsive to calcium.[1]
-
-
Cause: Suboptimal dye concentration.
-
Solution: The optimal concentration of this compound can vary between cell types. It is recommended to perform a concentration titration to determine the ideal concentration for your specific cells, typically in the range of 1-10 µM.[2]
-
-
Cause: Poor cell health.
-
Solution: Ensure that your cells are healthy and in the logarithmic growth phase. Unhealthy cells may not have sufficient esterase activity to activate the dye.
-
-
Cause: Issues with the this compound stock solution.
Q2: My fluorescence signal is noisy and has a low signal-to-noise ratio. What can I do?
A high background or noisy signal can obscure the desired calcium-dependent fluorescence changes.
-
Cause: Autofluorescence from cells or media.
-
Solution: Use a serum-free medium during the experiment, as serum components can be fluorescent. If autofluorescence from the cells is high, consider using a dye with longer excitation and emission wavelengths.
-
-
Cause: Incomplete removal of extracellular dye.
-
Solution: Wash the cells thoroughly with a balanced salt solution (e.g., HBSS) after the loading and de-esterification steps to remove any residual extracellular this compound.[1]
-
-
Cause: Photobleaching.
Q3: The fluorescence staining in my cells is uneven and patchy. How can I achieve more uniform loading?
Uneven dye loading can lead to inaccurate and inconsistent measurements across a cell population.[6]
-
Cause: Poor solubility of this compound in aqueous buffer.
-
Solution: Use Pluronic® F-127, a non-ionic detergent, to aid in the dispersion of the lipophilic this compound in your loading buffer. A final concentration of 0.02-0.04% is typically effective.[7]
-
-
Cause: Cell clumping.
-
Solution: Ensure that your cells are well-dispersed and not overly confluent on the culture dish.
-
-
Cause: Variation in cell health or metabolic activity.
-
Solution: Use a healthy, homogenous cell population. Inconsistent loading can sometimes reflect underlying physiological differences between cells.[8]
-
Q4: I observe punctate staining, suggesting the dye is accumulating in organelles. How can I minimize this?
Rhodamine-based dyes, including Rhod-FF, have a tendency to accumulate in mitochondria due to their positive charge.[9][10] This can interfere with measurements of cytosolic calcium.
-
Cause: Dye compartmentalization.
-
Solution: Lower the loading temperature to room temperature instead of 37°C. This can reduce the activity of cellular transport mechanisms that sequester the dye into organelles.[7] Additionally, reduce the loading time.
-
-
Cause: Inherent properties of the dye.
-
Solution: If mitochondrial calcium is not the target of your investigation, consider using a different calcium indicator that shows less propensity for organellar sequestration. Alternatively, you can use mitochondrial uncouplers like FCCP to dissipate the mitochondrial membrane potential and reduce dye accumulation, but this will also impact cell health.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the dissociation constant (Kd) of Rhod-FF for calcium?
The dissociation constant (Kd) of Rhod-FF for Ca2+ is approximately 19 µM.[10][12] This relatively low affinity makes it well-suited for measuring high calcium concentrations that would saturate high-affinity indicators like Fura-2.[13]
Q2: What are the optimal excitation and emission wavelengths for Rhod-FF?
Rhod-FF has an excitation maximum around 552 nm and an emission maximum around 580 nm.[1]
Q3: How should I prepare my this compound stock solution?
Prepare a stock solution of 1-5 mM this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[14] Store this stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles which can lead to degradation of the AM ester.[1]
Q4: What is the purpose of Pluronic® F-127 in the loading buffer?
Pluronic® F-127 is a non-ionic surfactant that helps to disperse the water-insoluble this compound in the aqueous loading buffer, leading to more efficient and uniform loading of the dye into the cells.[7]
Q5: Can Rhod-FF be used for ratiometric measurements?
No, Rhod-FF is a single-wavelength indicator. Its fluorescence intensity increases upon binding to calcium, but it does not exhibit a spectral shift.[11] Therefore, it cannot be used for ratiometric measurements. This means that changes in fluorescence intensity can be affected by factors other than calcium concentration, such as dye concentration and cell volume.
Quantitative Data
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for Ca2+ | ~19 µM | [10][12] |
| Excitation Maximum (Ca2+-bound) | ~552 nm | [1] |
| Emission Maximum (Ca2+-bound) | ~580 nm | [1] |
| Recommended Loading Concentration | 1-10 µM | [2] |
| Recommended Pluronic® F-127 Conc. | 0.02-0.04% |
Experimental Protocols
Standard Cell Loading Protocol for this compound
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Loading Buffer: On the day of the experiment, dilute the this compound stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-10 µM. For improved solubility, add Pluronic® F-127 to a final concentration of 0.02-0.04%.
-
Cell Loading: Replace the cell culture medium with the loading buffer containing this compound.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined empirically for each cell type.
-
Wash: After incubation, wash the cells twice with warm buffer to remove excess dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester.
-
Imaging: The cells are now ready for fluorescence imaging.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Mitochondrial calcium uptake measured with Rhod-FF.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 9. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 14. stemcell.com [stemcell.com]
How to address uneven Rhod-FF AM loading in cell populations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address uneven Rhod-FF AM loading in cell populations.
Troubleshooting Guide: Uneven this compound Staining
Uneven loading of this compound can manifest as inconsistent fluorescence intensity across a cell population, leading to unreliable experimental data. The following guide details potential causes and solutions to achieve uniform staining.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence or low signal in cells | Suboptimal Dye Concentration: Incorrect concentration of this compound can lead to either oversaturation and high background or insufficient signal. | Empirically determine the optimal dye concentration. A typical starting range is 2-20 µM, with 4-5 µM being effective for many cell lines.[1] |
| Presence of Serum Esterases: Serum in the loading buffer can contain esterases that cleave the AM ester extracellularly, preventing dye loading.[2] | Use a serum-free medium or buffer, such as Hanks and Hepes buffer (HHBS), for the loading and washing steps.[1] | |
| Incomplete Hydrolysis of AM Ester: Insufficient intracellular esterase activity can result in partially de-esterified, Ca²⁺-insensitive dye, leading to a weaker signal.[2] | Increase the incubation time to allow for more complete hydrolysis. Typical incubation times range from 30 to 60 minutes.[1] | |
| Heterogeneous staining within the cell population | Poor Dye Solubility: this compound is hydrophobic and may not disperse well in aqueous solutions, leading to clumps and uneven cell access. | Use a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.04%) to improve dye solubility and dispersion.[1][3][4][5] Lowering the Pluronic F-127 and DMSO concentrations can also improve loading efficiency.[3][4] |
| Cell Health and Density: Unhealthy or overly confluent cells may exhibit altered membrane permeability and intracellular esterase activity, resulting in inconsistent loading.[6] | Ensure cells are healthy, actively dividing, and plated at an appropriate density. Avoid using cells that are over-confluent or have been in culture for too long. | |
| Efflux Pump Activity: Multidrug resistance (MDR) transporters can actively pump the cleaved dye out of the cells, leading to a dim and uneven signal, particularly in long-term experiments.[2][5] | Use an anion transporter inhibitor, such as probenecid (B1678239) (typically at 1 mM), in the final wash buffer to block the activity of efflux pumps.[1][2][5] | |
| Compartmentalization of the dye | Mitochondrial Sequestration: The cationic nature of rhodamine-based dyes like Rhod-FF can lead to their accumulation in mitochondria, which have a negative membrane potential.[7][8] | The extent of mitochondrial localization can be influenced by the loading temperature and incubation time.[9] Shorter incubation times may help to minimize this effect. |
| Lysosomal Accumulation: The dye may also accumulate in other acidic organelles like lysosomes.[10] | Optimize loading conditions (time, temperature, concentration) to favor cytosolic localization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing the this compound stock solution?
A1: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a 2 to 5 mM stock solution of this compound.[1]
Q2: Can I use a buffer containing primary or secondary amines for loading?
A2: No, you should avoid buffers containing primary or secondary amines as they can cleave the AM esters and prevent cell loading.[2]
Q3: How long should I incubate the cells with this compound?
A3: A general incubation time is 30 to 60 minutes at 37°C.[1] However, the optimal time can vary between cell types and may require empirical determination. Longer incubation times may improve signal intensity in some cases.[1]
Q4: What are the excitation and emission wavelengths for Rhod-FF?
A4: Rhod-FF has a maximum excitation at approximately 540 nm and a maximum emission at around 590 nm.[1] A TRITC filter set is suitable for fluorescence microscopy.[1]
Q5: How can I confirm that the dye is properly loaded and responsive to calcium?
A5: After loading, you can treat the cells with a calcium ionophore like ionomycin (B1663694) to equilibrate intracellular and extracellular Ca²⁺ concentrations and observe the change in fluorescence.[11] This helps to confirm that the dye is in its active, Ca²⁺-sensitive form.
Experimental Protocols
Protocol for Optimizing this compound Loading
This protocol provides a framework for systematically optimizing this compound loading to achieve uniform staining.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (e.g., 20% solution in DMSO)
-
Serum-free buffer (e.g., Hanks and Hepes buffer - HHBS)
-
Probenecid (optional)
-
Healthy, sub-confluent cell culture
Procedure:
-
Prepare Stock Solutions:
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution of this compound in serum-free buffer. The final concentration should be titrated, starting within the range of 2-20 µM.[1]
-
Add Pluronic® F-127 to the working solution to a final concentration of 0.04% to aid in dye dispersion.[1]
-
-
Cell Loading:
-
Wash the cells once with the serum-free buffer.
-
Replace the buffer with the this compound working solution.
-
Incubate the cells at 37°C for 30-60 minutes.[1] The optimal time and temperature may need to be determined empirically.
-
-
Washing:
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC).
-
Optimization Matrix:
To systematically address uneven loading, consider testing a matrix of conditions. Below is a template for recording your optimization results.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| This compound Conc. | 2 µM | 5 µM | 10 µM | 15 µM |
| Incubation Time | 30 min | 45 min | 60 min | 75 min |
| Pluronic F-127 | 0.02% | 0.04% | 0.06% | 0.08% |
| Probenecid | No | Yes | No | Yes |
| Observed Uniformity | ||||
| Signal-to-Noise |
Visualizations
Cellular Pathway of this compound Loading and Efflux
Caption: Cellular uptake and activation of this compound.
Troubleshooting Workflow for Uneven this compound Loading
Caption: A logical workflow for troubleshooting uneven this compound staining.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on Rhod-FF AM fluorescence and calcium binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rhod-FF AM for intracellular calcium measurements. The focus is on the impact of pH on the indicator's fluorescence and calcium binding properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a cell-permeant, fluorescent calcium indicator. It is designed to measure intracellular calcium concentrations, particularly in the range of 10 to 200 µM.[1] Upon entering a cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active, calcium-sensitive form, Rhod-FF, in the cytosol. Rhod-FF is essentially non-fluorescent in the absence of calcium and exhibits a significant increase in fluorescence upon binding to calcium.[1]
Q2: How does pH affect the fluorescence and calcium binding of Rhod-FF?
Q3: What is the dissociation constant (Kd) of Rhod-FF for calcium?
A3: The dissociation constant (Kd) of Rhod-FF for Ca²⁺ has been determined to be approximately 19 µM at 22°C in a solution containing 100 mM KCl and 10 mM MOPS at pH 7.2.[4][5] It is important to note that the in situ Kd within a cellular environment can be influenced by factors such as temperature, ionic strength, and protein binding.[4]
Q4: Can I use Rhod-FF for ratiometric measurements?
A4: No, Rhod-FF is a single-wavelength indicator. It exhibits an increase in fluorescence intensity upon binding to calcium without a significant shift in its excitation or emission spectra.[6] Therefore, it is not suitable for ratiometric imaging, which relies on a spectral shift upon ion binding.
Quantitative Data Summary
The following table summarizes the key quantitative properties of the active form of the indicator, Rhod-FF.
| Property | Value | Conditions |
| Ca²⁺ Dissociation Constant (Kd) | 19 µM | 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2 |
| Excitation Maximum (Ca²⁺-bound) | ~552 nm | In vitro |
| Emission Maximum (Ca²⁺-bound) | ~580 nm | In vitro |
| Recommended Measurement Range | 10 - 200 µM Ca²⁺ | |
| pH Sensitivity | Relatively low in the physiological range (pH 6.8-7.8) | Based on BAPTA chelator properties |
Experimental Protocols
Protocol 1: In Vitro Calibration of Rhod-FF to Assess pH Sensitivity
This protocol allows for the determination of the Ca²⁺ dissociation constant (Kd) of Rhod-FF at different pH values.
Materials:
-
Rhod-FF (salt form)
-
Calcium calibration buffer kit (e.g., containing Ca²⁺-free and Ca²⁺-saturating solutions with EGTA)
-
Buffers with varying pH values (e.g., MES, PIPES, HEPES, TAPS to cover a range from pH 6.0 to 8.5)
-
Fluorometer
Procedure:
-
Prepare a stock solution of Rhod-FF (salt form) in a Ca²⁺-free buffer.
-
For each pH value to be tested, prepare a series of calibration buffers with known free Ca²⁺ concentrations using the calcium calibration buffer kit, adjusting the final pH of each buffer precisely.
-
Add a constant amount of the Rhod-FF stock solution to each calibration buffer to achieve a final concentration of approximately 1 µM.
-
Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for Rhod-FF (e.g., Ex: 552 nm, Em: 580 nm).
-
Determine the minimum fluorescence (F_min) from the Ca²⁺-free sample and the maximum fluorescence (F_max) from the Ca²⁺-saturating sample.
-
Plot the fluorescence intensity as a function of the free Ca²⁺ concentration for each pH.
-
Calculate the Kd at each pH using the following equation: Kd = [Ca²⁺] * (F_max - F) / (F - F_min) where F is the fluorescence at a given Ca²⁺ concentration.
Protocol 2: Intracellular Calcium Measurement with this compound
This protocol provides a general guideline for loading cells with this compound and measuring intracellular calcium changes.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Cells of interest cultured on coverslips or in microplates
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution in a physiological buffer to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically for each cell type. If using, add Pluronic F-127 (final concentration 0.02-0.04%) to the loading solution to facilitate dye loading.
-
Cell Loading: Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically.
-
Wash: After loading, wash the cells two to three times with a fresh physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in a physiological buffer for an additional 30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
Imaging: Mount the coverslip on a microscope or place the microplate in a plate reader. Excite the cells at ~552 nm and record the emission at ~580 nm.
-
Data Acquisition: Record baseline fluorescence before applying a stimulus. After stimulation, continue recording to monitor changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
(Optional) In Situ Calibration: To calibrate the intracellular fluorescence signal, at the end of the experiment, you can determine the maximum fluorescence (F_max) by permeabilizing the cells with a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium. Subsequently, determine the minimum fluorescence (F_min) by adding a calcium chelator (e.g., EGTA) to the extracellular medium.
Visualizations
Caption: De-esterification of this compound and subsequent Ca²⁺ binding.
References
Technical Support Center: Rhodamine-Based Calcium Indicators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using rhodamine-based calcium indicators in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of rhodamine-based calcium indicators, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing a very low fluorescence signal or a poor signal-to-noise ratio. What could be the cause and how can I improve it?
A: Low fluorescence signal is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal Dye Concentration: The concentration of the rhodamine indicator may be too low for your specific cell type and experimental conditions.
-
Inadequate Dye Loading: The incubation time or temperature might not be sufficient for the dye to effectively enter the cells.
-
Incomplete De-esterification: The acetoxymethyl (AM) esters on the dye must be cleaved by intracellular esterases for the indicator to become fluorescent and calcium-sensitive.
-
Poor Cell Health: Unhealthy or dying cells may not have the necessary metabolic activity to load and de-esterify the dye, and they may have elevated basal calcium levels, leading to a high background.[7]
-
Solution: Ensure you are using healthy, viable cells. Check cell morphology and viability before and during the experiment.
-
-
Incorrect Imaging Settings: Your microscope settings may not be optimized for the specific rhodamine indicator you are using.
Q2: I am experiencing high background fluorescence, which is obscuring the calcium signal. How can I reduce it?
A: High background fluorescence can significantly reduce the quality of your data. Here are the primary causes and their solutions:
-
Excessive Dye Concentration: Using too much dye is a frequent cause of high background.
-
Solution: Reduce the dye concentration. Refer to your concentration titration to find the lowest effective concentration.[8]
-
-
Extracellular Dye: Residual dye in the extracellular medium will contribute to background fluorescence.
-
Solution: Thoroughly wash the cells with indicator-free buffer after the loading step to remove any unbound dye.[1]
-
-
Autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the signal from the calcium indicator.[8]
-
Solution: Image an unstained sample of your cells using the same settings to assess the level of autofluorescence. If it is significant, you may need to use background subtraction techniques during image analysis. The use of longer-wavelength rhodamine-based indicators can also help minimize autofluorescence from cells and tissues.[2][4]
-
-
Dye Leakage: The de-esterified indicator can leak out of the cells over time, contributing to extracellular background.
-
Solution: The organic anion transport inhibitor probenecid (B1678239) (typically at 1-2.5 mM) can be added to the loading and imaging buffers to reduce dye leakage.[1][9]
-
Q3: My fluorescent signal is fading rapidly during imaging. What is causing this and how can I prevent it?
A: Rapid signal loss is often due to photobleaching, the light-induced destruction of the fluorophore.
-
Excessive Excitation Light: High-intensity or prolonged exposure to excitation light is the primary cause of photobleaching.
-
Solution:
-
Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.
-
Minimize the duration of exposure by using the shortest possible exposure times and acquiring images only when necessary.
-
Use a more photostable rhodamine derivative if available.[8]
-
Consider using an anti-fade reagent in your imaging medium if compatible with your experimental setup.
-
-
Q4: I am observing a punctate or compartmentalized staining pattern instead of a diffuse cytosolic signal. Why is this happening?
A: Rhodamine-based indicators, particularly Rhod-2, have a net positive charge which can lead to their sequestration into mitochondria.[2][10]
-
Mitochondrial Sequestration: The cationic nature of some rhodamine dyes promotes their accumulation in the negatively charged mitochondrial matrix.
-
Solution:
-
Lower the loading temperature. Incubating cells at room temperature instead of 37°C can reduce dye compartmentalization.[5]
-
Use the lowest effective dye concentration and incubation time.
-
If cytosolic calcium is the primary interest, consider using a different calcium indicator that shows less mitochondrial loading, such as Fluo-4. However, the mitochondrial accumulation of Rhod-2 can be advantageous for specifically studying mitochondrial calcium dynamics.[2]
-
-
Quantitative Data of Common Rhodamine-Based Calcium Indicators
The following table summarizes the key spectral and chemical properties of several rhodamine-based calcium indicators to aid in selecting the appropriate dye for your application.
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca2+ (nM) | Quantum Yield (Ca2+-bound) | Fold Increase in Fluorescence |
| Rhod-2 | ~552 | ~581 | ~570 | ~0.1 | >100 |
| X-Rhod-1 | ~580 | ~602 | ~700 | - | >100 |
| Rhod-4 | ~530 | ~555 | ~525 | - | - |
| Rhod-590 | ~595 | ~626 | - | - | - |
| Rhod-FF | ~552 | ~581 | ~19,000 | - | - |
| Rhod-5N | ~552 | ~581 | ~320,000 | - | - |
Note: Spectral properties and dissociation constants (Kd) can be influenced by factors such as pH, temperature, ionic strength, and the intracellular environment. Data compiled from various sources.[2][10][11][12][13]
Experimental Protocols
This section provides a detailed methodology for a common application of rhodamine-based calcium indicators: loading and imaging of intracellular calcium dynamics.
Protocol: Loading and Imaging with Rhod-2 AM
Materials:
-
Rhod-2 AM (Acetoxymethyl ester)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer
-
Probenecid (optional)
-
Cells grown on a suitable imaging substrate (e.g., glass-bottom dishes)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2 to 5 mM stock solution of Rhod-2 AM in high-quality, anhydrous DMSO.[4][9] Store this stock solution in small aliquots at -20°C, protected from light and moisture.[5]
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.[9]
-
If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, thaw an aliquot of the Rhod-2 AM stock solution to room temperature.
-
For a final in-well concentration of 4-5 µM Rhod-2 AM, dilute the stock solution into your chosen physiological buffer (e.g., HHBS).
-
To aid in the dispersion of the AM ester, first mix the Rhod-2 AM stock with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[1][4][9]
-
If using probenecid to prevent dye leakage, add it to the loading buffer for a final concentration of 1-2.5 mM.[1]
-
-
Cell Loading:
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.[1]
-
Add fresh buffer and incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular Rhod-2 AM.[1]
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped with the appropriate filter set for rhodamine (e.g., TRITC filter set).
-
Excite the cells at ~540-550 nm and collect the emission at ~580-590 nm.[4][9]
-
Acquire a baseline fluorescence reading before stimulating the cells.
-
Add your stimulant of interest and record the changes in fluorescence intensity over time.
-
Visualizations
Calcium Signaling Pathway
The following diagram illustrates a simplified, common calcium signaling pathway that can be monitored using rhodamine-based indicators. An external stimulus activates a G-protein coupled receptor (GPCR), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytosol. This increase in cytosolic calcium is what is detected by the rhodamine indicator.
References
- 1. abpbio.com [abpbio.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 12. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. biotium.com [biotium.com]
Technical Support Center: Optimizing Laser Power and Exposure Time for Rhod-FF AM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the fluorescent calcium indicator, Rhod-FF AM. The following sections offer detailed protocols and strategies to enhance signal-to-noise ratio while minimizing phototoxicity and photobleaching.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are good starting points for laser power and exposure time when imaging this compound?
A1: While optimal settings are instrument- and sample-dependent, you can begin with the parameters used for the related dye, Rhod-2 AM, and adjust as needed. A conservative starting point for confocal microscopy is to use a low laser power, approximately 5% of the maximum, to minimize the risk of phototoxicity and photobleaching.[1] For exposure time, initial values between 250 ms (B15284909) and 500 ms can be a reasonable starting range for red fluorescent dyes.[2]
Q2: My fluorescence signal is very weak. How can I improve it?
A2: A weak signal can be due to several factors. Here are some troubleshooting steps:
-
Increase Laser Power Gradually: While keeping the exposure time constant, incrementally increase the laser power. Be mindful that higher laser power increases the risk of phototoxicity and photobleaching.[3]
-
Increase Exposure Time: A longer exposure time allows the camera to collect more photons, thus increasing the signal. However, this also increases the likelihood of photobleaching.
-
Optimize Gain Settings: Increase the detector gain to amplify the signal. Note that excessively high gain can also amplify noise, reducing the signal-to-noise ratio.[1][4]
-
Check Dye Loading: Ensure that the cells have been loaded with an adequate concentration of this compound and that the de-esterification process is complete. Inadequate loading is a common cause of low fluorescence.[1][5]
-
Verify Filter Sets: Confirm that your microscope's excitation and emission filters are appropriate for this compound. Rhod-FF has an excitation/emission maximum of approximately 552/581 nm.[5]
Q3: I'm observing rapid photobleaching of my this compound signal. What can I do to minimize it?
A3: Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[3] To minimize photobleaching:
-
Reduce Laser Power: Use the lowest laser power that provides an acceptable signal-to-noise ratio.[3]
-
Decrease Exposure Time: Use the shortest possible exposure time.
-
Reduce Continuous Scanning: Limit the duration of continuous live imaging. Acquire images only when necessary.
-
Use Antifade Reagents: If imaging fixed cells, use a mounting medium containing an antifade reagent.[6]
Q4: How can I tell if my imaging conditions are causing phototoxicity to my cells?
A4: Phototoxicity is cell damage caused by light exposure, often exacerbated by the presence of fluorescent dyes.[7] Signs of phototoxicity include:
-
Changes in cell morphology (e.g., rounding, blebbing).
-
Mitochondrial swelling or fragmentation.[7]
-
Cessation of normal cellular processes (e.g., cell division, motility).
-
Cell death (apoptosis or necrosis).
To mitigate phototoxicity, use the lowest possible laser power and exposure time.[1][7]
Q5: What is the relationship between laser power, exposure time, and signal-to-noise ratio (SNR)?
A5: The signal-to-noise ratio is a critical factor in image quality.
-
Increasing laser power generally increases the signal but can also contribute to noise and will accelerate photobleaching and increase phototoxicity.[3]
-
Increasing exposure time increases the signal by allowing more photons to be collected but also increases the risk of photobleaching.
-
The goal is to find a balance that maximizes the signal from your sample while minimizing noise, photobleaching, and phototoxicity.[8]
Quantitative Data Summary
The following table provides suggested starting parameters for imaging this compound, based on recommendations for the related dye Rhod-2 AM and general fluorescence microscopy principles. Note: These are starting points and will require empirical optimization for your specific experimental setup.
| Parameter | Confocal Microscopy (Starting Point) | Two-Photon Microscopy (Starting Point) | Key Considerations |
| Laser Power | ~5% of maximum | Use the least power possible | Start low and increase gradually to avoid phototoxicity and photobleaching.[1][3] Use an over/under exposure indicator in your software to avoid saturation.[4] |
| Exposure Time | 250 - 500 ms | N/A (pixel dwell time is the relevant parameter) | Longer exposure increases signal but also photobleaching.[2] |
| Excitation Wavelength | ~543-552 nm | ~840 nm (for Rhod-2) | Match the excitation wavelength to the fluorophore's excitation peak for optimal signal.[1][5] |
| Emission Detection | ~560-630 nm | ~575-640 nm (for Rhod-2) | Use a bandpass filter that captures the peak of the emission spectrum.[1] |
| Image Averaging | Average 4 frames | Average 4 frames | Improves signal-to-noise ratio by reducing random noise.[1] |
Experimental Protocols
Protocol 1: Cell Loading with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the this compound stock solution in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.[5] To aid in dye solubilization and prevent aggregation, Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.05%.
-
Cell Loading: Replace the cell culture medium with the this compound loading buffer.
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C. The optimal loading time and temperature must be determined empirically.[5]
-
Wash: After incubation, wash the cells twice with a warm, serum-free medium or buffer to remove excess dye.
-
De-esterification: Incubate the cells for an additional 20-30 minutes at room temperature or 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active dye inside the cells.[1]
-
The cells are now ready for imaging.
Protocol 2: Optimization of Imaging Parameters
-
Initial Setup: Place the prepared slide on the microscope stage and bring the cells into focus using transmitted light.
-
Set Wavelengths: Select the appropriate laser line for excitation (e.g., 543 nm) and set the emission detector to collect fluorescence in the expected range for this compound (e.g., 560-630 nm).[1]
-
Start with Low Laser Power: Set the laser power to a low level (~5%).[1]
-
Adjust Gain: Increase the detector gain until a dim signal from the cells is visible.
-
Live Scan and Focus: Use a continuous or "live" scan mode to fine-tune the focus on the plane of interest.
-
Optimize Laser Power and Gain: With a static exposure time (e.g., 300 ms), gradually increase the laser power until the signal is clearly distinguishable from the background. Use the software's histogram or lookup table (LUT) function with an over/under exposure indicator to ensure that the brightest pixels are not saturated. Adjust the gain to use the full dynamic range of the detector without excessive noise.
-
Optimize Exposure Time: Once a suitable laser power is determined, you can fine-tune the exposure time to improve the signal-to-noise ratio. Longer exposure times can be used if the signal is still weak, but be mindful of photobleaching.
-
Image Averaging/Scan Speed: To further improve image quality, you can average multiple frames (e.g., 4) or decrease the scan speed.[1]
-
Acquire Images: Once the optimal settings are determined, acquire your experimental images. It is crucial to use the same settings for all experimental and control groups that will be compared.
Visualizations
Caption: Workflow for optimizing laser power and exposure time for this compound imaging.
Caption: Troubleshooting logic for common issues in this compound calcium imaging.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. help.codex.bio [help.codex.bio]
- 3. MyScope [myscope.training]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. biotium.com [biotium.com]
- 7. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Rhod-FF AM precipitation in loading buffer
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding precipitation issues encountered when using Rhod-FF AM, a cell-permeable fluorescent calcium indicator. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it precipitating in my loading buffer?
This compound is the acetoxymethyl (AM) ester form of the Rhod-FF calcium indicator.[1][2][3][4] The AM ester group makes the molecule cell-permeable. However, this modification also significantly reduces its solubility in aqueous solutions like physiological buffers, which is the primary reason for its precipitation.[5]
Q2: How can I prevent this compound from precipitating when preparing my working solution?
To prevent precipitation, it is crucial to properly prepare the stock and working solutions. The recommended procedure involves first dissolving this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[3][4] This stock solution is then diluted to the final working concentration in your chosen physiological buffer. The use of a non-ionic detergent like Pluronic® F-127 is also highly recommended to improve the solubility of this compound in the aqueous buffer.[3][4]
Q3: What is the role of DMSO and Pluronic® F-127 in the loading buffer?
-
DMSO: this compound is highly soluble in anhydrous DMSO. It is used to prepare a concentrated stock solution before diluting it in an aqueous buffer.[3][4][5] Keeping the final DMSO concentration in your working solution low (e.g., ~0.25%) may improve loading efficiency.[6]
-
Pluronic® F-127: This is a non-ionic surfactant that helps to disperse the poorly water-soluble this compound in the aqueous loading buffer, thereby preventing its precipitation.[3][4][5]
Q4: Can I prepare a large batch of this compound working solution and store it?
No, this is not recommended. AM esters are susceptible to hydrolysis, especially in aqueous solutions.[7] The this compound working solution should be prepared fresh on the day of the experiment.[3][4] Unused stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.[3][4][7]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your loading buffer.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the buffer. | Poor aqueous solubility of this compound. | 1. Ensure you are using a non-ionic detergent like Pluronic® F-127 in your loading buffer. A common final concentration is 0.04%.[3][4] 2. Vigorously vortex the solution immediately after adding the this compound stock to the buffer to aid in its dispersion. |
| Precipitate appears after a short time in the working solution. | Hydrolysis of the AM ester. | 1. Prepare the working solution immediately before use. Do not store the diluted working solution.[3][4] 2. Ensure your DMSO stock solution is fresh. AM ester stocks in DMSO should ideally be used within a week to avoid degradation.[7] |
| Cloudiness or precipitate is observed in the this compound stock solution. | Water contamination in the DMSO. | 1. Use high-quality, anhydrous DMSO to prepare the stock solution.[3][4] 2. Store the DMSO stock solution properly desiccated at -20°C to prevent moisture absorption.[7] |
| Inconsistent results and low cell loading efficiency. | Suboptimal concentration of reagents. | 1. Optimize the final concentrations of this compound (typically 2-20 µM), Pluronic® F-127, and DMSO.[3][4] 2. One study suggests that lowering the final DMSO concentration to approximately 0.25% can enhance loading efficiency.[6] |
Experimental Protocols & Data
This compound Stock and Working Solution Preparation
The following table summarizes the recommended concentrations for preparing this compound solutions.
| Solution | Component | Recommended Concentration | Notes |
| Stock Solution | This compound | 2 to 5 mM | Dissolve in high-quality, anhydrous DMSO.[3][4] |
| Working Solution | This compound | 2 to 20 µM | Dilute the stock solution in a physiological buffer (e.g., Hanks and Hepes buffer).[3][4] |
| Pluronic® F-127 | 0.04% | Add to the working solution to increase the aqueous solubility of this compound.[3][4] | |
| DMSO | < 1% (ideally ~0.25%) | The final concentration of DMSO carried over from the stock solution.[6] |
Detailed Methodology for Preparing this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 2 to 5 mM.[3][4]
-
Prepare Buffer with Pluronic® F-127: In a separate tube, prepare your desired volume of physiological buffer (e.g., Hanks and Hepes buffer) containing 0.04% Pluronic® F-127.[3][4]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.[3][4] Add the appropriate volume of the stock solution to the buffer containing Pluronic® F-127 to achieve the desired final concentration (typically 2-20 µM).
-
Mixing: Immediately vortex the working solution vigorously to ensure proper mixing and prevent precipitation.
-
Use Immediately: Use the freshly prepared working solution for cell loading without delay.
Visual Guides
Caption: Experimental workflow for preparing this compound and loading cells.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Ensuring Complete Hydrolysis of Rhod-FF AM
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to ensure the complete intracellular hydrolysis of Rhod-FF AM, a critical step for accurate calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant fluorescent indicator used to measure intracellular calcium concentration. The acetoxymethyl (AM) ester group masks the negative charges of the Rhod-FF molecule, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant and fluorescently active Rhod-FF in the cytoplasm. The fluorescence of Rhod-FF is significantly enhanced upon binding to calcium.[1]
Q2: Why is complete hydrolysis of this compound crucial for my experiments?
Complete hydrolysis is essential for accurate calcium measurements. Incomplete or partial hydrolysis results in a mixed population of fully de-esterified, partially de-esterified, and unhydrolyzed this compound within the cell. Only the fully hydrolyzed Rhod-FF is sensitive to calcium. Partially hydrolyzed intermediates exhibit significantly lower or no fluorescence upon calcium binding, leading to an underestimation of the true intracellular calcium concentration.
Q3: What are the common causes of incomplete this compound hydrolysis?
Several factors can contribute to incomplete hydrolysis:
-
Low Intracellular Esterase Activity: Some cell types naturally possess lower levels of intracellular esterases.
-
Suboptimal Incubation Time and Temperature: Insufficient incubation time or non-optimal temperatures can limit the enzymatic activity of esterases.
-
High this compound Concentration: Overloading cells with a high concentration of the dye can saturate the esterase machinery, leading to incomplete processing.[2]
-
Cell Health: Unhealthy or compromised cells may have reduced metabolic and enzymatic activity, including esterase function.
Q4: What is Pluronic F-127 and why is it used with this compound?
Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of hydrophobic AM esters in aqueous media.[3][4][5] It helps to prevent the dye from aggregating and facilitates its entry into the cells. While it improves loading efficiency, its concentration should be optimized as excessive amounts can be cytotoxic.[4]
Q5: Can the byproducts of this compound hydrolysis be toxic to cells?
The hydrolysis of AM esters releases formaldehyde (B43269) and acetic acid as byproducts, which can be potentially cytotoxic.[6][7] It is therefore recommended to use the lowest effective concentration of this compound and to wash the cells thoroughly after loading to remove extracellular dye and byproducts.
Troubleshooting Guide
This guide addresses common issues related to incomplete this compound hydrolysis and provides systematic troubleshooting steps.
Issue 1: Low or No Fluorescence Signal After Loading
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Optimize Loading Conditions: Systematically vary the incubation time (e.g., 30, 60, 90 minutes) and temperature (e.g., room temperature, 37°C) to enhance esterase activity. Some cell lines may benefit from longer incubation at a lower temperature to maintain cell health. 2. Adjust this compound Concentration: Titrate the this compound concentration. A typical starting range is 1-5 µM. High concentrations can be cytotoxic and may not necessarily lead to better signals.[8] 3. Verify Intracellular Esterase Activity: If incomplete hydrolysis is suspected, you can perform a general esterase activity assay using a commercially available kit.[9] |
| Poor Dye Loading | 1. Optimize Pluronic F-127 Concentration: The final concentration of Pluronic F-127 is typically around 0.02%. However, this may need optimization for your specific cell type.[8] 2. Check Stock Solution Quality: Ensure your this compound stock solution is prepared in high-quality, anhydrous DMSO and has been stored properly to prevent degradation.[8] |
| Instrument Settings | 1. Verify Filter Sets: Ensure your microscope or plate reader is equipped with the appropriate filter sets for Rhod-FF (Excitation/Emission: ~553/577 nm).[1] 2. Check Instrument Sensitivity: Confirm that the detector gain and exposure time are set appropriately. |
Issue 2: High Background Fluorescence or Punctate Staining
| Possible Cause | Troubleshooting Steps |
| Extracellular Dye | 1. Thorough Washing: Wash the cells 2-3 times with fresh, dye-free buffer after the loading and de-esterification steps to remove any residual extracellular this compound. |
| Compartmentalization | 1. Lower Loading Temperature: Incubating cells at room temperature instead of 37°C can sometimes reduce the sequestration of the dye into organelles like mitochondria.[5] 2. Optimize Loading Time and Concentration: Shorter incubation times and lower this compound concentrations can minimize compartmentalization. 3. Use Organelle-Specific Markers: Co-load cells with a mitochondrial or ER-specific fluorescent marker to confirm if the punctate staining co-localizes with these organelles.[10] |
| Cell Autofluorescence | 1. Use a Control: Image a sample of unloaded cells under the same instrument settings to determine the level of background autofluorescence. 2. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the Rhod-FF signal from the autofluorescence. |
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for this compound loading. Note that these are general guidelines, and optimization for each specific cell type and experimental setup is crucial.
Table 1: Recommended Loading Conditions for this compound
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 10 µM | Start with a lower concentration (e.g., 2-5 µM) and titrate up if necessary. Higher concentrations can lead to cytotoxicity and incomplete hydrolysis.[8] |
| Incubation Time | 15 - 60 minutes | The optimal time depends on the cell type's esterase activity. Longer times may be required for cells with low activity.[8] |
| Incubation Temperature | 20 - 37°C | 37°C is common, but room temperature may reduce compartmentalization in some cell types.[5][8] |
| Pluronic F-127 | 0.01 - 0.04% (w/v) | Typically prepared as a 20% stock in DMSO and then diluted. Essential for good dye dispersion.[5] |
Table 2: Troubleshooting Quick Reference
| Symptom | Potential Cause | Suggested Action |
| Weak Signal | Incomplete Hydrolysis / Poor Loading | Increase incubation time/temperature, optimize dye and Pluronic F-127 concentration. |
| High Background | Extracellular Dye / Autofluorescence | Improve washing steps, use control for autofluorescence. |
| Punctate Staining | Compartmentalization | Lower loading temperature, reduce incubation time/concentration. |
Experimental Protocols
Protocol 1: Standard this compound Cell Loading
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.[5]
-
-
Prepare Loading Solution:
-
Immediately before use, mix equal volumes of the this compound stock solution and the Pluronic F-127 stock solution.[5]
-
Dilute this mixture in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to the desired final concentration (typically 1-5 µM).
-
-
Cell Loading:
-
For adherent cells, remove the culture medium and add the loading solution.
-
For suspension cells, pellet the cells and resuspend them in the loading solution.
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm, dye-free buffer.
-
-
De-esterification:
-
Incubate the cells in fresh, dye-free buffer for an additional 30 minutes at the incubation temperature to allow for complete hydrolysis of the AM ester.
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filter sets (Excitation/Emission: ~553/577 nm).[1]
-
Protocol 2: Saponin (B1150181) Permeabilization to Verify Hydrolysis
This protocol can be used to assess whether the this compound has been effectively hydrolyzed and trapped within the cells. Saponin is a mild detergent that selectively permeabilizes the plasma membrane, allowing the leakage of small, unbound molecules from the cytosol while retaining larger molecules and those within intact organelles.[11][12]
-
Load and Wash Cells: Follow steps 1-6 of the Standard this compound Cell Loading protocol.
-
Acquire Baseline Fluorescence: Measure the baseline fluorescence of the loaded cells (F_initial).
-
Prepare Saponin Solution: Prepare a 0.02-0.1% (w/v) saponin solution in your physiological buffer. The optimal concentration may need to be determined empirically for your cell type.[13]
-
Permeabilize Cells: Replace the buffer with the saponin solution and incubate for 5-10 minutes.
-
Acquire Post-Permeabilization Fluorescence: Measure the fluorescence of the cells again (F_final).
-
Interpretation:
-
Minimal decrease in fluorescence (F_final ≈ F_initial): This indicates that the Rhod-FF was successfully hydrolyzed and trapped within the cells.
-
Significant decrease in fluorescence (F_final << F_initial): This suggests that a substantial portion of the dye was not fully hydrolyzed and remained in its smaller, membrane-permeant AM ester form, which then leaked out of the cell upon permeabilization.
-
Protocol 3: Intracellular Esterase Activity Assay (Colorimetric)
This protocol provides a general method to assess the overall esterase activity of your cell line using a chromogenic substrate like p-nitrophenyl butyrate (B1204436) (pNPB).
-
Prepare Cell Lysate:
-
Harvest your cells and wash them with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock: 100 mM p-nitrophenyl butyrate (pNPB) in DMSO.
-
Working Substrate Solution: Dilute the pNPB stock in the assay buffer to a final concentration of 1 mM.
-
-
Perform the Assay:
-
In a 96-well plate, add a known amount of cell lysate (e.g., 10-50 µg of protein) to each well.
-
Bring the final volume in each well to 100 µL with assay buffer.
-
To initiate the reaction, add 100 µL of the working substrate solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol production by determining the change in absorbance over time (ΔAbs/min).
-
Use the molar extinction coefficient of p-nitrophenol (ε = 18,000 M⁻¹cm⁻¹) to convert the rate to µmol/min/mg of protein.
-
Visualizations
Caption: Intracellular hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Standard experimental workflow for this compound loading.
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. Hydrolysis of Ca2+-sensitive fluorescent probes by perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 12. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient partial permeabilization with saponin enables cellular barcoding prior to surface marker staining - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Low-Affinity Calcium Indicators: Rhod-FF AM in Focus
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium signaling, the selection of an appropriate fluorescent indicator is a critical determinant of experimental success. This guide provides an objective comparison of Rhod-FF AM with other commonly used low-affinity calcium indicators, supported by experimental data, detailed protocols, and visual representations of key concepts.
Low-affinity calcium indicators are indispensable tools for studying cellular compartments and events characterized by high calcium concentrations, such as the endoplasmic reticulum, mitochondria, and during cellular processes like apoptosis or excitotoxicity.[1] In these environments, high-affinity indicators would be perpetually saturated, masking the dynamic changes in calcium levels. This guide focuses on this compound and compares its performance against three other popular low-affinity indicators: Fluo-4FF AM, BTC/AM, and Mag-Fluo-4 AM.
Quantitative Performance Comparison
The selection of a low-affinity calcium indicator is dictated by several key parameters, including its dissociation constant (Kd) for calcium, spectral properties (excitation and emission wavelengths), and whether it allows for ratiometric measurements. The following table summarizes these critical properties for this compound and its alternatives.
| Indicator | Dissociation Constant (Kd) for Ca²+ (µM) | Excitation Max (nm) | Emission Max (nm) | Ratiometric | Key Features |
| This compound | 19[2][3] | 552[2] | 580[2] | No | Long-wavelength excitation, suitable for tissues with high autofluorescence.[4] |
| Fluo-4FF AM | 9.7[2][5][6] | 491[2] | 516[2] | No | Analog of Fluo-4 with lower calcium affinity.[7] |
| BTC/AM | 7-26[8][9] | ~400/480[8][9] | 529[9][10] | Yes | Allows for ratiometric measurements, reducing effects of uneven dye loading and photobleaching.[11][12] |
| Mag-Fluo-4 AM | 22[2][13][14] | 493[13] | 517[13] | No | Also sensitive to magnesium (Kd ≈ 4.7 mM), making it useful for studying both ions.[2][13][14] |
Signaling Pathways and Experimental Workflow
To provide a conceptual framework for the application of these indicators, the following diagrams illustrate a common calcium signaling pathway and a generalized experimental workflow for measuring intracellular calcium.
G-protein coupled receptor (GPCR) signaling cascade leading to intracellular calcium release.
General experimental workflow for measuring intracellular calcium using AM ester-based indicators.
Experimental Protocols
Accurate and reproducible data acquisition is contingent on meticulous experimental execution. The following protocols provide a general guideline for comparing the performance of this compound with other low-affinity calcium indicators in cultured cells.
Protocol 1: Cell Loading with AM Esters
This protocol describes the general procedure for loading cells with acetoxymethyl (AM) ester forms of calcium indicators.
Materials:
-
Cultured cells on coverslips or in a microplate
-
This compound, Fluo-4FF AM, BTC/AM, or Mag-Fluo-4 AM
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare a 1-5 mM stock solution of the AM ester in anhydrous DMSO.
-
Prepare a loading buffer by diluting the stock solution to a final concentration of 1-10 µM in HBSS. To aid in the dispersion of the nonpolar AM ester, first mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting into the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%. If dye leakage is a concern, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells two to three times with fresh HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
Protocol 2: Comparative Imaging of Calcium Transients
This protocol outlines a method for comparing the response of different low-affinity indicators to an induced calcium transient.
Materials:
-
Cells loaded with different low-affinity indicators (as per Protocol 1)
-
Fluorescence microscope equipped with appropriate filter sets for each indicator
-
Agonist to induce calcium release (e.g., ATP, carbachol, ionomycin)
Procedure:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Acquire a baseline fluorescence image or a series of images for a defined period before stimulation.
-
Add the agonist to the cells to induce a calcium transient.
-
Continuously acquire fluorescence images throughout the stimulation period and until the signal returns to baseline.
-
For ratiometric indicators like BTC , acquire images at both excitation wavelengths (e.g., 400 nm and 480 nm) and calculate the ratio of the fluorescence intensities.
-
Analyze the data by measuring the change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀), expressed as ΔF/F₀. Compare the amplitude, rise time, and decay time of the calcium transients recorded with each indicator.
Conclusion
The choice of a low-affinity calcium indicator is a critical decision that should be based on the specific experimental requirements. This compound, with its long-wavelength excitation, is particularly advantageous for studies in cells and tissues with high autofluorescence. Fluo-4FF AM provides a lower-affinity alternative to the widely used Fluo-4. BTC/AM offers the benefit of ratiometric measurements, which can correct for variations in dye concentration and cell thickness. Mag-Fluo-4 AM is a unique option for experiments where the interplay between calcium and magnesium is of interest. By carefully considering the properties outlined in this guide and optimizing the experimental protocols, researchers can select the most appropriate tool to accurately measure high-concentration calcium dynamics and advance our understanding of cellular signaling.
References
- 1. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TH [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Fluo-4FF, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 6. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. BTC, AM *CAS 176767-94-5* | AAT Bioquest [aatbio.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. biotium.com [biotium.com]
- 14. Mag-Fluo-4 AM | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison of Rhod-FF AM and Fura-2FF for High Calcium Concentration Studies
For researchers, scientists, and drug development professionals investigating cellular processes involving high calcium concentrations, the choice of fluorescent indicator is critical for accurate and reliable data. This guide provides an objective comparison of two commonly used low-affinity calcium indicators, Rhod-FF AM and Fura-2FF, supported by key performance data and detailed experimental protocols.
When studying cellular events such as apoptosis, excitotoxicity, or muscle contraction, intracellular calcium levels can rise to micromolar concentrations, saturating high-affinity indicators like Fura-2. Low-affinity indicators are essential in these contexts to accurately measure the magnitude and kinetics of these large calcium transients. Rhod-FF and Fura-2FF are two such dyes designed for the detection of high calcium concentrations. While both are effective, they possess distinct spectral properties and readout methodologies that make them suitable for different experimental designs.
Quantitative Performance Comparison
The selection of a fluorescent indicator is often dictated by its specific photophysical and chemical properties. The table below summarizes the key quantitative parameters for Rhod-FF and Fura-2FF.
| Property | Rhod-FF | Fura-2FF |
| Dissociation Constant (Kd) for Ca2+ | ~19 µM[1] | ~6 µM - 10 µM[2][3][4] |
| Excitation Wavelength (Ca2+-bound) | ~553 nm[5] | ~335 nm[3] |
| Emission Wavelength (Ca2+-bound) | ~577 nm[5] | ~505 nm[3] |
| Measurement Type | Single-wavelength intensity | Ratiometric (Excitation) |
| Quantum Yield (Ca2+-bound) | Not explicitly found in searches | ~0.49 |
| Molar Extinction Coefficient (ε) (Ca2+-bound) | Not explicitly found in searches | ~28,000 cm⁻¹M⁻¹ |
| Brightness (ε x QY) | Not calculable from search results | ~13,720 |
Key Differences and Experimental Considerations
This compound is a red-emitting, single-wavelength indicator. Its primary advantage lies in its longer excitation and emission wavelengths, which minimize autofluorescence from cellular components and reduce the potential for phototoxicity, especially in long-term imaging experiments. As a single-wavelength dye, changes in calcium concentration are measured by changes in fluorescence intensity. This simplifies the imaging setup but can be susceptible to artifacts from uneven dye loading, photobleaching, and changes in cell volume.
Fura-2FF , a derivative of the widely used Fura-2, is a ratiometric indicator. Upon binding calcium, its excitation maximum shifts from approximately 363 nm to 335 nm, while the emission remains constant at around 505 nm. By taking the ratio of the fluorescence intensity at these two excitation wavelengths, a quantitative measure of intracellular calcium can be obtained that is largely independent of dye concentration, optical path length, and photobleaching.[6] This makes Fura-2FF a more robust choice for quantitative calcium measurements. However, it requires a light source and filter sets capable of rapidly switching between the two UV excitation wavelengths.
Signaling Pathway and Experimental Workflow
To illustrate the application of these dyes, consider the signaling pathway of glutamate-induced excitotoxicity, a process involving massive calcium influx.
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 4. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 6. Fura-2 Calcium Indicator | Thermo Fisher Scientific - UK [thermofisher.com]
Validating Intracellular Calcium Measurements: A Comparative Guide to Rhod-FF AM and Ionomycin
For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular calcium ([Ca²⁺]i), robust validation of fluorescent indicators is paramount. This guide provides a comprehensive comparison of the low-affinity red fluorescent indicator, Rhod-FF AM, and details a validation protocol using the calcium ionophore ionomycin (B1663694). This ensures the reliability of [Ca²⁺]i measurements, which is critical for understanding cellular signaling and screening potential therapeutic compounds.
Performance Comparison of Low-Affinity Red Calcium Indicators
The selection of an appropriate fluorescent indicator is crucial for accurately measuring the high calcium concentrations often encountered in intracellular stores or during robust signaling events. This compound is a valuable tool in this context due to its low affinity for Ca²⁺. Below is a comparative summary of this compound and other low-affinity red fluorescent calcium indicators.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Key Features |
| This compound | ~320 µM[1] | ~552[2] | ~581[2] | Low affinity, suitable for high [Ca²⁺]i; red fluorescence minimizes autofluorescence interference.[2] |
| X-Rhod-FF AM | ~17 µM[1] | ~580[1] | ~600[1] | Higher affinity than Rhod-FF but still in the low-affinity range; red-shifted spectra.[1] |
| Rhod-5N AM | ~19 µM[1] | ~552 | ~581 | Another low-affinity rhodamine derivative.[1] |
| Mag-Fura-2 AM | ~25 µM[3] | ~330/370 | ~510 | Ratiometric dye, allowing for more precise quantification of [Ca²⁺]i; also sensitive to Mg²⁺.[3] |
Experimental Protocol: Validation of this compound Measurements with Ionomycin
This protocol outlines the steps for loading cells with this compound and subsequently validating the measurements by eliciting a maximal calcium response with ionomycin.[4]
Materials:
-
This compound (Acetoxymethyl ester form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
Ionomycin
-
Cultured cells on coverslips or in a microplate
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Store the stock solution at -20°C, protected from light and moisture.[2]
-
-
Cell Loading with this compound:
-
Prepare a loading solution by diluting the this compound stock solution in HBSS (with Ca²⁺ and Mg²⁺) to a final concentration of 2-10 µM.
-
To aid in dye solubilization, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04% (w/v).[4]
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C in the dark.[4]
-
Wash the cells twice with warm HBSS (with Ca²⁺ and Mg²⁺) to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active Rhod-FF dye inside the cells.[4]
-
-
Baseline Fluorescence Measurement:
-
Mount the coverslip with the loaded cells onto a perfusion chamber of a fluorescence microscope or place the microplate in a plate reader.
-
Perfuse the cells with HBSS (with Ca²⁺ and Mg²⁺).
-
Record the baseline fluorescence of Rhod-FF (Excitation: ~552 nm, Emission: ~581 nm) for a stable period (e.g., 1-2 minutes) to establish a baseline (F₀).
-
-
Ionomycin-induced Maximal Calcium Response:
-
Prepare a stock solution of Ionomycin in DMSO (e.g., 1-10 mM).
-
Add Ionomycin to the cells at a final concentration of 1-5 µM to induce a maximal influx of Ca²⁺.[4][5]
-
Continue recording the fluorescence intensity until a peak and subsequent plateau are observed. This maximal fluorescence represents Fₘₐₓ.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated as F - F₀.
-
The response is often expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀).
-
A robust increase in fluorescence upon the addition of ionomycin validates that the this compound was successfully loaded and is responsive to changes in intracellular calcium concentration.[4][5]
-
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the ionomycin-induced calcium signaling pathway and the experimental workflow for validation.
Caption: Mechanism of ionomycin action and Rhod-FF detection.
Caption: Step-by-step experimental validation workflow.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]
A Researcher's Guide to In Situ Calibration of Rhod-FF AM and a Comparison with Alternative Red Calcium Indicators
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding cellular signaling and pathophysiology. Red-shifted fluorescent calcium indicators are particularly valuable due to reduced phototoxicity and spectral overlap with other common fluorophores. This guide provides a comprehensive comparison of Rhod-FF AM, a low-affinity red calcium indicator, with other popular alternatives. We present supporting experimental data, detailed protocols for in situ calibration, and visualizations to aid in the selection of the most appropriate tool for your research needs.
Introduction to this compound
This compound is a cell-permeant fluorescent dye designed to measure high concentrations of intracellular calcium, typically in the range of 10 µM to 200 µM.[1] Upon entering the cell, non-fluorescent this compound is hydrolyzed by intracellular esterases into its active, fluorescent form, Rhod-FF. A key characteristic of Rhod-FF is its low affinity for Ca²⁺, which makes it particularly suitable for studying cellular compartments with high calcium concentrations or events that trigger large calcium transients, minimizing indicator saturation that can occur with high-affinity probes.[2][3]
Performance Comparison of Red Calcium Indicators
The selection of a calcium indicator should be based on a careful consideration of its photophysical properties, calcium binding affinity (Kd), and performance in cellular assays. Below is a comparative summary of Rhod-FF and other commonly used red fluorescent calcium indicators.
Quantitative Data Summary
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd (in vitro) | Key Features |
| Rhod-FF | Synthetic | ~553 | ~577 | 19 µM or 320 µM¹[2][4] | Low affinity, suitable for high [Ca²⁺] |
| Rhod-2 | Synthetic | ~553 | ~577 | ~570 nM[5] | Higher affinity, prone to mitochondrial sequestration[6][7] |
| Rhod-4 | Synthetic | ~530 | ~555 | ~525 nM[7] | Brighter than Rhod-2, improved cytosolic retention[8][9] |
| Calbryte™ 590 | Synthetic | ~540 | ~590 | Not specified | High signal-to-background ratio, good intracellular retention[10][11] |
| jRCaMP1a | Genetically Encoded | ~557 | ~579 | ~214 nM | High sensitivity, suitable for in vivo imaging |
| jRGECO1a | Genetically Encoded | ~561 | ~589 | ~148 nM | High sensitivity, comparable to GCaMP6f[7] |
¹Note on Rhod-FF Kd: There is a notable discrepancy in the reported in vitro Kd values for Rhod-FF.[2][4] This highlights the critical importance of performing in situ calibration to determine the apparent Kd in your specific experimental system.
Performance in Cellular Assays
| Indicator | Signal-to-Background Ratio | Photostability | Considerations |
| Rhod-FF | Moderate | Moderate | Ideal for high Ca²⁺ concentrations where high-affinity dyes saturate.[3] |
| Rhod-2 | Lower | Moderate | Tends to accumulate in mitochondria, which can be a confounding factor.[6][7] |
| Rhod-4 | High | Good | Offers a better signal and more uniform cytosolic distribution than Rhod-2.[8][9] |
| Calbryte™ 590 | Very High | Good | Excellent for high-throughput screening due to high signal and retention.[10][11] |
| jRCaMP1a | High | Good | Requires genetic introduction; allows for targeted expression. |
| jRGECO1a | High | Moderate | Can exhibit photoswitching with blue light.[7] |
Experimental Protocols
Accurate quantification of intracellular calcium concentration requires careful experimental execution. Below are detailed protocols for cell loading and in situ calibration of this compound.
Protocol 1: Loading Cells with this compound
This protocol describes the general procedure for loading cells with the acetoxymethyl (AM) ester form of Rhod-FF. Optimization for specific cell types may be required.
Materials:
-
This compound (dissolved in anhydrous DMSO for a stock solution)
-
Pluronic F-127 (20% w/v in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Loading Solution:
-
Thaw the this compound stock solution and Pluronic F-127 solution to room temperature.
-
In a microcentrifuge tube, first add the this compound stock solution to your physiological buffer. A typical final concentration is 2-10 µM.
-
Add an equal volume of 20% Pluronic F-127 to the diluted this compound solution (for a final concentration of 0.02-0.04%). Vortex to mix.
-
If using, add probenecid to the loading solution (final concentration typically 1-2.5 mM).
-
-
Cell Loading:
-
Culture cells on coverslips or in a multi-well plate.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
De-esterification:
-
After incubation, remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Protocol 2: In Situ Calibration of this compound with Ionomycin (B1663694)
This protocol allows for the determination of the minimum (Fmin) and maximum (Fmax) fluorescence intensities, which are essential for calculating the intracellular Ca²⁺ concentration.
Materials:
-
Cells loaded with this compound (from Protocol 1)
-
Calcium-free HBSS containing a calcium chelator (e.g., 5-10 mM EGTA)
-
High-calcium HBSS (e.g., 5-10 mM CaCl₂)
-
Ionomycin stock solution (e.g., 1-10 mM in DMSO)
Procedure:
-
Baseline Fluorescence:
-
Place the coverslip with loaded cells in a perfusion chamber on a fluorescence microscope.
-
Perfuse with normal HBSS and record the baseline fluorescence (F) for 2-5 minutes.
-
-
Determination of Minimum Fluorescence (Fmin):
-
Switch the perfusion to the calcium-free HBSS with EGTA.
-
After the fluorescence signal stabilizes, add ionomycin to a final concentration of 1-5 µM. This will deplete intracellular calcium.
-
Record the fluorescence until a stable minimum is reached. This value represents Fmin.
-
-
Determination of Maximum Fluorescence (Fmax):
-
Wash out the ionomycin and EGTA-containing buffer with normal HBSS.
-
Switch the perfusion to the high-calcium HBSS.
-
Add ionomycin to a final concentration of 1-5 µM. This will saturate the intracellular indicator with Ca²⁺.
-
Record the fluorescence until a stable maximum is reached. This value represents Fmax.
-
-
Calculation of Intracellular Calcium Concentration:
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)
-
Where 'Kd' is the apparent dissociation constant determined in situ, 'F' is the experimental fluorescence, 'Fmin' is the minimum fluorescence, and 'Fmax' is the maximum fluorescence.
-
Visualizing Key Processes
To further clarify the experimental workflows and underlying principles, the following diagrams have been generated.
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Rhod-2 AM | AAT Bioquest [aatbio.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 9. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to Rhod-FF AM and Genetically Encoded Calcium Indicators for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular imaging and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. The choice of a suitable calcium indicator is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the synthetic calcium indicator, Rhod-FF AM, and the increasingly popular genetically encoded calcium indicators (GECIs). By presenting key performance metrics, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to select the optimal tool for their specific research needs.
At a Glance: this compound vs. Genetically Encoded Calcium Indicators (GECIs)
| Feature | This compound (Synthetic Dye) | Genetically Encoded Calcium Indicators (GECIs) |
| Delivery Method | Cell loading via acetoxymethyl (AM) ester | Genetic delivery (e.g., transfection, viral transduction) |
| Targeting | Generally non-specific, potential for mitochondrial sequestration | Can be targeted to specific cell types or subcellular compartments |
| Kinetics | Generally fast on- and off-rates | Variable, with newer generations showing improved kinetics |
| Affinity (Kd) | Low affinity (e.g., Rhod-FF: 19 µM) | Wide range of affinities available (nanomolar to micromolar) |
| Signal-to-Noise Ratio | Can be high, but dependent on loading efficiency and background | Generally high, with continuous improvements in newer variants |
| Long-term Imaging | Prone to leakage and phototoxicity over time | Stable, long-term expression allows for chronic imaging |
| Multiplexing | Limited by spectral overlap with other dyes/fluorophores | Excellent for multiplexing with other fluorescent proteins |
Quantitative Performance Comparison
The following tables summarize key quantitative parameters for this compound and a selection of commonly used genetically encoded calcium indicators. It is important to note that these values are often context-dependent and can vary based on the experimental system, temperature, and imaging setup.
Table 1: Calcium Affinity (Kd)
| Indicator | Type | Kd (Dissociation Constant) | Reference |
| Rhod-FF | Synthetic (Red) | 19 µM | [1] |
| GCaMP6f | GECI (Green) | ~375 nM | [2] |
| GCaMP6s | GECI (Green) | ~144 nM | [2] |
| jRGECO1a | GECI (Red) | ~138 nM | [3] |
| jRCaMP1a | GECI (Red) | ~706 nM | [3] |
Table 2: Kinetic Properties (in response to single action potential in neurons)
| Indicator | Type | Rise Time (t_on) | Decay Time (t_off) | Reference |
| Rhod-FF | Synthetic (Red) | Data not available | Data not available | |
| GCaMP6f | GECI (Green) | ~50-75 ms | ~200-400 ms | [4] |
| GCaMP6s | GECI (Green) | ~100-150 ms | ~500-800 ms | [4] |
| jRGECO1a | GECI (Red) | ~100 ms | ~600 ms | [3] |
| jRCaMP1a | GECI (Red) | ~200 ms | ~1.5 s | [3] |
Table 3: Signal-to-Noise Ratio (SNR) and Peak Fluorescence Change (ΔF/F₀) in Neurons
| Indicator | Type | Peak ΔF/F₀ (1 AP) | SNR (1 AP) | Reference |
| Rhod-FF | Synthetic (Red) | Data not available | Data not available | |
| GCaMP6f | GECI (Green) | ~50% | ~5-10 | [4] |
| GCaMP6s | GECI (Green) | ~100% | >10 | [4] |
| jRGECO1a | GECI (Red) | ~60% | High | [3][5] |
| jRCaMP1a | GECI (Red) | ~30% | Moderate | [3][5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying principles and practical application of these indicators, the following diagrams illustrate key concepts.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast GCaMPs for improved tracking of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive red protein calcium indicators for imaging neural activity | eLife [elifesciences.org]
- 4. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive red protein calcium indicators for imaging neural activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Rhod-FF AM for Mitochondrial Calcium Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) is paramount. Rhod-FF AM is a widely utilized fluorescent indicator for quantifying mitochondrial Ca²⁺, a key parameter in cellular signaling, metabolism, and apoptosis. This guide provides an objective comparison of this compound with alternative experimental techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
This compound is a cell-permeant dye that preferentially accumulates in the mitochondria due to its net positive charge. Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester group, trapping the active Rhod-FF indicator within the mitochondrial matrix. Rhod-FF exhibits a low affinity for Ca²⁺, making it suitable for measuring the high concentrations typically found within mitochondria. However, like all experimental techniques, data obtained with this compound should be carefully validated.
Comparison with Genetically Encoded Calcium Indicators (GECIs)
Genetically encoded calcium indicators (GECIs) that can be targeted to specific organelles represent a powerful alternative to chemical dyes. For mitochondrial Ca²⁺ measurement, commonly used GECIs include aequorin and pericam.
A systematic comparison between the fluorescent dyes Rhod-2 (a close analog of Rhod-FF) and Rhod-FF, and the GECIs aequorin and pericam, has revealed important differences in their performance. Studies have shown that measurements of dynamic Ca²⁺ changes are consistent between aequorin and pericam[1][2]. In contrast, fluorescent dyes like Rhod-2 and Rhod-FF may not adequately follow repetitive Ca²⁺ changes[1][2].
One critical observation is that loading cells with Rhod-2 or Rhod-FF can induce changes in mitochondrial morphology and membrane potential. These effects are generally small and reversible at low dye concentrations (1-2 µM) but can lead to significant and prolonged damage at higher concentrations[1][2]. Furthermore, prolonged exposure to excitation light can cause substantial alterations in mitochondrial morphology in cells loaded with low concentrations of Rhod-2[1][2]. These findings suggest that data obtained with this compound, particularly for dynamic or long-term studies, should be interpreted with caution and validated with alternative methods where possible.
| Feature | This compound | Mitochondria-Targeted GECIs (e.g., Aequorin, Pericam) |
| Principle | Chemical dye that accumulates in mitochondria and fluoresces upon Ca²⁺ binding. | Genetically expressed proteins targeted to mitochondria that exhibit luminescence or fluorescence changes upon Ca²⁺ binding. |
| Temporal Resolution | High, suitable for rapid kinetic measurements. | Generally good, but can be limited by the intrinsic kinetics of the protein. |
| Dynamic Range | Can be limited, especially during repetitive stimulation where the response may diminish[1][2]. | Generally more stable and consistent over repeated stimulations[1][2]. |
| Potential for Artifacts | Can alter mitochondrial morphology and membrane potential, especially at higher concentrations or with prolonged light exposure[1][2]. Cytosolic signal contamination is a potential issue. | Minimal impact on mitochondrial morphology and function. Less prone to phototoxicity. |
| Ease of Use | Relatively simple loading procedure. | Requires cell transfection or creation of stable cell lines, which can be more time-consuming. |
| Specificity | Preferential accumulation in mitochondria, but validation of localization is crucial. | High specificity due to genetic targeting. |
| Quantification | Can be challenging to obtain absolute Ca²⁺ concentrations due to factors like dye concentration and environmental sensitivity. | Can be calibrated to provide more accurate quantitative measurements of Ca²⁺ concentration[3]. |
Experimental Protocols
Accurate and reproducible data acquisition requires meticulous adherence to optimized experimental protocols. Below are detailed methodologies for using this compound and for validating its mitochondrial localization.
Experimental Workflow for Mitochondrial Calcium Measurement
General experimental workflow for mitochondrial calcium measurement.
Detailed Protocol for this compound Loading and Imaging
-
Cell Preparation:
-
Culture cells to an appropriate confluency on glass-bottom dishes suitable for fluorescence microscopy.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, dilute the this compound stock solution to a final concentration of 1-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). The optimal concentration should be determined empirically for each cell type to minimize potential artifacts[1][2].
-
The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in the dispersion of the AM ester in the aqueous buffer.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with fresh physiological buffer to remove excess dye.
-
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Use an appropriate filter set for Rhodamine-based dyes (e.g., TRITC or Rhodamine filter set). The maximum excitation wavelength for Rhod-FF is approximately 551 nm, and the maximum emission is around 577 nm.
-
Acquire baseline fluorescence (F₀) before applying a stimulus.
-
Apply the desired stimulus to induce a Ca²⁺ response.
-
Record the change in fluorescence (F) over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to mitochondria. If co-loaded with a mitochondrial marker, these ROIs should be based on the marker's signal.
-
Calculate the change in fluorescence normalized to the baseline (ΔF/F₀ = (F - F₀) / F₀).
-
Protocol for Validation of Mitochondrial Localization
To ensure that the observed Rhod-FF signal originates from the mitochondria, co-localization with a mitochondria-specific marker and functional validation are essential.
-
Co-loading with MitoTracker Green:
-
During the this compound loading step, include a mitochondria-specific dye such as MitoTracker Green FM at its recommended concentration.
-
After loading and washing, acquire images in both the Rhod-FF and MitoTracker channels.
-
Overlay the images to confirm that the Rhod-FF signal co-localizes with the MitoTracker Green signal.
-
-
Functional Validation with FCCP:
-
Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is a mitochondrial uncoupler that dissipates the mitochondrial membrane potential.
-
After loading cells with this compound, acquire a baseline fluorescence measurement.
-
Apply FCCP (typically 1-10 µM) to the cells.
-
A rapid decrease in Rhod-FF fluorescence upon FCCP addition indicates that the dye was sequestered in the mitochondria and is being released due to the loss of membrane potential.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow for validating this compound data by comparing it with a genetically encoded indicator.
Cross-validation workflow for this compound and GECI data.
References
Spectral Overlap Considerations for Rhod-FF AM in Multiplex Fluorescence Microscopy
A Comparison Guide for Researchers in Cellular Imaging and Drug Discovery
In the realm of cellular and molecular imaging, the ability to simultaneously visualize multiple biological targets is paramount to unraveling complex signaling pathways and cellular events. This guide provides a comprehensive comparison of the spectral properties of Rhod-FF AM, a fluorescent indicator for intracellular calcium, with other commonly used fluorophores. Understanding and mitigating spectral overlap is critical for obtaining accurate and quantifiable data in multiplexing experiments. This document offers experimental considerations, detailed protocols, and visual aids to assist researchers in designing robust multi-color imaging studies.
Spectral Properties of this compound and Common Fluorophores
This compound is a cell-permeant dye that, upon hydrolysis by intracellular esterases, becomes the calcium-sensitive indicator Rhod-FF. It exhibits an excitation maximum at approximately 553 nm and an emission maximum at around 577 nm.[1][2] When selecting additional fluorophores for use with Rhod-FF, it is crucial to choose dyes with minimal spectral overlap to prevent bleed-through of fluorescence signals between detection channels. The following table summarizes the spectral properties of Rhod-FF and a selection of commonly used fluorophores across the visible spectrum.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| Hoechst 33342 | 350 | 461 | Blue |
| GFP (eGFP) | 488 | 509 | Green |
| CellTracker™ Green CMFDA | 492 | 517 | Green |
| YFP (eYFP) | 514 | 527 | Yellow |
| Rhod-FF | 553 | 577 | Red |
| RFP (TagRFP) | 555 | 584 | Red |
| mCherry | 587 | 610 | Red |
| Cy5 | 650 | 670 | Far-Red |
Understanding and Mitigating Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another, or when the excitation light for one fluorophore also excites another. This can lead to false-positive signals and inaccurate co-localization analysis.
Caption: Spectral overlap between Rhod-FF and RFP (TagRFP), demonstrating potential for crosstalk.
To minimize spectral bleed-through, consider the following strategies:
-
Fluorophore Selection: Choose fluorophores with the largest possible separation between their emission spectra. For instance, combining a blue-emitting dye like Hoechst 33342, a green-emitting dye like GFP or CellTracker™ Green CMFDA, this compound, and a far-red dye like Cy5 would provide good spectral separation.
-
Filter Selection: Use narrow bandpass emission filters that are specifically tailored to the emission maximum of each fluorophore. This will help to exclude light from out-of-channel fluorophores.
-
Sequential Imaging: If significant overlap exists, acquire images for each fluorophore sequentially using their respective optimal excitation and emission settings. This prevents simultaneous excitation and bleed-through.
-
Spectral Unmixing: For advanced microscopy systems equipped with spectral detectors, linear unmixing algorithms can be used to computationally separate overlapping emission spectra.
-
FRET (Förster Resonance Energy Transfer): Be mindful that if the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another (the acceptor), FRET can occur if the molecules are in close proximity. This can be a powerful tool for studying molecular interactions but can also be an artifact if not properly controlled for.
Experimental Protocols
Below are detailed protocols for loading this compound and for a multiplex staining experiment combining this compound with Hoechst 33342 for simultaneous visualization of intracellular calcium and cell nuclei.
Protocol 1: Loading Cells with this compound
This protocol is a general guideline for loading adherent cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare Loading Solution:
-
For a final concentration of 4 µM this compound, dilute the stock solution into HHBS.
-
To aid in dye solubilization, pre-mix the this compound aliquot with an equal volume of 20% Pluronic® F-127 before diluting in HHBS. The final concentration of Pluronic® F-127 should be approximately 0.02%.
-
-
Cell Loading:
-
Grow adherent cells on coverslips or in imaging dishes.
-
Remove the culture medium and wash the cells once with HHBS.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Wash:
-
Remove the loading solution and wash the cells twice with warm HHBS to remove excess dye.
-
Add fresh HHBS to the cells for imaging.
-
Protocol 2: Multiplex Staining with this compound and Hoechst 33342
This protocol describes the sequential staining of live cells with this compound and Hoechst 33342.
Materials:
-
Cells loaded with this compound (from Protocol 1)
-
Hoechst 33342
-
Physiological buffer (e.g., HHBS)
Procedure:
-
Load with this compound: Follow steps 1-4 of Protocol 1 to load cells with the calcium indicator.
-
Prepare Hoechst 33342 Staining Solution: Prepare a 1 µg/mL working solution of Hoechst 33342 in HHBS from a stock solution.
-
Nuclear Staining:
-
After the final wash step for this compound, add the Hoechst 33342 staining solution to the cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Final Wash:
-
Remove the Hoechst 33342 staining solution and wash the cells twice with warm HHBS.
-
Add fresh HHBS to the cells.
-
-
Imaging:
-
Proceed with imaging using appropriate filter sets for Hoechst 33342 (e.g., DAPI filter set: Ex ~350 nm, Em ~460 nm) and Rhod-FF (e.g., TRITC/Rhodamine filter set: Ex ~540-550 nm, Em ~570-580 nm).
-
It is recommended to acquire images sequentially to minimize any potential phototoxicity or spectral bleed-through.
-
Logical Workflow for Multiplex Experiment Design
The following diagram illustrates a logical workflow for designing a multiplex fluorescence imaging experiment involving this compound.
Caption: A logical workflow for designing a multiplex fluorescence experiment with this compound.
By carefully considering the spectral properties of each fluorophore, optimizing experimental protocols, and utilizing appropriate imaging hardware and software, researchers can successfully employ this compound in multiplexing studies to gain deeper insights into the complex interplay of cellular processes.
References
A Head-to-Head Comparison of Rhod-FF AM and Other Rhodamine-Based Dyes for Calcium Imaging
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent calcium indicators, selecting the optimal dye is paramount for robust and reliable experimental outcomes. This guide provides a comprehensive comparison of Rhod-FF AM, a low-affinity rhodamine-based dye, with its higher-affinity counterparts, offering supporting experimental data and detailed protocols to inform your selection process.
Rhodamine-based dyes are a class of red-emitting fluorescent indicators widely used for measuring intracellular calcium concentration ([Ca²⁺]). They offer advantages such as longer excitation and emission wavelengths, which minimize phototoxicity and reduce background fluorescence from native cellular components. Within this family, indicators vary significantly in their affinity for Ca²⁺, dictating their suitability for different biological questions. This guide focuses on a head-to-head comparison of this compound with other commonly used rhodamine-based dyes, namely Rhod-2 AM, Rhod-4 AM, and X-Rhod-1 AM.
Performance Characteristics at a Glance
The selection of a calcium indicator is primarily driven by the expected range of [Ca²⁺] changes in the biological system under investigation. High-affinity dyes are ideal for detecting small, transient fluctuations in cytosolic calcium, while low-affinity dyes are essential for measuring signals in compartments with high calcium concentrations, such as the endoplasmic reticulum (ER).
| Indicator | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Key Features & Applications |
| This compound | ~19 µM - 320 µM[1][2] | ~552 nm[3] | ~580 nm[3] | Low affinity; ideal for measuring high [Ca²⁺] in organelles like the ER and mitochondria.[1] |
| Rhod-2 AM | ~570 nM[1] | ~552 nm[4] | ~581 nm[4] | High affinity; widely used for cytosolic [Ca²⁺] measurements, but can compartmentalize in mitochondria.[1] |
| Rhod-4 AM | ~525 nM[3] | ~530 nm[3] | ~551 nm | Improved cell loading and brighter fluorescence compared to Rhod-2 AM, with a higher signal-to-noise ratio.[2][3] |
| X-Rhod-1 AM | ~700 nM[1][3] | ~580 nm[1] | ~600 nm[1] | Red-shifted spectra, reducing crosstalk with green fluorophores; suitable for multiplexing. |
In-Depth Comparison
This compound stands out due to its significantly lower affinity for Ca²⁺ (higher Kd). This characteristic makes it the preferred choice for studying Ca²⁺ dynamics within the endoplasmic reticulum, where baseline [Ca²⁺] can be in the hundreds of micromolar range.[1] High-affinity dyes like Rhod-2 AM would be saturated in such an environment, rendering them unable to report further increases in calcium concentration.
Rhod-2 AM , historically a workhorse for cytosolic calcium measurements, offers high sensitivity to small changes in [Ca²⁺]. However, a notable drawback is its tendency to accumulate in mitochondria due to its net positive charge, which can complicate the interpretation of cytosolic signals.[1]
Rhod-4 AM was developed to address some of the limitations of Rhod-2 AM. It exhibits improved brightness and a better signal-to-noise ratio in cellular experiments.[2][3] Studies have shown that Rhod-4 provides larger and more reliable responses to agonist-induced calcium release compared to Rhod-2.[3]
X-Rhod-1 AM provides a spectral advantage with its further red-shifted excitation and emission maxima. This is particularly useful in multicolor imaging experiments, as it minimizes spectral overlap with commonly used green fluorescent proteins (GFPs) or other green-emitting dyes.
Experimental Data Insights
A study comparing the performance of red-emitting Ca²⁺ indicators for imaging local calcium signals ("puffs") in SH-SY5Y cells found that Rhod-4 yielded the largest signal amplitude (ΔF/F₀) and a higher signal-to-noise ratio compared to Asante Calcium Red and X-Rhod-1.[2][3] While this study did not include this compound, it highlights the superior performance of Rhod-4 for detecting subtle cytosolic calcium events.
Another investigation into low-affinity Ca²⁺ indicators for tracking rapid Ca²⁺ transients in skeletal muscle revealed that Rhod-5N, a dye with a similarly low affinity to Rhod-FF, did not track the transients with high kinetic fidelity, suggesting potential limitations for resolving very fast calcium signals.[5] This underscores the importance of selecting an indicator with appropriate binding kinetics for the biological event being studied.
Experimental Protocols
General Protocol for Loading AM Ester-Based Rhodamine Dyes
This protocol provides a general guideline for loading cells with rhodamine-based Ca²⁺ indicators. Optimization of dye concentration and incubation time is recommended for specific cell types and experimental conditions.
-
Prepare Stock Solution: Dissolve the AM ester of the rhodamine dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration of 1-5 µM. The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye dispersal and loading.
-
Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at 37°C.
-
Wash and De-esterification: Remove the loading buffer and wash the cells 2-3 times with fresh, dye-free physiological buffer. Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Proceed with fluorescence imaging using appropriate filter sets for the chosen rhodamine dye.
Specific Protocol for Measuring Endoplasmic Reticulum Ca²⁺ with this compound
This protocol is adapted for the specific application of measuring Ca²⁺ within the ER, leveraging the low-affinity properties of this compound.
-
Cell Loading: Load cells with 5-10 µM this compound as described in the general protocol. The higher concentration helps to ensure sufficient signal from the ER.
-
Selective Permeabilization (Optional): To remove the cytosolic fraction of the dye and selectively measure the ER-retained portion, the plasma membrane can be transiently permeabilized. After loading and de-esterification, briefly expose the cells to a low concentration of a gentle digitonin (B1670571) or saponin (B1150181) solution. The optimal concentration and duration need to be carefully titrated for each cell type to avoid permeabilizing the ER membrane.
-
Imaging and Stimulation: Acquire a baseline fluorescence measurement. To induce Ca²⁺ release from the ER, stimulate the cells with an appropriate agonist (e.g., a Gq-coupled receptor agonist like carbachol (B1668302) or ATP, or an inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump like thapsigargin).
-
Data Analysis: The decrease in Rhod-FF fluorescence intensity within the ER will correspond to the release of Ca²⁺ into the cytosol.
Signaling Pathway and Experimental Workflow
Calcium Signaling Pathway in the Endoplasmic Reticulum
The endoplasmic reticulum plays a central role in intracellular calcium signaling. The diagram below illustrates a common pathway for Ca²⁺ release from the ER, a process well-suited for investigation with the low-affinity indicator this compound.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 3. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the In Situ Dissociation Constant (Kd) of Rhod-FF AM
For researchers, scientists, and professionals in drug development, accurately measuring intracellular calcium (Ca²⁺) concentrations is paramount. Rhod-FF AM is a valuable tool in this endeavor, particularly for monitoring the high Ca²⁺ levels found in specific cellular compartments or during robust signaling events. However, the dissociation constant (Kd) of any fluorescent indicator, which dictates the range of Ca²⁺ concentrations it can accurately report, is highly sensitive to the intracellular environment. Factors such as pH, temperature, viscosity, and protein binding can cause the in situ Kd to differ significantly from the value determined in vitro[1][2][3]. Therefore, for precise quantitative measurements, it is essential to determine the Kd of this compound within the specific cell type and experimental conditions being studied.
This guide provides a comparative overview of this compound against other calcium indicators and presents a detailed protocol for determining its in situ Kd.
Comparative Analysis of Fluorescent Calcium Indicators
Rhod-FF is a low-affinity, red-emitting fluorescent indicator, making it ideal for measuring high calcium concentrations that would saturate high-affinity dyes[4][5][6]. Its longer excitation and emission wavelengths also minimize autofluorescence and phototoxicity. The table below compares Rhod-FF with other commonly used calcium indicators.
| Indicator | Type | In Vitro Kd | Excitation (nm) | Emission (nm) | Key Features |
| Rhod-FF | Low-Affinity, Red | 19 µM [1][4][6] | ~550 [2] | ~580 [2] | Suitable for high Ca²⁺ levels (10-200 µM); no spectral shift. [2][5][6] |
| Rhod-2 | High-Affinity, Red | ~570 nM[1][4] | ~557 | ~581 | Classic red indicator; prone to mitochondrial sequestration.[1] |
| X-Rhod-1 | High-Affinity, Red | ~700 nM[1][7] | ~580 | ~600 | Red-shifted alternative to Rhod-2.[1] |
| Rhod-4 | High-Affinity, Red | ~525 nM[7] | ~530 | ~560 | Reported to have improved brightness and signal-to-noise.[7][8][9] |
| Fluo-4 | High-Affinity, Green | ~345 nM[4] | ~494 | ~516 | Widely used green indicator with a large dynamic range. |
| Fluo-4FF | Low-Affinity, Green | ~9.7 µM[4] | ~494 | ~516 | Low-affinity version of Fluo-4 for high Ca²⁺ concentrations. |
| Fura-2 | High-Affinity, UV (Ratiometric) | ~145 nM | 340/380 | ~510 | Ratiometric properties allow for more precise quantification.[10][11][12] |
Experimental Protocol: In Situ Kd Determination of this compound
This protocol describes the process of determining the apparent dissociation constant (Kd) of Rhod-FF within a living cell. The principle involves using a calcium ionophore to permeabilize the cell membrane to Ca²⁺, thereby allowing the equilibration of intracellular and extracellular Ca²⁺ concentrations. By exposing the cells to a series of calibration buffers with known Ca²⁺ levels, a titration curve can be generated to calculate the in situ Kd.
I. Materials and Reagents
-
Rhod-FF, AM (Acetoxymethyl ester form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
The cell line of interest
-
Standard cell culture medium and black-walled, clear-bottom microplates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Calcium ionophore (e.g., Ionomycin or A-23187)
-
Calcium Calibration Buffers:
-
Ca²⁺-free buffer (e.g., 10 mM EGTA in a potassium-based buffer, pH 7.2)
-
Ca²⁺-saturating buffer (e.g., 10 mM CaCl₂ in the same potassium-based buffer, pH 7.2)
-
A series of intermediate Ca²⁺ buffers with known concentrations.
-
-
Fluorescence microscope or microplate reader with appropriate filter sets (e.g., Ex/Em = 540/590 nm[5][13]).
II. Experimental Workflow
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. Live Cell Calcium Indicators [sigmaaldrich.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
Comparative Analysis of Photostability: Rhod-FF AM vs. Other Fluorescent Calcium Indicators
A Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular imaging and drug discovery, the selection of appropriate fluorescent probes is paramount to generating reliable and reproducible data. For the measurement of intracellular calcium dynamics, a plethora of fluorescent indicators are available, each with its own set of spectral and chemical properties. Among these, the photostability of a dye—its resistance to photochemical destruction upon exposure to light—is a critical parameter that directly impacts the quality and duration of imaging experiments. This guide provides a comparative analysis of the photostability of Rhod-FF AM, a red-emitting calcium indicator, against other commonly used dyes.
While direct quantitative photostability data for this compound is not extensively available in the public domain, this guide compiles existing qualitative information and presents a standardized protocol for researchers to conduct their own comparative photostability experiments. This allows for an evidence-based selection of the most suitable dye for specific experimental needs, minimizing artifacts arising from photobleaching.
Comparative Overview of Calcium Indicator Properties
The following table summarizes the key spectral and calcium-binding properties of this compound and other popular calcium indicators. It is important to note that while qualitative statements regarding the photostability of some dyes are available, direct, quantitative comparisons of photobleaching half-life or quantum yield for this compound against these other dyes under standardized conditions are not readily found in the reviewed literature. The photostability of a fluorophore can be highly dependent on the experimental conditions, including the illumination intensity, duration of exposure, and the cellular environment.
| Dye | Excitation Max (nm) | Emission Max (nm) | Kd for Ca2+ | Photostability (Qualitative) |
| This compound | ~552 | ~581 | ~19 µM[1] | Data not readily available |
| Rhod-2 AM | ~552 | ~581 | ~570 nM | Prone to mitochondrial sequestration[2] |
| Fluo-4 AM | ~494 | ~516 | ~345 nM | More photostable than Fluo-3[3] |
| Oregon Green 488 BAPTA-1 AM | ~494 | ~523 | ~170 nM | Generally good, but can be unstable[4] |
| Cal-520 AM | ~492 | ~514 | ~320 nM | High quantum yield (0.75)[5] |
| Fura-2 (B149405) AM | 340/380 | 510 | ~145 nM | More resistant to photobleaching than Indo-1, but can still photobleach, affecting ratiometric accuracy[6][7] |
| Indo-1 AM | ~346 | 475/401 | ~230 nM | Prone to photo-instability[6][8] |
Experimental Protocols
To facilitate a direct and objective comparison of photostability, the following standardized protocols are provided. These methods can be adapted to specific laboratory equipment and cell types.
Protocol 1: In Vitro Photobleaching Assay
This protocol measures the intrinsic photostability of the fluorescent dyes in a controlled solution.
Materials:
-
This compound and other calcium indicator AM esters
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Calcium calibration buffer kit (e.g., with 0 µM and 39 µM free Ca2+)
-
Fluorometer or confocal microscope with a stable light source and detector
-
Quartz cuvettes or glass-bottom imaging dishes
Procedure:
-
Dye Preparation: Prepare stock solutions of each dye in anhydrous DMSO. For AM esters, subsequent hydrolysis is required to obtain the active, fluorescent form. Follow the manufacturer's instructions for hydrolysis.
-
Sample Preparation: Dilute the hydrolyzed dyes in calcium-free and calcium-saturated buffers to a working concentration that yields a measurable fluorescence signal without saturation of the detector. The inclusion of a small percentage of Pluronic F-127 can aid in dye solubilization.
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths appropriate for each dye.
-
Use a consistent and measured light source intensity for all samples.
-
Set the detector sensitivity to a level that provides a good signal-to-noise ratio without saturation.
-
-
Data Acquisition:
-
Place the sample in the instrument.
-
Record an initial fluorescence intensity measurement (F₀).
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular intervals over time until the signal has significantly decayed (e.g., to 10% of F₀).
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point (Fₜ) to the initial intensity (F₀).
-
Plot the normalized intensity (Fₜ/F₀) against time.
-
Fit the resulting photobleaching curve to a single exponential decay model to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease by 50%.
-
Protocol 2: Live-Cell Photobleaching Assay
This protocol assesses the photostability of the dyes in a more physiologically relevant cellular environment.
Materials:
-
Cell line of interest cultured on glass-bottom imaging dishes
-
This compound and other calcium indicator AM esters
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Confocal or widefield fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Loading:
-
Incubate the cells with the AM ester of the desired calcium indicator in cell culture medium or HBSS according to the manufacturer's recommendations. Typical concentrations range from 1-5 µM.
-
After the loading period, wash the cells with fresh, dye-free buffer to remove excess extracellular dye.
-
Allow for a de-esterification period (typically 30-60 minutes) at room temperature or 37°C.
-
-
Image Acquisition:
-
Identify a field of view with healthy, well-loaded cells.
-
Set the imaging parameters (laser power/light intensity, exposure time, gain) to a level that provides a good initial signal without causing immediate phototoxicity. Crucially, these parameters must be kept identical for all dyes being compared.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination.
-
-
Data Analysis:
-
Select several regions of interest (ROIs) within individual cells.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the background-corrected intensity to the initial intensity of each ROI.
-
Plot the normalized intensity versus time to generate photobleaching curves and calculate the photobleaching half-life (t₁/₂) for each dye in the cellular environment.
-
Visualizing Cellular Processes and Experimental Design
To aid in the conceptualization of the experimental workflow and the underlying biological processes, the following diagrams are provided.
Conclusion
The selection of a fluorescent calcium indicator should be a deliberate process, taking into account not only its spectral properties and calcium affinity but also its photostability under the specific conditions of the planned experiment. While this guide provides a framework for comparing this compound to other dyes, the lack of readily available, direct quantitative photostability data for this compound highlights the importance of empirical testing. By following the provided standardized protocols, researchers can generate their own comparative data, ensuring the selection of the most robust and reliable tool for their investigations into the intricate world of cellular calcium signaling. This empirical approach will ultimately lead to higher quality data and more confidence in the interpretation of experimental results.
References
- 1. Microscopic imaging of intracellular calcium in live cells using lifetime-based ratiometric measurements of Oregon Green BAPTA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Photobleaching [evidentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Cal-520®, AM | AAT Bioquest [aatbio.com]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the temporal resolution of Rhod-FF AM for fast calcium transients
This guide provides a comprehensive evaluation of Rhod-FF AM, a fluorescent calcium indicator, for its suitability in measuring fast intracellular calcium (Ca²⁺) transients. Researchers, scientists, and drug development professionals require tools with high temporal resolution to accurately capture rapid signaling events, such as neuronal action potentials or cardiac muscle contractions. Here, we compare this compound with other commonly used calcium indicators, supported by key performance data and detailed experimental protocols.
Comparison of Key Performance Metrics
The selection of a Ca²⁺ indicator is critical and depends on the specific biological question, particularly the expected speed and concentration of the Ca²⁺ change. Rhod-FF is a low-affinity indicator, making it well-suited for measuring large and rapid Ca²⁺ fluxes without saturating, which can clip the peak of the signal. The table below compares this compound to several alternatives: high-affinity indicators Fluo-4 AM and Oregon Green BAPTA-1 AM, and the ratiometric indicator Fura-2 AM.
| Feature | This compound | Fluo-4 AM | Oregon Green BAPTA-1 AM | Fura-2 AM |
| Indicator Type | Single-Wavelength | Single-Wavelength | Single-Wavelength | Ratiometric |
| Ca²⁺ Affinity (Kd) | ~320 µM[1] | ~335 nM | ~170 nM | ~145 nM[2] |
| Excitation (Ex) | ~550 nm | ~494 nm | ~494 nm | 335 nm (Ca²⁺-bound) / 363 nm (Ca²⁺-free)[2] |
| Emission (Em) | ~575 nm | ~516 nm | ~523 nm | ~510 nm[3][4] |
| Fluorescence Change | Strong Enhancement[5] | >100-fold increase[6] | ~14-fold increase[7] | Emission ratio change |
| Key Advantage | Low affinity avoids saturation with large, fast [Ca²⁺] spikes. | Very large dynamic range and high sensitivity.[6][8] | High sensitivity; well-characterized for neuronal imaging.[9] | Ratiometric measurement minimizes artifacts from dye loading and bleaching.[3][4] |
| Key Consideration | May not detect small or resting Ca²⁺ fluctuations. Cationic nature may lead to mitochondrial sequestration.[1][10] | High affinity can lead to saturation and buffering of fast transients. | High affinity can lead to saturation. | Requires a system capable of rapid excitation wavelength switching for fast temporal resolution.[11] |
Understanding the Data
Affinity (Kd): The Critical Parameter for Fast Transients
The dissociation constant (Kd) represents the Ca²⁺ concentration at which half of the indicator molecules are bound.
-
This compound , with its exceptionally high Kd of ~320 µM, is a low-affinity indicator.[1] This means it requires a high concentration of Ca²⁺ to bind and fluoresce brightly. This property is advantageous for studying events that cause massive and rapid Ca²⁺ influx, as the indicator is less likely to become saturated. Saturation in high-affinity dyes can lead to an underestimation of the peak Ca²⁺ concentration and can distort the kinetics of the transient.
-
Fluo-4 AM and Oregon Green BAPTA-1 (OGB-1) AM are high-affinity indicators (Kd in the nanomolar range), making them extremely sensitive to small changes in Ca²⁺ from resting levels.[9] However, this sensitivity means they can be quickly overwhelmed and saturated by the large Ca²⁺ spikes seen in excitable cells.
-
Fura-2 AM is also a high-affinity indicator but its primary advantage is its ratiometric nature.[3][4] Upon binding Ca²⁺, its excitation peak shifts from ~363 nm to ~335 nm, while emission remains constant.[2] By calculating the ratio of fluorescence emitted at both excitation wavelengths, one can obtain a more accurate measurement of Ca²⁺ concentration that is independent of dye concentration, cell thickness, or photobleaching.[4] However, capturing very fast transients ratiometrically requires specialized hardware capable of rapidly alternating excitation wavelengths.[11]
Temporal Resolution
Visualizing the Process
To better understand the context of Ca²⁺ measurement, the following diagrams illustrate a typical signaling pathway that generates a fast transient and the general workflow for a calcium imaging experiment.
Detailed Experimental Protocol
This section provides a generalized protocol for loading cultured cells with cell-permeant AM ester Ca²⁺ indicators like this compound. Optimization for specific cell types and experimental conditions is highly recommended.
Materials:
-
Calcium indicator AM ester (e.g., this compound)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic™ F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution)
-
Probenecid (optional, to prevent dye leakage)
-
Cultured cells on coverslips or in microplates
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Buffer:
-
On the day of the experiment, warm an appropriate volume of physiological buffer to the desired loading temperature (typically 20-37°C).[6]
-
To prepare a working solution with a final dye concentration of 2-5 µM, first mix the required volume of dye stock solution with an equal volume of 20% Pluronic™ F-127.[6] This aids in dispersing the water-insoluble AM ester in the aqueous buffer.
-
Vortex briefly and then dilute this mixture into the pre-warmed physiological buffer to achieve the final desired concentration.
-
If dye leakage is an issue, the loading buffer can be supplemented with 1-2.5 mM probenecid.[6]
-
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Add the loading buffer to the cells, ensuring they are completely covered.
-
Incubate for 15-60 minutes at a suitable temperature (e.g., 37°C or room temperature).[6][12] The optimal time and temperature should be determined empirically to ensure adequate dye loading without causing cellular stress or compartmentalization.[6]
-
-
Washing:
-
After incubation, remove the loading solution.
-
Wash the cells 2-3 times with fresh, warm physiological buffer (containing probenecid, if used) to remove any extracellular dye.[4]
-
Following the final wash, add fresh buffer and allow the cells to rest for an additional 15-30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases.[3][4]
-
-
Imaging:
-
Mount the coverslip or plate onto a fluorescence microscope equipped for high-speed imaging.
-
Use the appropriate excitation and emission filter sets for the chosen indicator.
-
Initiate image acquisition to establish a stable baseline fluorescence (F₀).
-
Apply the desired electrical or chemical stimulus to evoke Ca²⁺ transients.[4]
-
Record the change in fluorescence intensity (F) over time at the highest possible temporal resolution.
-
Conclusion
This compound is a valuable tool for visualizing and quantifying large, rapid intracellular calcium transients. Its key advantage is its low binding affinity, which prevents signal saturation and allows for more accurate tracking of the true amplitude and kinetics of Ca²⁺ spikes in highly active cells like neurons and cardiomyocytes. However, it is not ideal for measuring subtle Ca²⁺ changes or resting Ca²⁺ levels. For such applications, high-affinity indicators like Fluo-4 AM or OGB-1 AM would be more appropriate. For experiments demanding the highest accuracy and control for artifacts, a ratiometric indicator like Fura-2 AM should be considered, provided the imaging system can support rapid wavelength switching. The final choice of indicator must be a deliberate decision based on the specific dynamics of the calcium signal under investigation.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Invitrogen Oregon Green 488 BAPTA-1, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. A simple method for high temporal resolution calcium imaging with dual excitation dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Navigating the Disposal of Rhod-FF AM: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of experimental data is intrinsically linked to the meticulous management of all laboratory resources, including the safe disposal of chemical reagents. Rhod-FF AM, a cell-permeant fluorescent indicator for calcium, requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Core Principles of this compound Disposal
The proper disposal of this compound is governed by the understanding that it is an acetoxymethyl (AM) ester.[1] Once inside cells, intracellular esterases hydrolyze the AM ester group to release the active, membrane-impermeant form of the dye, Rhod-FF.[2][3] This hydrolysis process is a key consideration for disposal, as the chemical properties of the original compound and its byproducts may differ.
Unused or expired this compound, as well as solutions and materials contaminated with it, should be treated as chemical waste.[4] General laboratory safety protocols for handling fluorescent dyes and esters should be strictly followed.[5] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[4]
Quantitative Data Summary
For safe handling and preparation of this compound solutions, refer to the following properties:
| Property | Value | Reference |
| Molecular Weight | 1145.90 g/mol | [2] |
| Excitation Maximum | ~553 nm | [2] |
| Emission Maximum | ~580 nm | [3] |
| Recommended Solvent | Anhydrous DMSO | [1][2] |
| Storage Temperature | ≤–20°C, desiccated and protected from light | [6] |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and plasticware should be collected in a designated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound, including stock solutions in DMSO and aqueous experimental solutions, must be collected in a separate, sealed, and appropriately labeled hazardous waste container.[7] Do not dispose of these solutions down the drain.[8][9] The first rinse of any container that held a stock solution should also be collected as hazardous waste.[7]
-
Sharps Waste: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
2. Inactivation of Hydrolysis Byproducts (Optional but Recommended):
-
The hydrolysis of AM esters can produce byproducts such as formaldehyde (B43269) and acetic acid.[1] While typically in small quantities, it is good practice to consider their presence in the waste stream.
-
For larger quantities of waste, consult your EHS for guidance on potential neutralization or inactivation steps prior to collection.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Include the concentration and solvent (e.g., "this compound in DMSO").
-
Ensure the container is kept closed except when adding waste.[7]
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[7]
-
Follow your institution's guidelines for the maximum allowable volume of hazardous waste in a laboratory.[7]
5. Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4][7]
-
Do not attempt to dispose of the chemical waste through regular trash or sewer systems.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institutional guidelines for specific requirements.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. carlroth.com [carlroth.com]
- 9. pcrbio.com [pcrbio.com]
Safeguarding Your Research: Essential Personal Protective Equipment for Handling Rhod-FF AM
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with fluorescent calcium indicators like Rhod-FF AM, a cell-permeable dye, understanding and implementing the correct safety protocols is crucial. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) requirements, handling procedures, and disposal considerations to build a foundation of trust and safety in your laboratory operations.
Personal Protective Equipment (PPE) Requirements
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on safety data sheets and general laboratory best practices.[1][2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Tight-sealing to protect against splashes of the this compound solution.[1] |
| Face Shield | Recommended to be worn in addition to safety goggles, especially when handling larger volumes or when there is a significant splash risk.[1] | |
| Skin Protection | Gloves | Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact. |
| Lab Coat | A standard lab coat should be worn to protect clothing and skin from accidental spills. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Necessary if exposure limits are exceeded or if irritation is experienced. For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be required.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
Preparation and Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
This compound is typically dissolved in anhydrous DMSO to create a stock solution.[3][4][5] Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
When preparing working solutions, dilute the stock solution in a suitable buffer. The nonionic detergent Pluronic® F-127 is often used to aid in the aqueous dispersion of this compound.[3][4]
General Hygiene:
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Contaminated clothing should be washed before reuse.[1]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if symptoms occur.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.
Spill Management and Disposal
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.
Spill Response:
-
Ensure adequate ventilation.
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.[1]
The following diagram illustrates a general workflow for responding to a chemical spill in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
